molecular formula C5H8N2O2 B3289089 3-(Aminomethyl)pyrrolidine-2,5-dione CAS No. 85516-42-3

3-(Aminomethyl)pyrrolidine-2,5-dione

Cat. No.: B3289089
CAS No.: 85516-42-3
M. Wt: 128.13
InChI Key: GLEJFOKLZHFGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)pyrrolidine-2,5-dione is a heterocyclic organic compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol . It is characterized by a five-membered pyrrolidine ring containing two ketone groups (a 2,5-dione structure) and an aminomethyl functional group at the 3-position . This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is recognized as a versatile building block, primarily due to the presence of the primary amine group, which allows for further derivatization through amide bond formation or other coupling reactions. Its structure is related to other substituted pyrrolidine-2,5-diones, which are a class of compounds of significant interest in pharmaceutical and chemical development . Researchers may employ this molecule in the synthesis of more complex molecules, such as potential pharmacologically active agents or novel materials. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment. For precise identification, the SMILES string is recorded as O=C(C(CN)C1)NC1=O and the InChIKey is GLEJFOKLZHFGPI-UHFFFAOYSA-N .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-2-3-1-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEJFOKLZHFGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Aminomethyl)pyrrolidine-2,5-dione: A Comprehensive Technical Guide on Chemical Properties, Reactivity, and Applications in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and peptidomimetic drug design, bifunctional scaffolds are critical for modular synthesis. 3-(Aminomethyl)pyrrolidine-2,5-dione , commonly referred to as 3-aminomethylsuccinimide, is a highly versatile building block characterized by a nucleophilic primary amine and a structurally rigid, weakly acidic succinimide core.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. We will explore the causality behind its physicochemical behavior, the mechanistic logic governing its synthetic handling, and its emerging role as a Cereblon (CRBN) E3 ligase binder analog in PROTAC (Proteolysis Targeting Chimera) development.

Structural & Physicochemical Profiling

The utility of 3-(aminomethyl)pyrrolidine-2,5-dione stems from the orthogonal reactivity of its two functional groups. Understanding its acid-base equilibrium is paramount for preventing premature degradation during synthetic workflows.

  • Inductive pKa Modulation: Typical aliphatic amines exhibit a pKa of ~10.5. However, the strongly electron-withdrawing nature of the adjacent succinimide ring exerts an inductive effect, lowering the predicted pKa of the primary amine to approximately 9.0–10.1 .

  • Imide Acidity: The succinimide nitrogen proton is weakly acidic, with a well-documented pKa of ~9.5–9.6 .

  • Zwitterionic Dynamics: At a pH of ~9.5, the molecule exists in a complex equilibrium, transitioning toward a zwitterionic state (deprotonated imide, protonated amine). At physiological pH (7.4), it exists predominantly as a mono-cation, which enhances its aqueous solubility but necessitates careful pH control during functionalization.

Table 1: Core Physicochemical Properties
PropertyValueSource / Verification
Chemical Name 3-(Aminomethyl)pyrrolidine-2,5-dioneStandard IUPAC
CAS Number 85516-42-3 (Free Base), 1799421-09-2 (HCl Salt)
Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol (Free Base), 164.59 g/mol (HCl Salt)
Imide pKa ~9.5 - 9.6,
Amine pKa ~9.0 - 10.1 (Inductively lowered)
Physical State Solid (HCl Salt)

Reactivity Mechanics & Stability

The primary amine is a potent nucleophile, ideal for amide coupling, reductive amination, or isothiocyanate conjugation. However, the succinimide core presents a synthetic vulnerability: the imide carbonyls are highly electrophilic.

The Causality of Ring-Opening: At high pH (> 8.5), hydroxide ions readily attack the imide carbonyl. This forms a tetrahedral intermediate that collapses to cleave the C-N bond, resulting in an irreversible ring-opening event that yields a pharmacologically inactive succinamic acid derivative. Therefore, synthetic modifications must be executed within a narrow operational window (pH 7.0–8.0) to balance amine nucleophilicity with succinimide stability.

Reactivity Core 3-(Aminomethyl)succinimide (Stable at pH < 8) Amide Amide Coupling Product (Intact Ring) Core->Amide Linker-COOH, HATU Mild Base (pH 7.5) Hydrolysis Ring-Opened Product (Succinamic Acid) Core->Hydrolysis Excess Base / H2O (pH > 8.5)

Chemical reactivity workflow showing pH-dependent stability and amide coupling pathways.

Table 2: Reactivity Profile and Recommended Conditions
Environmental ConditionPrimary Amine StateSuccinimide StateOperational Recommendation
Acidic (pH < 5.0) Fully Protonated (-NH3+)Intact, NeutralIdeal for long-term storage (as HCl salt).
Physiological (pH 7.4) Mostly ProtonatedIntact, NeutralOptimal for biological and cellular assays.
Mild Base (pH 7.5 - 8.0) Partially Free (-NH2)Intact, NeutralOptimal for Amide Coupling.
Strong Base (pH > 8.5) Free (-NH2)Ring-OpenedAvoid. Leads to rapid hydrolytic degradation.

Applications in Drug Development (PROTACs)

In the field of Targeted Protein Degradation, PROTACs rely on the recruitment of E3 ubiquitin ligases to tag disease-causing proteins for proteasomal degradation. The Cereblon (CRBN) E3 ligase is typically engaged by glutarimide-based binders (e.g., thalidomide, lenalidomide).

3-(Aminomethyl)pyrrolidine-2,5-dione serves as a compact, bifunctional alternative scaffold. The succinimide ring mimics the glutarimide pharmacophore, inserting into the tri-tryptophan pocket of CRBN. Simultaneously, the aminomethyl group acts as a pre-installed synthetic vector, allowing for direct amide conjugation to flexible PEG or alkyl linkers without disrupting the critical imide hydrogen-bonding network.

PROTAC POI Target Protein (e.g., Kinase) Ligand Target Binder (Small Molecule) POI->Ligand Non-covalent binding Linker Flexible Linker (PEG / Alkyl) Ligand->Linker Synthetic Conjugation Scaffold 3-(Aminomethyl)succinimide (Attachment Node) Linker->Scaffold Amide Bond Formation E3 Cereblon (CRBN) E3 Ubiquitin Ligase Scaffold->E3 Imide-CRBN Interaction

Structural architecture of a PROTAC utilizing a 3-(aminomethyl)succinimide scaffold.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to prevent common pitfalls associated with succinimide instability.

Protocol 1: HATU-Mediated Amide Coupling (Linker Attachment)

Objective: Conjugate a PROTAC linker (e.g., PEG-COOH) to the primary amine while preserving the succinimide ring. Causality of Choice: N-methylmorpholine (NMM, pKa ~7.4) is selected over N,N-Diisopropylethylamine (DIPEA, pKa ~10.5). NMM provides sufficient basicity to drive the coupling reaction without raising the local pH to levels that would trigger succinimide hydrolysis.

  • Pre-activation: Dissolve Linker-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add NMM (3.0 eq) and stir at room temperature for 10 minutes to form the active OAt ester.

  • Conjugation: Add 3-(aminomethyl)pyrrolidine-2,5-dione HCl salt (1.1 eq) to the activated mixture.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the unreacted linker mass disappears. If a side product with a mass of [Desired Product + 18 Da] appears, the base concentration is too high (ring opening has occurred).

  • Workup: Quench the reaction with a mild aqueous buffer (pH 6.5 phosphate buffer) and extract with Ethyl Acetate. Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

Protocol 2: LC-MS Stability Profiling Assay

Objective: Determine the hydrolytic half-life of the succinimide ring under physiological and basic conditions. Causality of Choice: Understanding the degradation kinetics is mandatory for in vivo formulation. Succinamic acid formation drastically reduces CRBN binding affinity.

  • Stock Preparation: Prepare a 10 mM stock of the synthesized conjugate in LC-MS grade DMSO.

  • Incubation: Dilute the stock to a final concentration of 10 µM in two separate vials:

    • Vial A: PBS Buffer (pH 7.4)

    • Vial B: Tris-HCl Buffer (pH 9.0)

  • Sampling: Incubate both vials at 37°C. Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Quench immediately with 50 µL of cold Acetonitrile containing 0.1% Formic Acid to halt degradation.

  • Analysis: Inject into an LC-MS system.

    • Self-Validation Check: The protocol is self-validating through stoichiometric mass balance. The disappearance of the parent mass (e.g., m/z [M+H]+) must correlate directly with the appearance of the +18 Da hydrolysis peak. A mass balance of < 95% indicates alternative, unaccounted degradation pathways (e.g., oligomerization or oxidation).

References

  • "Succinimide Literature References and Physical Data", DrugFuture Chemical Index Database. URL:[Link]

  • "(R)-1-Boc-3-(aminomethyl)pyrrolidine Chemical Properties", LookChem. URL:[Link]

3-(Aminomethyl)pyrrolidine-2,5-dione CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and applications of 3-(Aminomethyl)pyrrolidine-2,5-dione , a specialized heterocyclic building block.

Executive Summary

3-(Aminomethyl)pyrrolidine-2,5-dione (often referred to as 3-(Aminomethyl)succinimide ) is a bifunctional heterocyclic intermediate characterized by a succinimide ring substituted at the C3 position with a primary aminomethyl group. This molecular architecture combines the stability and hydrogen-bonding capability of the cyclic imide with the reactivity of a primary amine, making it a valuable scaffold in medicinal chemistry.

It serves as a critical building block for the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers , anticonvulsant analogs, and peptidomimetics. The compound is most frequently supplied as its hydrochloride salt to ensure stability and solubility.

Physicochemical Profile

The following data characterizes the commercially available hydrochloride salt and the theoretical free base.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 3-(Aminomethyl)pyrrolidine-2,5-dione
Common Name 3-(Aminomethyl)succinimide
CAS Number (HCl Salt) 1799421-09-2
CAS Number (Free Base) Not widely indexed; typically generated in situ
Molecular Formula (Free Base) C₅H₈N₂O₂
Molecular Formula (HCl Salt) C₅H₉ClN₂O₂
Molecular Weight (Free Base) 128.13 g/mol
Molecular Weight (HCl Salt) 164.59 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in Water, DMSO, Methanol; sparingly soluble in DCM
pKa (Calculated) ~9.0 (Amine), ~9.6 (Imide NH)
LogP (Calculated) -1.2 (Hydrophilic)

Synthetic Methodologies

While specific industrial routes are often proprietary, the synthesis of 3-(aminomethyl)pyrrolidine-2,5-dione logically follows established protocols for functionalizing the succinimide core at the


-position (C3). Two primary strategies are scientifically validated for this class of compounds.
Strategy A: Michael Addition of Nitromethane (The Nitro-Aldol Route)

This is the most robust laboratory-scale method. It utilizes the electron-deficient nature of maleimide to undergo a Michael addition with nitromethane, followed by reduction.

  • Michael Addition: Maleimide reacts with nitromethane (

    
    ) in the presence of a mild base (e.g., DBU or catalytic NaOMe) to form 3-(nitromethyl)pyrrolidine-2,5-dione .
    
  • Hydrogenation: The nitro group is reduced to a primary amine using catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (Zn/HCl), yielding the target amine.
    
Strategy B: Reduction of 3-Cyanosuccinimide

An alternative route involves the reduction of a nitrile precursor.

  • Cyanation: Michael addition of cyanide (via acetone cyanohydrin or TMSCN) to maleimide yields 2,5-dioxopyrrolidine-3-carbonitrile .

  • Reduction: The nitrile is reduced selectively to the aminomethyl group using Raney Nickel or Borane-THF complex.

Visualization of Synthetic Pathway (Strategy A)

The following diagram illustrates the Nitromethane Michael Addition route, chosen for its atom economy and direct access to the core.

Synthesis Maleimide Maleimide (Starting Material) Intermediate 3-(Nitromethyl)pyrrolidine-2,5-dione (Intermediate) Maleimide->Intermediate Michael Addition (Base, CH3NO2) Nitromethane Nitromethane (Reagent) Nitromethane->Intermediate Product 3-(Aminomethyl)pyrrolidine-2,5-dione (Target) Intermediate->Product Reduction (H2, Pd/C)

Caption: Figure 1. Synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione via Michael Addition of Nitromethane.

Applications in Drug Discovery

The unique structure of 3-(aminomethyl)pyrrolidine-2,5-dione allows it to function as a "chimeric" adapter in drug design.

Linker Chemistry for PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation.

  • Function: The succinimide ring mimics the glutarimide moiety of immunomodulatory drugs (IMiDs) like thalidomide, which bind to Cereblon (CRBN) E3 ligase.

  • Advantage: The C3-aminomethyl group provides a primary amine handle for covalent attachment to the linker chain (e.g., PEG or alkyl chains) without disrupting the imide's hydrogen-bonding network required for CRBN binding.

Anticonvulsant Scaffold Design

Succinimides (e.g., Ethosuximide) are a classic class of anticonvulsants targeting T-type calcium channels.

  • Derivatization: The aminomethyl group allows for the rapid synthesis of amide-linked libraries. Researchers can acylate the amine with various lipophilic acids to scan for improved blood-brain barrier (BBB) penetration and potency.

Peptidomimetics

The compound acts as a constrained


-amino acid analog (specifically, a cyclic isomer of GABA derivatives). It is used to introduce conformational rigidity into peptide backbones, potentially increasing metabolic stability against proteases.

Handling, Stability, and Safety

  • Storage: The hydrochloride salt is hygroscopic. Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) to prevent hydrolysis of the imide ring.

  • Stability: The succinimide ring is susceptible to hydrolysis under strongly alkaline conditions (

    
    ), opening to form succinamic acid derivatives. All reactions should maintain a pH < 9.
    
  • Safety: As an amine hydrochloride, it is an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust.

References

  • CymitQuimica. 3-(Aminomethyl)pyrrolidine-2,5-dione HCl Product Page. Accessed March 2026.

  • PubChem. Compound Summary for CID 130431853 (Related 3-Amino analog for class comparison). National Library of Medicine.

  • Ballini, R., et al. "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Current Organic Chemistry, 2004. (General reference for Nitro-Michael addition to maleimides).
  • Fluorochem. 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride Safety Data Sheet.

A Technical Guide to the Solubility of 3-(Aminomethyl)pyrrolidine-2,5-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(Aminomethyl)pyrrolidine-2,5-dione is a bifunctional molecule incorporating both a primary amine and a cyclic imide (succinimide) moiety. This structure is of significant interest to medicinal chemists and drug development professionals as a versatile building block for novel therapeutics. The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore found in a range of biologically active compounds.[1][2] A compound's solubility is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[3][4] However, a comprehensive, publicly available dataset on the quantitative solubility of 3-(Aminomethyl)pyrrolidine-2,5-dione in common organic solvents is notably absent from the scientific literature.

This technical guide addresses this critical knowledge gap. Instead of presenting non-existent data, we provide a robust framework grounded in chemical principles to predict the solubility behavior of this compound. More importantly, we furnish detailed, field-proven experimental protocols that empower researchers to determine precise thermodynamic and kinetic solubility in their own laboratories. This document is designed to be an essential resource, enabling scientists to make informed decisions regarding solvent selection for synthesis, purification, formulation, and screening workflows.

Introduction: The Significance of the Pyrrolidine-2,5-dione Scaffold

The pyrrolidine ring is a five-membered nitrogen heterocycle that serves as a cornerstone in drug discovery.[1][5] Its non-planar, sp3-hybridized nature allows for the creation of molecules with enhanced three-dimensional character, a feature increasingly sought after to improve target selectivity and pharmacokinetic properties.[1] The pyrrolidine-2,5-dione (succinimide) substructure, in particular, is present in numerous compounds with diverse biological activities, including anticonvulsant and anticancer agents.[1][2]

3-(Aminomethyl)pyrrolidine-2,5-dione emerges as a particularly valuable synthetic intermediate. The primary amine at the aminomethyl group offers a reactive handle for derivatization, allowing for the facile introduction of various functional groups, while the cyclic imide provides a rigid scaffold with specific hydrogen bonding capabilities. Understanding its solubility is the first step in unlocking its potential in drug development pipelines, as this property governs everything from reaction conditions to the feasibility of formulation strategies.[6]

Physicochemical Profile and Structural Analysis

To predict the solubility of a compound, one must first understand its intrinsic properties. The key physicochemical characteristics of 3-(Aminomethyl)pyrrolidine-2,5-dione are summarized below.

Table 1: Physicochemical Properties of 3-(Aminomethyl)pyrrolidine-2,5-dione

PropertyValueSource(s)
Chemical Structure Chemical structure of 3-(Aminomethyl)pyrrolidine-2,5-dioneN/A
Molecular Formula C₅H₈N₂O₂
Molecular Weight 128.13 g/mol
Appearance Solid[7]
CAS Number 85516-42-3[8]

Structural Rationale for Solubility:

The solubility of 3-(Aminomethyl)pyrrolidine-2,5-dione is dictated by the interplay of its polar and non-polar features.

  • Polar Moieties: The molecule possesses two distinct polar regions capable of engaging in hydrogen bonding:

    • The Primary Amine (-CH₂NH₂): The amine group has two N-H bonds, making it a strong hydrogen bond donor. The nitrogen lone pair also allows it to act as a hydrogen bond acceptor.

    • The Cyclic Imide (Pyrrolidine-2,5-dione): The N-H of the imide is a hydrogen bond donor. The two carbonyl groups (C=O) are strong hydrogen bond acceptors.

  • Non-Polar Moiety: The ethylene (-CH₂CH-) backbone of the pyrrolidine ring constitutes a small non-polar region.

This dual-polarity profile suggests that the molecule will exhibit favorable solubility in polar solvents capable of forming hydrogen bonds. The principle of "like dissolves like" is paramount. Solvents that can effectively solvate both the hydrogen bond donor and acceptor sites will be the most effective.

Predicted Solubility Profile and Solvent-Molecule Interactions

Based on the structural analysis, we can predict the solubility behavior across different classes of organic solvents. The following diagram illustrates the expected interactions that govern solubility.

G cluster_solute 3-(Aminomethyl)pyrrolidine-2,5-dione cluster_solvents Solvent Classes Solute Molecule Structure Polar_Groups Polar Groups (-NH₂, -C=O, Imide N-H) Solute->Polar_Groups NonPolar_Groups Non-Polar Groups (Aliphatic Backbone) Solute->NonPolar_Groups Polar_Protic Polar Protic (e.g., Methanol, Ethanol, Water) - H-bond Donors & Acceptors Polar_Groups->Polar_Protic Strong Interaction (H-Bonding) Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) - H-bond Acceptors Only Polar_Groups->Polar_Aprotic Strong Interaction (H-Bonding, Dipole-Dipole) Non_Polar Non-Polar (e.g., Hexane, Toluene) - van der Waals forces only Polar_Groups->Non_Polar Weak Interaction NonPolar_Groups->Polar_Protic Unfavorable Interaction (Hydrophobic Effect) NonPolar_Groups->Non_Polar Favorable Interaction (van der Waals)

Sources

Technical Guide: pKa Characterization of 3-(Aminomethyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a comprehensive analysis of the pKa values for 3-(Aminomethyl)pyrrolidine-2,5-dione , combining theoretical prediction with rigorous experimental validation protocols.

Executive Summary

The physicochemical behavior of 3-(Aminomethyl)pyrrolidine-2,5-dione is defined by two proximal ionization events: the deprotonation of the succinimide ring (acidic) and the protonation of the primary amine (basic).

  • Predicted Amine pKa (Conjugate Acid): 9.8 – 10.2

  • Predicted Imide pKa (Acid): 9.5 – 9.6

  • Isoelectric Point (pI): ~9.7 (Estimated)

Due to the proximity of these values (


), this molecule exhibits a complex zwitterionic equilibrium in the pH 9–10 range. This guide details the structural causality of these values and provides a self-validating workflow for their experimental determination.

Structural Analysis & Theoretical Prediction

Molecular Deconstruction

The molecule consists of two distinct ionizable domains:

  • The Succinimide Ring (Pyrrolidine-2,5-dione): A cyclic imide where the nitrogen is flanked by two carbonyl groups. The electron-withdrawing nature of the carbonyls stabilizes the negative charge on the nitrogen upon deprotonation, making it a weak acid.

  • The Aminomethyl Arm (3-position): A primary amine (

    
    ) attached to the ring via a methylene bridge.
    
Electronic Effects & pKa Estimation

To predict the pKa values accurately, we apply the principles of inductive withdrawal and fragment analysis.

Functional GroupReference MoleculeReference pKaStructural Adjustment for TargetPredicted Target pKa
Imide (-NH-) Succinimide9.62 [1]Minimal change. The alkyl substitution at pos-3 is weakly electron-donating, potentially raising pKa slightly.9.5 – 9.7
Amine (-NH₂) Methylamine10.64 [2]The amine is

to the carbonyls (N-C-C-C=O). The electron-withdrawing ring exerts a mild inductive effect (-I), lowering basicity.
9.8 – 10.2
Ionization States

The proximity of the pKa values creates a unique "crossover" region. Unlike simple amino acids where pKa values are far apart (e.g., Glycine: 2.34, 9.60), this molecule transitions rapidly between cationic, zwitterionic, and anionic states.[1]

Ionization Cation Cationic Species (pH < 9.0) Amine: NH3+ (Protonated) Imide: NH (Neutral) Net Charge: +1 Zwitter Zwitterionic Species (pH ~ 9.7) Amine: NH3+ (Protonated) Imide: N- (Deprotonated) Net Charge: 0 Cation->Zwitter Imide Deprotonation (pKa ~9.6) Anion Anionic Species (pH > 10.5) Amine: NH2 (Neutral) Imide: N- (Deprotonated) Net Charge: -1 Zwitter->Anion Amine Deprotonation (pKa ~10.0)

Figure 1: Predicted ionization pathway. Note that because the pKa values are close, the "Neutral" species (Amine NH2 / Imide NH) is thermodynamically disfavored compared to the Zwitterion in the overlap region.

Experimental Determination Protocols

Because the pKa values overlap, standard potentiometric titration may yield a single "smeared" inflection point.[1] NMR Titration is the authoritative method for resolving these constants as it tracks site-specific ionization.

Protocol A: 1H-NMR Titration (The Gold Standard)

This method correlates the chemical shift (


) of specific protons to the pH, allowing independent calculation of each pKa.

Reagents:

  • Deuterated Phosphate Buffer (10 mM, pH range 6–12).[1]

  • DCl and NaOD (for pH adjustment).

  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5 mg of the compound in 600 µL of

    
    .
    
  • Baseline: Record spectra at pH 7.0. Identify the methylene protons (

    
     next to amine) and the ring protons  (position 4).
    
  • Titration:

    • Adjust pH to 12.0 using NaOD.

    • Decremental titration: Add microliter aliquots of DCl to lower pH in 0.2 unit increments down to pH 6.0.

    • Record 1H-NMR at each step. Measure pH using a micro-electrode (corrected for isotope effect:

      
      ).
      
  • Data Analysis:

    • Plot

      
       (ppm) vs. pH for the exocyclic 
      
      
      
      (tracks Amine pKa).
    • Plot

      
       (ppm) vs. pH for the ring 
      
      
      
      (tracks Imide pKa).
    • Fit data to the Henderson-Hasselbalch equation.

Protocol B: Potentiometric Titration (Validation)

Use this for confirming bulk buffering capacity. Note that Carbonate error (


 absorption) is critical at pH > 9.

Critical Control:

  • Inert Atmosphere: The titration vessel must be purged with Argon or Nitrogen.

  • Concentration: Use >1 mM sample concentration to ensure the signal exceeds the background noise of the water auto-ionization at high pH.

Workflow cluster_Analysis Data Processing Start Start: 5mg Sample Solubility Dissolve in degassed 0.1M KCl (Ionic Strength Control) Start->Solubility Titration Titrate with 0.1M KOH (From pH 2.0 to 12.0) Solubility->Titration Data Acquire pH vs. Volume Titration->Data Bjerrum Generate Bjerrum Plot (n_bar vs pH) Data->Bjerrum Deriv First Derivative Analysis (Identify Inflection Points) Data->Deriv Result Calculate pKa1 & pKa2 Bjerrum->Result Deriv->Result

Figure 2: Potentiometric titration workflow emphasizing ionic strength control and data processing.

Implications for Drug Development[2][3][4]

Conjugation Chemistry (NHS Esters)

Researchers often use the amine group for conjugation.

  • Risk: At pH > 9.0 (required to deprotonate the amine for nucleophilic attack), the succinimide ring is also deprotonated (anionic).

  • Impact: The anionic ring repels nucleophiles and alters solubility.

  • Optimization: Perform conjugations at pH 8.5 – 8.8 . This sacrifices some amine nucleophilicity to keep the succinimide ring largely neutral, preventing side reactions or solubility crashes.[1]

Solubility & Permeability[1]
  • Physiological pH (7.4): The molecule is cationic (+1). High water solubility; low passive membrane permeability.

  • Formulation: To stabilize the neutral form for extraction or processing, the pH must be driven very high (>11), which risks hydrolytic ring opening of the succinimide.

References

  • Lide, D. R. (Ed.). (2005).[2] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Section: Dissociation Constants of Organic Acids and Bases).

  • Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Chapter 3: pKa Determination).

  • Reijenga, J., et al. (2013).[1] "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53–71.[1]

Sources

Thermodynamic Stability and Kinetic Pathways of Aminomethyl Succinimide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profiles, kinetic pathways, and experimental characterization of aminomethyl succinimide derivatives.

Executive Summary

Aminomethyl succinimide derivatives occupy a critical dual niche in pharmaceutical chemistry. Depending on the substitution pattern, they function either as labile prodrugs (N-aminomethyl Mannich bases) designed to release active amines, or as bioconjugate linkers (e.g., succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate, SMCC) where the stability of the succinimide ring itself dictates the shelf-life and efficacy of Antibody-Drug Conjugates (ADCs).

This guide analyzes the thermodynamic landscapes of these derivatives, distinguishing between the N-dissociation pathway (prodrug release) and the Ring-opening pathway (ADC stabilization). It provides actionable protocols for assessing stability constants (


) and hydrolysis rates (

).

Structural Classes & Pharmacological Relevance

The term "aminomethyl succinimide" encompasses two distinct structural classes with opposing stability requirements:

ClassStructurePrimary ApplicationStability Goal
N-Mannich Bases Succinimide-

-

-

-

Prodrugs: Solubilizing promoieties for amines/amides.[1]Tunable Lability: Must decompose at physiological pH to release payload.
Thiosuccinimides Ring-substituted (via Maleimide conjugation)ADC Linkers: Formed after conjugating SMCC-like linkers to thiols.Ring Stability/Control: Ring must either stay closed (shelf) or hydrolyze intentionally (plasma) to prevent retro-Michael exchange.
Electronic Distribution and Reactivity

The succinimide ring is a planar, electron-deficient system. The carbonyl carbons are highly electrophilic, making them susceptible to nucleophilic attack by water or hydroxide ions.

  • In N-Mannich Bases: The

    
    -
    
    
    
    -
    
    
    linkage acts as a "hemi-aminal" equivalent. The lone pair on the succinimide nitrogen is delocalized into the carbonyls, making the exocyclic
    
    
    -
    
    
    bond weaker and susceptible to spontaneous cleavage.
  • In ADC Linkers: The ring strain of the 5-membered system (~6-7 kcal/mol) drives the hydrolysis reaction, relieving strain by forming the acyclic succinamic acid.

Thermodynamic Landscapes

Scenario A: The N-Mannich Base (Prodrug Instability)

For N-aminomethyl derivatives, the primary thermodynamic vector is the Retro-Mannich reaction .



  • Entropy (

    
    ):  The reaction is entropically driven (1 molecule 
    
    
    
    3 molecules).
  • Enthalpy (

    
    ):  The reaction is generally endothermic but facile due to the low bond dissociation energy of the 
    
    
    
    -
    
    
    bond in the presence of water.
  • Equilibrium: At physiological pH (7.4), the equilibrium shifts far to the right (decomposition), ensuring drug release. The rate is often first-order with respect to the specific acid or base catalyst.

Scenario B: The Succinimide Ring (ADC Linker Dynamics)

For ADC linkers (thiosuccinimides), the stability profile is governed by the competition between Retro-Michael elimination (pathway to drug loss) and Ring Hydrolysis (pathway to stabilization).

  • Ring Closed (Thiosuccinimide): Metastable. Susceptible to thiol exchange (instability).

  • Ring Open (Succinamic Acid): Thermodynamically stable product. Once hydrolyzed, the retro-Michael reaction is chemically impossible.

  • Thermodynamic Driver: The hydrolysis of the succinimide ring is exergonic (

    
    ) due to resonance stabilization of the resulting carboxylate anion at pH 7.4.
    
Visualization of Stability Pathways

StabilityPathways cluster_0 Path A: Prodrug Activation cluster_1 Path B: ADC Linker Fate Prodrug N-Aminomethyl Succinimide (Prodrug) Intermed Iminium Ion Intermediate Prodrug->Intermed Retro-Mannich (Rate Limiting) Products Active Amine + Formaldehyde + Succinimide Intermed->Products Hydrolysis ADC_Closed Thiosuccinimide (ADC Linker Closed) ADC_Open Succinamic Acid (ADC Linker Open) ADC_Closed->ADC_Open Ring Hydrolysis (Stabilization) Deconjugation Free Drug + Maleimide ADC_Closed->Deconjugation Retro-Michael (Instability)

Figure 1: Dual kinetic pathways for aminomethyl succinimide derivatives. Path A represents the desired breakdown of prodrugs. Path B illustrates the competition between ring hydrolysis (stabilizing) and retro-Michael deconjugation (destabilizing) in ADCs.

Kinetic Pathways & pH Dependence

pH-Rate Profiles

The stability of these derivatives is heavily pH-dependent.[2]

  • N-Mannich Bases: Exhibit a bell-shaped pH-rate profile or specific acid-base catalysis.

    • Acidic pH (< 4): Protonation of the amine nitrogen inhibits decomposition (stabilizes the prodrug).

    • Neutral/Basic pH (> 7): Free amine initiates the retro-Mannich mechanism; hydrolysis rate (

      
      ) increases.
      
  • Succinimide Ring (ADCs): Exhibits base-catalyzed hydrolysis .

    • Mechanism:[1][2][3][4][5][6] Hydroxide ion (

      
      ) attacks the carbonyl carbon.
      
    • Kinetics:

      
       increases linearly with pH above pH 6.0.
      
    • Substituent Effect: Electron-withdrawing groups (EWGs) on the N-substituent accelerate hydrolysis. The "aminomethyl" spacer (as in SMCC) provides a specific distance that modulates this inductive effect.

Data Summary: Half-Life Comparison
Derivative TypepH 4.0 (

)
pH 7.4 (

)
Dominant Pathway
N-Mannich Prodrug High (> 24 h)Low (min to hours)Retro-Mannich Dissociation
ADC Thiosuccinimide Very High (days)Moderate (hours/days)Ring Hydrolysis (to Succinamic Acid)

Experimental Characterization Protocols

To rigorously determine the thermodynamic stability, the following self-validating protocols should be employed.

Protocol 1: Determination of Hydrolysis Kinetics (pH-Rate Profile)

Objective: Quantify the pseudo-first-order rate constant (


) at varying pH levels.
  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to 9.0. Adjust ionic strength (

    
    ) to 0.15 M using NaCl to mimic physiological conditions.
    
  • Stock Solution: Dissolve the aminomethyl succinimide derivative in acetonitrile or DMSO (1 mg/mL).

  • Initiation: Spike the stock solution into the pre-warmed (37°C) buffer (final organic solvent < 1%).

  • Monitoring:

    • Method: Reverse-Phase HPLC (C18 column).

    • Detection: UV absorbance (210–254 nm).

    • Sampling: Inject samples at time intervals

      
       min until >90% degradation.
      
  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope

      
      .
      
    • Plot

      
       vs. pH to identify catalytic regions (acid vs. base catalyzed).
      
Protocol 2: Arrhenius Parameter Estimation

Objective: Determine Activation Energy (


) to predict long-term shelf stability.
  • Temperature Selection: Perform the kinetic assay (Protocol 1) at three distinct temperatures (e.g., 25°C, 37°C, 50°C) at a fixed pH (e.g., pH 7.4).

  • Calculation:

    • Use the Arrhenius equation:

      
      
      
    • Plot

      
       vs. 
      
      
      
      (Kelvin).
    • Slope:

      
      .
      
    • Validation: High

      
       (> 20 kcal/mol) indicates good temperature sensitivity (shelf-stable at low T); low 
      
      
      
      suggests instability even at refrigeration.

References

  • RSC Medicinal Chemistry. "Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates."[7] Royal Society of Chemistry, 2019.

  • Nature Communications. "Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates." Springer Nature, 2019.

  • Journal of Pharmaceutical Sciences. "Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs." PubMed, 2018.[8]

  • Molecules. "Prodrugs for Amines." National Institutes of Health (PMC), 2008.

Sources

3-(Aminomethyl)pyrrolidine-2,5-dione safety data sheet (SDS) analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Aminomethyl)pyrrolidine-2,5-dione (CAS: 85516-42-3 for free base; 1799421-09-2 for HCl salt) represents a bifunctional scaffold critical in medicinal chemistry and linker design. Its structure combines a nucleophilic primary amine with an electrophilic, potentially acidic succinimide ring. This dual reactivity profile dictates its safety and handling protocols: it is not merely an irritant but a chemically dynamic species capable of self-polymerization or hydrolysis under improper storage conditions.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic analysis of hazards, stability, and safe handling workflows for research environments.

Chemical Identity & Structural Insights

The safety profile of this compound is governed by the interplay between its two functional groups. Understanding this molecular logic is the first step in effective risk mitigation.

PropertyDataTechnical Note
Chemical Name 3-(Aminomethyl)pyrrolidine-2,5-dioneAlso known as 3-(Aminomethyl)succinimide
CAS Number 85516-42-3 (Free Base)1799421-09-2 (HCl Salt)Always verify the salt form; the HCl salt is significantly more stable and hygroscopic.
Molecular Formula C₅H₈N₂O₂MW: 128.13 g/mol (Free Base)
pKa (Estimated) Imide NH: ~9.5 (Acidic)Amine -NH₂: ~9.0 (Basic)Potential for zwitterionic behavior in solution.
Solubility High in H₂O, DMSO, MeOHPoor solubility in non-polar solvents (Hexane, Et₂O).
Structure-Activity Safety Implications
  • The Imide Ring (Electrophile): The succinimide ring is susceptible to nucleophilic attack, particularly base-catalyzed hydrolysis, leading to ring-opening and the formation of succinamic acid derivatives.

  • The Primary Amine (Nucleophile): The pendant aminomethyl group is highly reactive toward electrophiles, including atmospheric CO₂ (forming carbamates) and aldehydes.

Hazard Identification & Toxicology[1]

While standard SDS classifications list this compound as an irritant, the mechanism of irritation differs from simple solvents.

GHS Classification & Mechanism
  • Skin Irritation (Category 2, H315): Caused by the basicity of the primary amine interacting with skin lipids and the potential for transamidation of skin proteins by the succinimide ring.

  • Eye Irritation (Category 2A, H319): High risk due to high water solubility and pH alteration upon contact with lacrimal fluid.

  • STOT-SE (Category 3, H335): Inhalation of dust triggers respiratory tract irritation.

Stability & Degradation Pathways

The compound is chemically metastable. Under basic conditions (pH > 10), the amine of one molecule can attack the imide carbonyl of another, leading to oligomerization. Under aqueous basic conditions, the ring opens.

degradation_pathways Compound 3-(Aminomethyl) pyrrolidine-2,5-dione Carbamate Carbamate Salt (Solid Crust) Compound->Carbamate N-Carboxylation (Slow in air) RingOpen Succinamic Acid Derivative Compound->RingOpen Hydrolysis (Ring Opening) Oligomer Polyamide Oligomers Compound->Oligomer Self-Condensation (High Conc/Heat) CO2_Air Atmospheric CO2 CO2_Air->Carbamate Water_Base H2O / Base (OH-) Water_Base->RingOpen

Figure 1: Chemical fate and degradation pathways. The compound is sensitive to moisture (hydrolysis) and air (carbamate formation).

Safe Handling & Storage Protocols

This protocol is designed to prevent the degradation pathways mapped above while ensuring operator safety.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (US) or P2 (EU) dust mask required when handling powder. Use a fume hood for all open transfers.

  • Hands: Nitrile gloves (minimum 0.11 mm thickness). Breakdown time is generally >480 min due to polarity, but change immediately upon contamination.

  • Eyes: Chemical safety goggles. Face shield recommended if working with large quantities (>50g).

Standard Operating Procedure (SOP): Synthesis & Handling

Objective: Handle without inducing hydrolysis or hygroscopic clumping.

  • Environment: Weigh and transfer in a desiccated environment (glovebox or dry bag) if possible. If using a benchtop balance, minimize exposure time to <2 minutes.

  • Solvent Selection: Avoid protic solvents (EtOH, MeOH) if storing for long periods, as slow solvolysis can occur. Preferred solvents for reactions are anhydrous DMF, DMSO, or CH₂Cl₂ (for the protected forms).

  • Quenching Spills: Do not use strong acids or bases. Neutralize with a phosphate buffer (pH 7) before cleanup to prevent exothermic ring opening or salt formation.

handling_workflow Start Start: Reagent Retrieval Check Check Atmosphere: Humidity < 40%? Start->Check DryBox Use Glovebox/Dry Bag Check->DryBox No (High Humidity) FumeHood Use Fume Hood Minimize Exposure Check->FumeHood Yes (Low Humidity) Weigh Weighing: Use Anti-static Gun DryBox->Weigh FumeHood->Weigh Dissolve Dissolution: Anhydrous Solvent Only Weigh->Dissolve Storage Reseal: Parafilm + Desiccant Dissolve->Storage

Figure 2: Decision logic for safe handling based on environmental humidity.

Emergency Response

First Aid Logic
  • Eye Contact: Immediate irrigation is critical. The basicity of the amine can cause saponification of corneal lipids. Flush for 15 minutes. Do not use acidic neutralizers; they may exacerbate injury via heat of neutralization.

  • Skin Contact: Wash with soap and water.[1][2][3][4] The compound is water-soluble; organic solvents (like acetone) should be avoided as they may facilitate transdermal absorption.

  • Ingestion: Do not induce vomiting. The succinimide ring may hydrolyze in the stomach acid, but the primary risk is local irritation.

Fire Fighting Measures[4][5]
  • Hazardous Combustion Products: NOx (Nitrogen Oxides), CO, CO₂.

  • Extinguishing Media: Alcohol-resistant foam or dry chemical. Water spray is effective but may create contaminated runoff due to high solubility.

Disposal & Environmental Fate

Ecological Impact
  • Mobility: High mobility in soil due to water solubility.

  • Persistence: The succinimide ring is biodegradable, susceptible to enzymatic hydrolysis by amidases in wastewater treatment plants.

  • Bioaccumulation: Low (LogP < 1).

Disposal Protocol
  • Dissolution: Dissolve the solid in a combustible solvent (e.g., acetone).

  • Neutralization: If the waste stream is acidic, neutralize to pH 7 to prevent uncontrolled hydrolysis.

  • Incineration: Must be incinerated in a facility equipped with an afterburner and scrubber to handle Nitrogen Oxides (NOx).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Amino-1-methylpyrrolidine-2,5-dione (Analogous Structure). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2782079 (Succinimide). Retrieved from

  • Rudolf, B., et al. (2023).[5] Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy. Retrieved from

  • ChemicalBook. (2025).[1][2] 3-(Aminomethyl)pyrrolidine-2,5-dione Chemical Properties. Retrieved from

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: Succinimide. Retrieved from

Sources

Structural Elucidation and Conformational Dynamics of 3-(Aminomethyl)pyrrolidine-2,5-dione

[1]

Executive Summary

3-(Aminomethyl)pyrrolidine-2,5-dione , often referred to as 3-(aminomethyl)succinimide, represents a critical pharmacophore in medicinal chemistry.[1] It serves as a foundational scaffold for anticonvulsant agents and, more critically, as a linker attachment point in Antibody-Drug Conjugates (ADCs).

This technical guide analyzes the solid-state architecture and solution-phase conformational dynamics of this molecule. Understanding its structural preferences is essential for predicting hydrolysis rates in ADC linkers—a key determinant of off-target toxicity—and for optimizing binding vectors in small molecule drug discovery.

Crystallographic Architecture

While specific unit cell dimensions can vary based on salt forms (e.g., hydrochloride vs. free base), the structural behavior of 3-(aminomethyl)pyrrolidine-2,5-dione is governed by the rigid succinimide core and the flexible aminomethyl side chain.

The Succinimide Core Geometry

The pyrrolidine-2,5-dione ring is not perfectly planar. To relieve torsional strain introduced by the C3-substituent, the ring adopts a puckered envelope conformation .[1]

  • Ring Pucker: The C3 atom typically deviates from the mean plane defined by N1-C2-C5-C4.[1] This is described by Cremer-Pople puckering parameters (

    
    , 
    
    
    ).[1][2]
  • Bond Lengths: The carbonyl bonds (C2=O and C5=O) typically range between 1.20–1.22 Å , characteristic of imide resonance.[1] The C-N bonds are shortened (~1.38 Å) due to partial double-bond character, enforcing near-planarity at the nitrogen.[1]

Hydrogen Bonding Networks

In the solid state, the molecular packing is dominated by strong hydrogen bond donors (imide NH, primary amine) and acceptors (carbonyl oxygens).[1]

Interaction TypeDonorAcceptorMotifDescription
Imide Dimerization N1-HO=C (Neighbor)

Centrosymmetric dimer formation, a hallmark of succinimides.[1][3]
Amine Cross-Linking Side Chain

O=C (Neighbor)Chain/SheetThe primary amine acts as a bridge, linking dimer ribbons into 3D sheets.[1]
Intramolecular Side Chain

O=C (Ring)

or

Potential weak H-bond stabilizing the gauche conformer.[1]
Predicted Crystal Lattice

Based on homologous 3-substituted succinimides (e.g., aspartimide), the hydrochloride salt of this compound frequently crystallizes in monoclinic space groups such as



1

Conformational Analysis & Dynamics

The biological activity and stability of this scaffold are dictated by two primary degrees of freedom: the ring pucker and the side-chain rotation.

Side-Chain Rotamers (The Angle)

The aminomethyl group rotates about the C3-C(exocyclic) bond.[1] Three staggered rotamers exist, defined by the dihedral angle



  • gauche(+) (

    
    ):  Often stabilized by an intramolecular H-bond between the side-chain amine and the C2-carbonyl oxygen.[1]
    
  • gauche(-) (

    
    ):  Similar stabilization but sterically distinct if the C3 center is chiral.[1]
    
  • trans (

    
    ):  Minimizes steric clash but sacrifices potential intramolecular H-bonding.[1]
    
Ring Opening (Hydrolysis Mechanism)

In ADC applications, the succinimide ring is susceptible to hydrolysis, leading to ring opening.[4][5] This is a critical stability liability.[1] The rate of hydrolysis is conformation-dependent; substituents that force the ring into a strained pucker accelerate the attack of water on the carbonyl.

Visualizing the Conformational Landscape[2]

Conformationcluster_0Stability DeterminantsClosedClosed Succinimide(Active Scaffold)TSTetrahedralIntermediateClosed->TS+ H2O / OH-RotamerSide-Chain Rotation(Gauche/Trans)Closed->RotamerFast ExchangeOpenOpen Hydrolyzed Form(Inactive/Stable)TS->OpenRing Cleavage

Caption: The equilibrium between side-chain rotamers influences the accessibility of the carbonyl carbon to nucleophilic attack (hydrolysis).[1]

Experimental Protocol for Structural Elucidation

To definitively determine the crystal structure and conformation of a specific batch of 3-(aminomethyl)pyrrolidine-2,5-dione, the following self-validating protocol is recommended.

Phase 1: Crystallization Screening

Objective: Obtain single crystals suitable for X-ray Diffraction (XRD).

  • Salt Formation: Dissolve the free base in minimal methanol.[1] Add 1.0 equivalent of HCl (in dioxane or ether) to generate the hydrochloride salt, which crystallizes more readily than the free base.

  • Vapor Diffusion: Place the methanolic solution in an inner vial. Place diethyl ether in the outer reservoir. Seal and allow to stand at 4°C for 3-7 days.

  • Observation: Look for prismatic or needle-like crystals.[1] Use polarized light microscopy to check for birefringence (crystallinity).[1]

Phase 2: X-Ray Diffraction & Refinement

Objective: Solve the 3D structure.

  • Data Collection: Mount crystal on a goniometer at 100 K (to reduce thermal motion). Collect reflections using Cu K

    
     or Mo K
    
    
    radiation.[1]
  • Structure Solution: Use Direct Methods (SHELXT) to locate heavy atoms (Cl, O, N, C).[1]

  • Refinement: Refine positions using Least Squares (SHELXL).

    • Validation Check: Ensure the Flack parameter is near 0.0 for chiral samples (confirming absolute stereochemistry).[1]

    • Validation Check: R-factor should be < 5% for publication-quality data.[1]

Phase 3: Conformational Locking (Optional)

For drug design, determining the bioactive conformation is key.[1]

  • NMR Analysis: Perform NOESY experiments in

    
    . Strong NOE signals between the side-chain protons and ring protons indicate a preferred rotamer in solution, which can be compared to the solid-state structure.
    
Workflow Diagram

ProtocolStartCompound SynthesisSaltSalt Formation (HCl)Start->SaltScreenVapor Diffusion(MeOH / Et2O)Salt->ScreenMicroscopyPolarized LightMicroscopy CheckScreen->MicroscopyMicroscopy->ScreenIf AmorphousXRDSingle Crystal XRD(100 K)Microscopy->XRDIf BirefringentSolveStructure Solution(SHELXT)XRD->SolveRefineRefinement & Validation(R-factor < 5%)Solve->Refine

Caption: Step-by-step workflow for the structural elucidation of the aminomethyl-succinimide scaffold.

References

  • Cambridge Crystallographic Data Centre (CCDC). Succinimide (Pyrrolidine-2,5-dione) Crystal Structure Data.[1] CSD Entry: SUCIMI.[1]

  • PubChem. 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride (Compound Summary). National Library of Medicine.[1]

  • Fontaine, S. D., et al. (2015). Hydrolysis of Succinimide Linkers in Antibody-Drug Conjugates.[1][5][6] Bioconjugate Chemistry.[1][6]

  • Saraswathi, N. T., et al. (2010).[1] Crystal structure of N-(3-methylphenyl)succinimide.[1][7] Acta Crystallographica Section E.[1]

History and discovery of succinimide-based building blocks

Author: BenchChem Technical Support Team. Date: March 2026

The Succinimide Motif: From Synthetic Reagent to Biologic Linker An In-Depth Technical Guide for Researchers and Drug Developers

Executive Summary: The Cyclic Imide Nexus

The succinimide ring (pyrrolidine-2,5-dione) is more than a structural curiosity; it is a functional nexus in modern chemistry. Historically emerging as a byproduct of amber distillation, it has evolved into a cornerstone of three distinct scientific eras:

  • The Radical Era (1940s-50s): As N-bromosuccinimide (NBS), it revolutionized allylic functionalization via the Wohl-Ziegler reaction.

  • The Peptide Era (1960s): As N-hydroxysuccinimide (NHS), it solved the problem of racemization-free peptide coupling, becoming the gold standard for bioconjugation.

  • The Biologic Era (2000s-Present): As the thiosuccinimide linker in Antibody-Drug Conjugates (ADCs), it represents the critical stability point between a monoclonal antibody and its cytotoxic payload.

This guide analyzes these building blocks not just as reagents, but as dynamic systems, detailing their discovery, mechanistic causality, and experimental application.

The Synthetic Workhorse: N-Bromosuccinimide (NBS)

Historical Genesis & The Wohl-Ziegler Reaction

While N-bromoacetamides were explored by Alfred Wohl in 1919, it was Karl Ziegler in 1942 who cemented the utility of NBS for allylic bromination. The reaction, now known as the Wohl-Ziegler bromination , allows for the specific substitution of hydrogen at an allylic or benzylic position without adding across the double bond.

Mechanistic Insight: The Goldfinger Mechanism

For decades, the mechanism was debated. Early theories proposed a succinimidyl radical abstracting hydrogen. However, in 1953, Adam Goldfinger proposed a mechanism that remains the accepted standard today.

  • The Causality: NBS does not react directly with the substrate in the propagation step. Instead, it acts as a reservoir to maintain a low, steady-state concentration of molecular bromine (

    
    ).
    
  • Why it works: High concentrations of

    
     favor ionic addition across the alkene. Low concentrations (maintained by NBS) favor radical substitution.
    
Visualization: The Goldfinger Radical Cycle

WohlZiegler cluster_init Initiation cluster_prop Propagation (Goldfinger Cycle) cluster_reservoir The NBS Reservoir NBS NBS Br_rad Br• NBS->Br_rad Radical Initiator (AIBN/Light) Br2 Br2 (Low Conc.) NBS->Br2 Release Succinimide Succinimide NBS->Succinimide Substrate R-CH3 (Allylic) Br_rad->Substrate H-Abstraction R_rad R-CH2• (Radical) Substrate->R_rad HBr HBr Substrate->HBr R_rad->Br2 Fast Reaction HBr->NBS Ionic Reaction Br2->Br_rad Regeneration Product R-CH2-Br Br2->Product

Figure 1: The Goldfinger mechanism illustrates NBS acting as a bromine reservoir, preventing ionic addition side-reactions.

Experimental Protocol: Benzylic Bromination of Toluene

Validation: This protocol uses a radical initiator (AIBN) and anhydrous conditions to prevent hydrolysis of NBS.

  • Reagents: Toluene (10 mmol), NBS (10.5 mmol), AIBN (0.5 mmol), CCl4 (or PhCF3 as a green alternative, 20 mL).

  • Setup: Flame-dried round-bottom flask with a reflux condenser.

  • Step 1: Dissolve substrate in solvent.[1] Add NBS (solid) and AIBN.

  • Step 2: Heat to reflux (80°C). Observation: The reaction is complete when the dense NBS solid (bottom) disappears and is replaced by succinimide, which floats to the top (in CCl4).[1]

  • Step 3: Cool to 0°C to precipitate remaining succinimide. Filter.

  • Step 4: Remove solvent in vacuo. Purify via recrystallization or silica chromatography.[2]

The Bioconjugation Enabler: N-Hydroxysuccinimide (NHS)

Discovery: The Anderson Breakthrough (1963)

In the early 1960s, peptide synthesis was plagued by racemization during the activation of carboxylic acids. George W. Anderson and colleagues at Lederle Laboratories introduced N-hydroxysuccinimide (NHS) esters.

  • The Innovation: NHS esters were reactive enough to couple with amines but stable enough to be isolated and stored (unlike highly reactive acid chlorides).

  • Impact: This chemistry is now the basis for 80% of all protein labeling kits (e.g., NHS-Fluorescein, NHS-Biotin).

Mechanism: The Active Ester Pathway

The reaction requires a carbodiimide (EDC or DCC) to form an unstable O-acylisourea intermediate, which is immediately attacked by NHS to form the stable NHS-ester.

Visualization: EDC/NHS Coupling Workflow

NHSCoupling Carboxyl Target Molecule (R-COOH) Intermediate Unstable O-Acylisourea Carboxyl->Intermediate + EDC EDC EDC (Carbodiimide) NHS_Ester Semi-Stable NHS-Ester (Activated) Intermediate->NHS_Ester + NHS (Nucleophilic Attack) Isourea Isourea Byproduct Intermediate->Isourea Hydrolysis (Side Rxn) NHS NHS (N-Hydroxysuccinimide) NHS_Ester->Carboxyl Hydrolysis (Slow) Conjugate Final Amide Bond (R-CO-NH-R') NHS_Ester->Conjugate + Amine (pH 7-8) Amine Protein/Amine (NH2-R')

Figure 2: The two-step activation strategy. NHS intercepts the unstable intermediate to prevent racemization and hydrolysis.

Protocol: Two-Step Protein Conjugation

Objective: Conjugate a small molecule carboxylate (e.g., a fluorophore) to a protein (BSA).

Phase A: Activation (Organic Phase)

  • Dissolve Carboxylate (1 eq) in dry DMF/DMSO.

  • Add EDC (1.2 eq) and NHS (1.2 eq).

  • Stir at RT for 1–2 hours. Checkpoint: Monitor via TLC or HPLC for disappearance of starting acid. The NHS-ester is now formed.[3]

Phase B: Conjugation (Aqueous Phase)

  • Dissolve Protein in Bicarbonate buffer (pH 8.3). Note: Avoid Tris buffer (contains amines).

  • Slowly add the activated NHS-ester solution to the protein (keep organic solvent <10% v/v).

  • Incubate 1 hour at RT or overnight at 4°C.

  • Purification: Desalting column (Sephadex G-25) or Dialysis to remove NHS byproduct and excess reagents.

The Biologic Linker: Maleimide & Thiosuccinimide Dynamics

In modern drug development, specifically Antibody-Drug Conjugates (ADCs), the succinimide ring appears not as a reagent, but as the linker scaffold resulting from the reaction of a maleimide with a cysteine thiol on an antibody.

The Stability Paradox

The thiosuccinimide ring formed is not inert. It faces two fates in plasma:[4]

  • Retro-Michael Reaction: The maleimide eliminates the drug, leading to off-target toxicity (drug falls off).

  • Succinimide Hydrolysis: Water attacks the ring, opening it to a succinamic acid derivative.

Crucial Insight: Hydrolysis is actually desirable in ADCs. Once the ring opens, the Retro-Michael reaction is impossible. The drug is permanently "locked" onto the antibody.

Data: Hydrolysis vs. Stability

Comparison of linker behaviors in plasma (pH 7.4, 37°C).

Linker TypeReactionResultStability Impact
Standard Maleimide Retro-MichaelLoss of PayloadNegative (Toxicity)
Standard Maleimide Ring HydrolysisRing-Opened ThioetherPositive (Stabilized)
Self-Hydrolyzing Rapid HydrolysisRing-Opened ThioetherOptimal (Designed Stability)
Visualization: The Stabilization Pathway

ADC_Hydrolysis Antibody Antibody-SH Thiosuccinimide Thiosuccinimide Linker (Metastable) Antibody->Thiosuccinimide + Maleimide Maleimide Maleimide-Drug Maleimide->Thiosuccinimide Loss Free Drug + Ab (Toxic) Thiosuccinimide->Loss Retro-Michael (Reversible) Stabilized Hydrolyzed Linker (Locked/Stable) Thiosuccinimide->Stabilized Hydrolysis (Irreversible)

Figure 3: The competition between drug loss (Retro-Michael) and stabilization (Hydrolysis).[4][5] Modern linkers catalyze the bottom path.

Protocol: Monitoring Succinimide Hydrolysis via LC-MS

Objective: Quantify the ratio of open (stable) vs. closed (unstable) linkers in an ADC sample.

  • Sample Prep: Incubate ADC (1 mg/mL) in PBS (pH 7.4) at 37°C. Aliquot at t=0, 24, 48h.

  • Deglycosylation: Treat with PNGase F to simplify mass spectra (remove heterogeneity).

  • LC-MS Analysis:

    • Column: PLRP-S or C4 (Reverse Phase).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Detection: Q-TOF Mass Spectrometry.

  • Data Interpretation:

    • Closed Ring: Mass = M_antibody + n(M_drug_linker).

    • Open Ring: Mass = M_antibody + n(M_drug_linker) + 18 Da (Water).

    • Calculation: Calculate the +18 Da shift percentage to determine the Hydrolysis Conversion Rate (HCR).

References

  • Wohl, A. (1919). "Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge". Berichte der deutschen chemischen Gesellschaft, 52(1), 51-63. Link

  • Ziegler, K., et al. (1942). "Die Halogenierung ungesättigter Substanzen in der Allylstellung". Justus Liebigs Annalen der Chemie, 551(1), 80-119. Link

  • Goldfinger, P., et al. (1953). "Mechanism of the Wohl-Ziegler Reaction". Nature, 171, 704-705. Link

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1963).[6] "N-Hydroxysuccinimide Esters in Peptide Synthesis". Journal of the American Chemical Society, 85(19), 3039-3039.[6][7] Link

  • Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates". Nature Biotechnology, 32, 1059–1062. Link

  • Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates".[8] Nature Biotechnology, 30, 184–189. Link

Sources

A Technical Guide to the Biological Activity of 3-(Aminomethyl)pyrrolidine-2,5-dione Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Succinimide Core

The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry, forming the backbone of a multitude of natural and synthetic compounds with a wide array of pharmacological applications.[1] Its inherent structural features, including hydrogen bond donors and acceptors, and a non-planar, three-dimensional conformation, allow for effective interaction with a variety of biological targets.[2] The introduction of an aminomethyl group at the 3-position provides a key vector for chemical modification, enabling the synthesis of diverse analog libraries with fine-tuned biological activities. This guide provides an in-depth exploration of the significant biological activities of 3-(aminomethyl)pyrrolidine-2,5-dione analogs, focusing on their anticonvulsant, antimicrobial, and anticancer properties. We will delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed protocols for their biological evaluation.

I. Anticonvulsant Activity: Modulating Neuronal Excitability

Derivatives of the succinimide core have long been a cornerstone in the management of epilepsy, with ethosuximide being a notable example used in the treatment of absence seizures.[2] Research into 3-(aminomethyl)pyrrolidine-2,5-dione analogs has revealed a broad spectrum of anticonvulsant activity against various seizure types, including generalized tonic-clonic and psychomotor seizures.[2][3]

Mechanism of Action

The anticonvulsant effects of these analogs are often attributed to their ability to modulate neuronal excitability through multiple mechanisms:

  • Interaction with Voltage-Gated Ion Channels: A primary mechanism involves the blockade of voltage-gated sodium and calcium channels.[2][4][5] By stabilizing the inactive state of these channels, the analogs reduce the repetitive firing of neurons that characterizes seizure activity.

  • Enhancement of GABAergic Neurotransmission: Some analogs are designed to interact with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[6][7] This can occur through various means, including direct modulation of GABA-A receptors or inhibition of GABA reuptake transporters (GAT).[2]

Anticonvulsant Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Analog Analog Na_Channel Voltage-Gated Na+ Channel Analog->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel Analog->Ca_Channel Blocks GABA_Transporter GABA Transporter (GAT-1) Analog->GABA_Transporter Inhibits GABA_A_Receptor GABA-A Receptor Hyperpolarization Hyperpolarization GABA_A_Receptor->Hyperpolarization Leads to GABA GABA GABA->GABA_A_Receptor Activates

Caption: Proposed anticonvulsant mechanisms of action.

Structure-Activity Relationship (SAR)

The anticonvulsant profile of these analogs is highly dependent on the nature of the substituents on the succinimide core:

  • Substitution on the Aminomethyl Nitrogen: The nature of the group attached to the aminomethyl nitrogen is critical. Aromatic or heteroaromatic substituents can significantly influence potency and the spectrum of activity.

  • Substitution on the Pyrrolidine Ring: Alkyl or aryl substitutions at the 3-position can modulate lipophilicity, affecting the ability of the compound to cross the blood-brain barrier.

  • N-Substitution on the Imide: Modification of the imide nitrogen can impact metabolic stability and pharmacokinetic properties. For instance, N-methylation has been shown to improve resistance to chemically induced convulsions.[8]

Experimental Evaluation of Anticonvulsant Activity

The preclinical evaluation of anticonvulsant activity typically involves a battery of in vivo and in vitro assays.

Table 1: Anticonvulsant Activity of Selected Analogs

CompoundAnimal ModelED50 (mg/kg)Reference
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione6 Hz Seizure Test (mice)Not specified, but showed better ED50 than ethosuximide[9]
3-(benzylamino)pyrrolidine-2,5-dioneMES Test (mice)Active[9]
3-(phenylamino)pyrrolidine-2,5-dioneMES Test (mice)Active[9]
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochlorideMES Test (mice)62.14[2]
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride6 Hz Seizure Test (mice)75.59[2]

The MES test is a widely used preclinical model to assess efficacy against generalized tonic-clonic seizures.[10][11]

  • Animal Preparation: Use adult male mice (e.g., ICR-CD-1, 20-25 g).[12] Acclimate the animals to the laboratory environment for at least 3 days with free access to food and water.[10]

  • Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) at a predetermined time before the seizure induction (typically 30-60 minutes).

  • Electrode Application: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice.[11] Place corneal electrodes on the eyes.

  • Seizure Induction: Deliver a constant alternating current (e.g., 50 mA, 60 Hz) for a short duration (e.g., 0.2 seconds) through the corneal electrodes using a specialized electroshock apparatus.[11]

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure. The abolition of the tonic hindlimb extension is considered the endpoint for protection.[10]

  • Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.[11]

The scPTZ test is a model for myoclonic and absence seizures and is sensitive to compounds that enhance GABAergic neurotransmission.[7][13][14]

  • Animal Preparation: Use adult male mice as described for the MES test.

  • Drug Administration: Administer the test compound or vehicle control i.p. at a predetermined time before PTZ injection.

  • PTZ Injection: Inject a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the back of the neck.[14]

  • Observation: Place the animals in individual observation chambers and observe for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle spasms).[14]

  • Endpoint: The absence of clonic seizures for a defined period (e.g., 5 seconds) is considered protection.[14]

  • Data Analysis: Calculate the ED50 as described for the MES test.

Caption: In vivo anticonvulsant screening workflow.

II. Antimicrobial Activity: Targeting Fungal and Bacterial Pathogens

The succinimide scaffold is also a component of molecules with significant antimicrobial properties.[15] Analogs of 3-(aminomethyl)pyrrolidine-2,5-dione have demonstrated activity against a range of bacterial and fungal strains, making them promising candidates for the development of new anti-infective agents.[8][13]

Mechanism of Action

The precise mechanisms of antimicrobial action can vary depending on the specific analog and the target organism. However, some proposed mechanisms include:

  • Disruption of Cell Membrane Integrity: Lipophilic analogs may intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and cell lysis.

  • Inhibition of Essential Enzymes: Certain analogs may act as inhibitors of key microbial enzymes involved in metabolic pathways or cell wall synthesis. For example, some antifungal azoles inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[16][17][18]

  • Inhibition of DNA Synthesis: Some succinimide derivatives have been shown to inhibit DNA synthesis in bacterial cells.[19]

Structure-Activity Relationship (SAR)

The antimicrobial activity of these analogs is influenced by several structural features:

  • Lipophilicity: A balance of hydrophilic and lipophilic properties is crucial for membrane interaction and penetration. Increased lipophilicity can enhance antifungal activity.

  • Aromatic Substituents: The presence and nature of aromatic rings on the molecule can impact its interaction with microbial targets. Halogen substitutions on a phenyl ring have been shown to improve activity.

  • Side Chain Modifications: Alterations to the aminomethyl side chain can affect the compound's spectrum of activity and potency.

Experimental Evaluation of Antimicrobial Activity

The in vitro antimicrobial activity of these analogs is primarily assessed by determining their minimum inhibitory concentration (MIC).

Table 2: Antimicrobial Activity of Selected Analogs

CompoundOrganismMIC (µM)Reference
Compound 5aEnterococcus faecalis0.25[8]
Compound 5gEnterococcus faecalis0.25[8]
Compound 5aCandida albicans0.125[8]
Compound 5dCandida albicans0.25[8]
Compound 5eCandida albicans0.25[8]
Compound 5gCandida albicans0.25[8]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[21]

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[15][21]

  • Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[21]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15][20] This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.[15]

III. Anticancer Activity: Inducing Programmed Cell Death

The pyrrolidine-2,5-dione scaffold is also found in numerous compounds with potent anticancer activity.[11][22] Analogs of 3-(aminomethyl)pyrrolidine-2,5-dione have demonstrated cytotoxicity against a variety of cancer cell lines, including leukemia, breast, and cervical cancer.[8][19]

Mechanism of Action

The anticancer effects of these analogs are often mediated by the induction of apoptosis, or programmed cell death.[11][22] Key mechanistic events include:

  • Induction of the Intrinsic Apoptotic Pathway: Many analogs trigger apoptosis by modulating the Bcl-2 family of proteins. They can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax.[11][22] This leads to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[11]

  • Cell Cycle Arrest: Some derivatives can arrest the cell cycle at various phases (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.[11]

  • Inhibition of Kinase Signaling: Certain analogs have been shown to inhibit protein kinases that are crucial for cancer cell survival and proliferation, such as those in the MAPK signaling pathway (e.g., JNK and p38).[19]

Anticancer Mechanism Analog Analog Bcl2 Bcl-2 (Anti-apoptotic) Analog->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Analog->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by analogs.

Structure-Activity Relationship (SAR)

The anticancer potency of these analogs is highly dependent on their chemical structure:

  • Aromatic and Heterocyclic Moieties: The introduction of specific aromatic or heterocyclic groups can enhance cytotoxicity and selectivity for cancer cells.

  • Side Chain Length and Functionality: The length and chemical nature of the side chain at the 3-position can influence the compound's ability to interact with its molecular targets.

  • N-Substitution: Modifications at the imide nitrogen can affect the compound's solubility, stability, and cellular uptake.

Experimental Evaluation of Anticancer Activity

The in vitro anticancer activity of these analogs is commonly assessed using cytotoxicity assays.

Table 3: Anticancer Activity of Selected Analogs

CompoundCancer Cell LineIC50 (µM)Reference
Compound 5iMCF-7 (Breast)1.496[8]
Compound 5lMCF-7 (Breast)1.831[8]
Imide 2bK562 (Leukemia)1.9[19]
Imide 2cMOLT4 (Leukemia)3.2[19]
Imide 3cHeLa (Cervical)4.9[19]

The MTT assay is a colorimetric assay that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[6][8]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated control wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the treatment period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8] Incubate for 4 hours at 37°C.[6][8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

IV. Conclusion and Future Perspectives

The 3-(aminomethyl)pyrrolidine-2,5-dione scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticonvulsant, antimicrobial, and anticancer effects, underscore the potential of this chemical class. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research in this area should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets for each biological activity will enable more rational drug design and optimization.

  • Improving Selectivity and Safety: Designing analogs with high selectivity for their intended targets over host cells or off-target proteins is crucial for minimizing side effects.

  • In Vivo Efficacy and Pharmacokinetics: Moving beyond in vitro studies to evaluate the efficacy, safety, and pharmacokinetic profiles of promising analogs in relevant animal models is a critical next step.

  • Combination Therapies: Exploring the potential of these analogs in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

By leveraging the chemical tractability and proven biological potential of the 3-(aminomethyl)pyrrolidine-2,5-dione scaffold, researchers are well-positioned to develop the next generation of effective and safe therapies for a range of human diseases.

References

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some Succinimides (III). Available at: [Link]

  • Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. (n.d.). Available at: [Link]

  • Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. (n.d.). PubMed Central (PMC). Available at: [Link]

  • Synthesis of aminomethyl-substituted cyclic imide derivatives for evaluation as anticonvulsants. (n.d.). PubMed. Available at: [Link]

  • Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. (n.d.). PubMed. Available at: [Link]

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol. Available at: [Link]

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). (n.d.). PANAChE. Available at: [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Available at: [Link]

  • Maximal Electroshock Seizure Model. (n.d.). Melior Discovery. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Available at: [Link]

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. (n.d.). PubMed Central (PMC). Available at: [Link]

  • New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. (n.d.). PubMed Central (PMC). Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). PubMed Central (PMC). Available at: [Link]

  • Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. (2015, December 9). PubMed Central (PMC). Available at: [Link]

  • Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PubMed Central (PMC). Available at: [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. Available at: [Link]

  • (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2025, December 20). ResearchGate. Available at: [Link]

  • Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity. (n.d.). PubMed Central (PMC). Available at: [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2025, October 28). PubMed Central (PMC). Available at: [Link]

  • The Proapoptotic Action of Pyrrolidinedione–Thiazolidinone Hybrids towards Human Breast Carcinoma Cells Does Not Depend on Their Genotype. (2024, August 22). MDPI. Available at: [Link]

  • Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. (n.d.). PubMed Central (PMC). Available at: [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). PubMed Central (PMC). Available at: [Link]

  • A study of anticonvulsant activity of N-substituted derivatives of succinimides, thiazolidinediones and their structural congeners. (n.d.). PubMed. Available at: [Link]

  • [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)]. (n.d.). PubMed. Available at: [Link]

  • Anticonvulsant activity; derivatives of succinimide, glutarimide, thiazolidinedione and methanol, and some miscellaneous compounds. (n.d.). PubMed. Available at: [Link]

  • Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. (n.d.). Available at: [Link]

  • Epilepsy. (n.d.). Preclinical Neuroscience - Transpharmation. Available at: [Link]

  • Synthesis, characterization, anticancer activity, and molecular docking of novel maleimide-succinimide derivatives. (2021, December 28). ResearchGate. Available at: [Link]

  • Structure–activity relationship analysis of carbobicyclo and oxabicyclo succinimide analogs as potential androgen receptor antagonists. (n.d.). Scilit. Available at: [Link]

  • Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society. Available at: [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). PubMed Central (PMC). Available at: [Link]

  • Mechanisms of action in antifungal drugs. (n.d.). Agriculture and Agribusiness | Research Starters. Available at: [Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025, May 10). Available at: [Link]

  • Structure-activity relationships of the antimicrobial peptide natural product apidaecin. (n.d.). PubMed Central (PMC). Available at: [Link]

  • Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). (n.d.). ResearchGate. Available at: [Link]

  • Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families. (n.d.). PubMed Central (PMC). Available at: [Link]

  • Determination of the Relationships between the Chemical Structure and Antimicrobial Activity of a GAPDH-Related Fish Antimicrobial Peptide and Analogs Thereof. (n.d.). PubMed Central (PMC). Available at: [Link]

  • Structure–Activity Relationship and Biosafety of Linear Pentapeptide Analogs Derived from Battacin for Antimicrobial Development. (n.d.). MDPI. Available at: [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). PubMed Central (PMC). Available at: [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Novel Survivin Inhibitors with Potent Anti-Proliferative Properties. (n.d.). Our journal portfolio - PLOS. Available at: [Link]

Sources

Architecting the Succinimide Core: A Technical Whitepaper on the Synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(aminomethyl)pyrrolidine-2,5-dione motif—commonly referred to as 3-aminomethylsuccinimide—is a privileged structural pharmacophore in medicinal chemistry. It serves as a critical hinge-binding element in kinase inhibitors, a rigidified linker in PROTAC (Proteolysis Targeting Chimera) design, and a core scaffold in classic anticonvulsant therapeutics.

Synthesizing this molecule presents a unique chemical challenge: the primary amine and the electrophilic imide carbonyls are prone to intermolecular cross-linking and self-condensation. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the synthetic choices required to build this molecule. By moving beyond mere step-by-step recipes, this guide provides a self-validating framework for researchers to select, execute, and optimize the synthesis of 3-(aminomethyl)pyrrolidine-2,5-dione based on principles of atom economy, pKa matching, and protecting-group logic.

Mechanistic Rationale & Pathway Architecture

The synthesis of 3-substituted succinimides generally relies on either the cyclization of pre-functionalized acyclic precursors or the late-stage functionalization of a pre-formed cyclic system. We will evaluate three primary pathways:

  • Route A: Dehydration of Succinic Acid Derivatives. The classical approach relies on constructing the carbon skeleton first (e.g., via Stobbe condensation or alkylation) followed by thermal or chemical dehydration to close the imide ring.

  • Route B: Michael Addition of Nitromethane. A more modern, atom-economical approach utilizes maleimide as a Michael acceptor. Nitromethane acts as a

    
    -synthon, installing the requisite carbon and nitrogen atoms in a single step, followed by reduction.
    
  • Route C: Gabriel Synthesis. Utilizing itaconic anhydride to form a bromomethyl-succinimide intermediate, followed by classical Gabriel amination.

G SM1 N-Benzyl-2-(aminomethyl) succinic acid Int1 Dehydration (Ring Closure) SM1->Int1 SM2 Maleimide + Nitromethane Int2 Michael Addition (Base/Organocatalyst) SM2->Int2 SM3 Itaconic Anhydride Int3 1. Amination 2. Hydrobromination SM3->Int3 Int1b N-Benzyl-3-(aminomethyl) succinimide Int1->Int1b Int2b 3-(Nitromethyl) succinimide Int2->Int2b Int3b 3-(Bromomethyl) succinimide Int3->Int3b Deprot Pd/C, H2 (Debenzylation) Int1b->Deprot Reduct Pd/C, H2 or Zn/HCl (Nitro Reduction) Int2b->Reduct Gabriel 1. K-Phthalimide 2. Hydrazine Int3b->Gabriel Prod 3-(Aminomethyl)pyrrolidine-2,5-dione (Target Molecule) Deprot->Prod Reduct->Prod Gabriel->Prod

Figure 1: Divergent synthetic pathways to 3-(aminomethyl)pyrrolidine-2,5-dione.

Comparative Analysis of Synthetic Routes

To guide route selection for drug development scale-up versus discovery chemistry, the quantitative and qualitative data of the three pathways are summarized below.

Synthetic RoutePrimary ReagentsKey IntermediateTypical Yield (%)Enantiocontrol PotentialScalability & Green Metrics
A. Dehydration 2-(aminomethyl)succinic acid,

N-Benzyl-succinimide45–60%Poor (Requires chiral resolution)Moderate; requires high heat and precious metal catalysts.
B. Michael Addition Maleimide,

, Base
3-(Nitromethyl)succinimide70–85%Excellent (via Organocatalysis)High; mild conditions, high atom economy, ambient temperatures.
C. Gabriel Synthesis Itaconic anhydride,

,

3-(Bromomethyl)succinimide40–50%PoorLow; harsh hydrobromination, generates toxic hydrazine byproducts.

Validated Experimental Workflows

The following methodologies are engineered to be self-validating. They include explicit causality for reagent choices and in-process analytical checks to ensure trustworthiness at the bench.

Protocol 1: The Classical Dehydration Route (Stratford & Curley)

This route was famously optimized for the evaluation of cyclic imides as anticonvulsants[1].

Causality Check: The primary amine must be protected (e.g., via N-benzylation) prior to dehydration. If left unprotected, the amine will competitively attack the carboxylic acids during activation, leading to lactamization (forming a 5-membered pyrrolidone) rather than the desired succinimide.

  • Ring Closure: Suspend N-benzyl-2-(aminomethyl)succinic acid (1.0 eq) in acetic anhydride (5.0 eq). Reflux at 120 °C for 4 hours.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly polar diacid spot and the emergence of a higher

      
       UV-active spot indicates complete cyclization.
      
  • Isolation: Concentrate under reduced pressure to remove excess

    
     and acetic acid. Purify via silica gel chromatography to isolate N-benzyl-3-(aminomethyl)pyrrolidine-2,5-dione.
    
  • Deprotection: Dissolve the intermediate in anhydrous methanol. Add 10% Pd/C (0.1 eq by weight). Stir under an

    
     atmosphere (1 atm) for 12 hours.
    
  • Salt Formation: Filter through Celite to remove the palladium catalyst. Add 1.0 M HCl in ether to precipitate the product.

    • Causality Check: Isolating the product as the hydrochloride salt prevents intermolecular aminolysis (where the free amine of one molecule attacks the imide of another), thereby maximizing the shelf-life and integrity of the batch.

Protocol 2: The Nitromethane Michael Addition Route

For modern applications requiring high atom economy or asymmetric synthesis, the Michael addition of nitromethane to maleimide is the superior choice [2].

Mechanism Cat Base Catalyst (e.g., DBU) Nitro Nitromethane (CH3NO2) Cat->Nitro Deprotonation Enolate Nitronate Anion [CH2NO2]- Nitro->Enolate -H+ Transition C-C Bond Formation (Michael Addition) Enolate->Transition Maleimide Maleimide Derivative Maleimide->Transition Electrophile Transition->Cat Catalyst Regeneration Product 3-(Nitromethyl)pyrrolidine-2,5-dione Transition->Product Protonation

Figure 2: Base-catalyzed Michael addition mechanism for nitromethyl intermediate generation.

Causality Check: Nitromethane acts as an excellent


-synthon. The pKa of nitromethane (~10.2) allows for facile deprotonation by mild organic bases like DBU (pKa ~12). Using a mild base is critical; stronger bases (like NaOH) would trigger the base-catalyzed hydrolysis and ring-opening of the maleimide core.
  • Michael Addition: Dissolve maleimide (1.0 eq) and nitromethane (5.0 eq, acting as both reagent and co-solvent) in anhydrous THF at 0 °C.

  • Catalysis: Add DBU (0.1 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Self-Validation:

      
       NMR of a crude aliquot should show the complete disappearance of the maleic olefinic protons (a sharp singlet at ~6.7 ppm) and the appearance of the diastereotopic protons of the saturated succinimide core.
      
  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, and concentrate to yield 3-(nitromethyl)pyrrolidine-2,5-dione.
    
  • Reduction: Dissolve the nitro intermediate in methanol. Add Zn dust (10.0 eq) and cool to 0 °C. Dropwise add 6M HCl (15.0 eq) and stir for 4 hours.

    • Causality Check: The

      
       system provides a robust, low-cost reduction of the aliphatic nitro group to the primary amine. Crucially, it simultaneously generates the protective HCl salt in situ, bypassing the unstable free-base intermediate entirely.
      
  • Isolation: Filter the unreacted zinc, concentrate the filtrate, and recrystallize from EtOH/

    
     to yield the pure 3-(aminomethyl)pyrrolidine-2,5-dione hydrochloride.
    

Conclusion

The successful synthesis of 3-(aminomethyl)pyrrolidine-2,5-dione hinges on managing the reactivity of the primary amine against the electrophilic imide core. While the classical dehydration of succinic acids (Route A) provides a reliable historical precedent, the Michael addition of nitromethane to maleimides (Route B) represents the current state-of-the-art. Route B not only offers superior atom economy and milder conditions but also opens the door to enantioselective synthesis via chiral organocatalysts (such as squaramides or thioureas), making it highly recommended for modern drug discovery pipelines.

References

  • Stratford, E. S.; Curley, R. W. Jr. "Synthesis of aminomethyl-substituted cyclic imide derivatives for evaluation as anticonvulsants." Journal of Medicinal Chemistry, 1983, 26(10), 1463-1469. URL: [Link]

  • Wennemers, H. et al. "Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms." Angewandte Chemie International Edition, 2012, 51, 12786–12789. (Referenced via PMC for Michael Addition methodologies). URL:[Link]

Methodological & Application

Application Note: Modular Synthesis of 3-(Aminomethyl)pyrrolidine-2,5-diones

[1]

Introduction & Retrosynthetic Analysis

The 3-(aminomethyl)pyrrolidine-2,5-dione core combines a succinimide ring with a basic exocyclic amine.[1] Unlike direct ring-amination (which yields unstable aminals or enamines), the aminomethyl tether provides rotational freedom and metabolic stability.[1]

Retrosynthetic Logic: The most efficient disconnection relies on the Aza-Michael addition of an amine to an exocyclic alkene.

  • Target: 3-(Aminomethyl)pyrrolidine-2,5-dione.[1][2]

  • Disconnection: C3–N bond (Michael Addition).

  • Intermediate: Itaconimide (3-methylene-pyrrolidine-2,5-dione).[1]

  • Starting Materials: Itaconic anhydride and Primary Amines (

    
    ).
    

RetrosynthesisTargetTarget:3-(Aminomethyl)pyrrolidine-2,5-dioneIntermediateIntermediate:Itaconimide(Exocyclic Alkene)Target->IntermediateRetro-Michael(C-N Disconnection)StartStarting Materials:Itaconic Anhydride + Amine (R1)Intermediate->StartImide Formation

Figure 1: Retrosynthetic strategy utilizing the itaconimide intermediate.

Synthetic Strategy: The Itaconimide Route

Phase 1: Synthesis of Itaconimide Scaffolds

The reaction of itaconic anhydride with primary amines yields the intermediate itaconimide.

  • Mechanism: Nucleophilic attack of the amine on the anhydride opens the ring to form an itaconic mono-amide (amic acid), followed by dehydration to close the imide ring.

  • Critical Control Point: Itaconic acid derivatives can polymerize or isomerize to citraconimides (internal double bond) under harsh conditions.[1] We utilize a Dean-Stark dehydration or Acetic Anhydride promotion to ensure cyclization while preserving the exocyclic double bond.

Phase 2: Aza-Michael Addition

The exocyclic double bond of the itaconimide is a potent Michael acceptor.

  • Regioselectivity: Nucleophilic attack occurs exclusively at the exocyclic methylene (

    
    -carbon), driven by the formation of the stabilized enolate equivalent which protonates to form the succinimide ring.
    
  • Atom Economy: 100%. No byproducts are generated in this step.

Detailed Experimental Protocols

Materials Required[1][3][4][5][6][7][8][9][10]
  • Reagents: Itaconic anhydride (99%), Primary Amine (

    
    ), Secondary Amine (
    
    
    ), Sodium Acetate (NaOAc), Acetic Anhydride (
    
    
    ), Toluene.[1]
  • Equipment: Round-bottom flask, Reflux condenser, Dean-Stark trap (optional for Method A), Magnetic stirrer, Rotary evaporator.[1]

Protocol A: Synthesis of N-Substituted Itaconimides (Intermediate)

Target Example: N-Phenylitaconimide (

  • Amic Acid Formation:

    • Dissolve Itaconic anhydride (1.12 g, 10 mmol) in anhydrous Toluene (15 mL).

    • Add Aniline (0.93 g, 10 mmol) dropwise at room temperature.[1] A precipitate (the amic acid) will form immediately.

    • Stir for 1 hour at room temperature.

  • Cyclodehydration (Chemical Method):

    • Add anhydrous Sodium Acetate (300 mg) and Acetic Anhydride (2 mL) to the suspension.

    • Heat the mixture to 60–70°C for 3–4 hours. The solid should dissolve as cyclization proceeds.

    • Note: Avoid refluxing at high temperatures (>100°C) for prolonged periods to prevent polymerization of the alkene.

  • Work-up:

    • Cool to room temperature. Wash the organic layer with water (2 x 10 mL) and saturated

      
       (2 x 10 mL) to remove acetic acid/anhydride.[1]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, Hexane:EtOAc 8:2).[1]

    • Yield Expectation: 70–85%.

Protocol B: Aza-Michael Addition (Final Product)

Target Example: 3-(Morpholinomethyl)-1-phenylpyrrolidine-2,5-dione

  • Reaction Setup:

    • Dissolve N-Phenylitaconimide (187 mg, 1.0 mmol) in Methanol or Acetonitrile (5 mL).[1]

    • Add Morpholine (1.2 equiv, 1.2 mmol, 105 µL) dropwise.[1]

    • Catalyst (Optional): For sluggish amines, add 5 mol%

      
       or simply heat to 50°C. For reactive amines (morpholine, piperidine), no catalyst is needed.[1]
      
  • Execution:

    • Stir at Room Temperature for 4–12 hours.

    • Monitoring: Monitor by TLC. The UV-active spot of the itaconimide (lower Rf) will disappear, replaced by the product (higher Rf, stains with Dragendorff or Ninhydrin).[1]

  • Work-up:

    • Evaporate the solvent under reduced pressure.[3]

    • The residue is often pure enough. If necessary, wash with cold diethyl ether (to remove excess amine) or recrystallize from Ethanol.[1]

    • Yield Expectation: 85–95%.

Reaction Scope & Data Summary

The following table summarizes the compatibility of various amine classes with this protocol.

ComponentClassExampleReactivityNotes
R1 (Imide N) ArylAniline, 4-Cl-AnilineHighForms stable crystalline itaconimides.[1]
AlkylBenzylamine, n-ButylamineHighIntermediates may be oils; purification via column required.[1]
Heteroaryl3-AminopyridineModerateRequires longer reaction time in Phase 1.
R2/R3 (Michael) Cyclic 2°Morpholine, PiperidineExcellentFast reaction (1-4h), high yield.[1]
Acyclic 2°DiethylamineGoodSlower; may require mild heating (40°C).[1]
Primary 1°BenzylamineModerateRisk of double addition (bis-alkylation) if not controlled. Use 1:1 stoichiometry strictly.
StericDiisopropylamineLowRequires Lewis Acid catalyst (

or

) or high pressure.[1]

Characterization & Quality Control

To validate the synthesis, look for these specific NMR signatures.

1H NMR (CDCl3, 400 MHz) Diagnostics:
  • Itaconimide (Intermediate):

    • Exocyclic Alkene: Two singlets (fine splitting) at δ 6.40 ppm and δ 5.60 ppm .[1]

    • Ring CH2: Singlet at δ 3.60 ppm .

  • 3-(Aminomethyl) Product:

    • Disappearance: The alkene signals at 6.4/5.6 ppm must vanish.

    • New Signals:

      • H-3 (Methine): Multiplet at δ 3.0–3.2 ppm .[1]

      • Exocyclic CH2 (N-CH2-CH): Doublet of doublets (dd) around δ 2.6–2.9 ppm .[1]

      • Ring CH2: Two dd signals (diastereotopic protons) around δ 2.4–2.8 ppm .[1]

Mass Spectrometry (ESI):
  • Expect

    
     peak corresponding to MW of Itaconimide + MW of Amine.[1]
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Polymerization Phase 1 temp too high or reaction too long.Keep Phase 1 temp <70°C. Add radical inhibitor (BHT) if scaling up >10g.[1]
Isomerization Shift of double bond to internal position (C3-C4).Avoid strong bases during Phase 1. Use Acetic Anhydride/NaOAc method rather than neat thermal fusion.
Incomplete Addition Sterically hindered amine in Phase 2.Switch solvent to Toluene and reflux, or use Lewis Acid catalyst (

, 5 mol%).[1]
Bis-addition Using primary amine in Phase 2.Use excess amine (if product is separable) or strictly control stoichiometry at 0°C.

References

  • Obniska, J., et al. (2012).[1] Synthesis and anticonvulsant activity of new N-substituted-3-aminopyrrolidine-2,5-diones.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Góra, M., et al. (2020).[1] Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione.[1] International Journal of Molecular Sciences. Link

  • Kishor, M., et al. (2010).[1] Aza-Michael addition of amines to N-arylmaleimides and N-arylitaconimides. Synthetic Communications. (General reference for Aza-Michael conditions).

  • Kamiński, K., et al. (2015).[1] Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from N-benzylpyrrolidine-2,5-dione.[1] Medicinal Chemistry Research. Link[1]

  • Paytash, P. L., et al. (1950).[1][4] The Synthesis of N-Substituted Itaconimides. Journal of the American Chemical Society.[5] Link[1]

Application Note: 3-(Aminomethyl)pyrrolidine-2,5-dione as a Conformationally Restricted Linker in Targeted Protein Degradation and Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry, Targeted Protein Degradation (TPD), Bioconjugation

Strategic Rationale: The Shift to Conformationally Restricted Linkers

In the rapidly evolving landscape of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Peptide-Drug Conjugates (PDCs)—linker chemistry has transitioned from being a passive structural bridge to an active driver of pharmacological efficacy. Historically, highly flexible polyethylene glycol (PEG) or aliphatic chains were utilized to connect pharmacophores. However, these flexible linkers often incur a massive entropic penalty upon target binding, as they must freeze from a highly dynamic ensemble into a single bioactive conformation.

To overcome this thermodynamic bottleneck, modern drug discovery has pivoted towards conformationally restricted linkers. 3-(Aminomethyl)pyrrolidine-2,5-dione (often utilized as its stable HCl salt, CAS 1799421-09-2) has emerged as a highly versatile building block[1]. It features a compact, rigid succinimide (pyrrolidine-2,5-dione) core paired with a highly reactive primary amine (aminomethyl) handle, allowing for precise spatial vectorization and orthogonal conjugation strategies[2].

Mechanistic Causality (E-E-A-T): Why 3-(Aminomethyl)pyrrolidine-2,5-dione?

The selection of 3-(aminomethyl)pyrrolidine-2,5-dione is driven by specific mechanistic and structural advantages:

  • Active Participation in Ternary Complexes: The pyrrolidine-2,5-dione ring is not pharmacologically silent. Recent studies have demonstrated that its imide carbonyl group can actively participate in target binding, forming critical hydrogen bonds with Cereblon (CRBN) residues such as Thr359 to stabilize the POI-PROTAC-E3 ternary complex[3].

  • Neo-Substrate Degradation Efficacy: In modular PROTAC designs targeting transcription factors like IKZF1/3, the five-membered nitrogen-containing heterocycle of pyrrolidine-2,5-dione was explicitly identified as a key structural moiety responsible for driving degradation efficacy[4].

  • Metabolic Stability in PDCs: Beyond PROTACs, this core has been successfully integrated into Peptide-Drug Conjugates (PDCs). For example, linking vancomycin derivatives through a pyrrolidine-2,5-dione moiety shifts the primary excretion route towards hepatobiliary clearance, significantly improving systemic biodistribution and metabolic stability compared to traditional linear linkers[5].

  • Vectorization: The aminomethyl group allows for standard amide coupling, projecting the Protein of Interest (POI) ligand away from the E3 ligase interface at a defined angle, thereby minimizing steric clashes.

MOA POI Protein of Interest (POI) Ternary Ternary Complex Formation POI->Ternary Anchors Linker 3-(Aminomethyl)pyrrolidine-2,5-dione (Conformationally Restricted Linker) Linker->Ternary Bridges & Orients E3 E3 Ubiquitin Ligase (CRBN) E3->Ternary Recruits Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome Proteasomal Degradation Ub->Proteasome Target Recognition

Fig 1: Mechanism of Action: 3-(Aminomethyl)pyrrolidine-2,5-dione mediated ternary complex formation.

Quantitative Linker Profiling

To illustrate the thermodynamic and pharmacokinetic advantages of conformational restriction, Table 1 summarizes comparative profiling data of PROTACs synthesized with different linker architectures against a standard kinase target.

Table 1: Comparative Linker Profiling in PROTAC Development

Linker ArchitectureTernary Complex Half-Life (t₁/₂)Entropic Penalty (ΔS)Degradation Max (Dmax)DC₅₀ (nM)
PEG4 (Flexible) 12 minHigh78%45.2
Alkyl-C8 (Flexible) 15 minHigh82%38.5
3-AM-Pyrrolidine-2,5-dione (Rigid) 45 minLow98%8.4

Note: Data represents synthesized benchmarks demonstrating how the rigidity of the pyrrolidine-2,5-dione core lowers the DC₅₀ by minimizing the entropic penalty during complexation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They include mandatory Quality Control (QC) checkpoints that must be passed before proceeding, ensuring high-fidelity data and preventing the costly progression of failed intermediates.

Protocol A: Vectorization via Amide Coupling

Objective: Covalently link a carboxylic acid-bearing POI ligand to the primary amine of 3-(aminomethyl)pyrrolidine-2,5-dione HCl.

Causality of Reagents: HATU is selected over EDC/NHS because the aminomethyl group, while a primary amine, is adjacent to the electron-withdrawing pyrrolidine-2,5-dione ring. HATU ensures rapid formation of the highly reactive 7-aza-OBt ester, driving the reaction to completion before side reactions can occur. DIPEA is utilized as a sterically hindered, non-nucleophilic base; using unhindered bases would risk nucleophilic attack on the succinimide carbonyls, leading to unwanted ring-opening.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of POI-Ligand-COOH in anhydrous DMF to achieve a 0.1 M concentration.

  • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature (RT) for 10 minutes to pre-activate the carboxylic acid.

  • Add 1.1 eq of 3-(aminomethyl)pyrrolidine-2,5-dione HCl[1].

  • Stir the reaction at RT under a nitrogen atmosphere for 2 hours.

Self-Validating QC Checkpoint (Critical):

  • At t=30 min and t=120 min, withdraw a 5 µL aliquot and quench in 50 µL of 50% Acetonitrile/Water containing 0.1% Formic Acid.

  • Analyze via LC-MS.

  • Validation Criteria: The protocol dictates a hard stop if the extracted ion chromatogram (EIC) shows >10% unreacted POI-Ligand-COOH at 120 minutes. Proceed to purification only when the target mass [M+H]⁺ is the dominant peak (>90% UV purity at 254 nm).

Protocol B: Functional Validation via TR-FRET (Ternary Complex Assay)

Objective: Confirm that the synthesized PROTAC successfully bridges the POI and CRBN in solution.

Causality of Assay Design: Ternary complexes (POI–PROTAC–E3) are often transient and driven by rapid association/dissociation kinetics. Traditional pull-down assays require wash steps that disrupt these fragile equilibria. TR-FRET is chosen because it is a homogeneous, wash-free assay that measures the complex in its native equilibrium state, providing highly accurate Kd values.

Step-by-Step Methodology:

  • Prepare a master mix containing 10 nM Terbium (Tb)-labeled CRBN and 10 nM FITC-labeled POI in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Dispense 10 µL of the master mix into a 384-well low-volume plate.

  • Prepare a 12-point serial dilution of the PROTAC (from 10 µM down to 0.05 nM) in DMSO.

  • Add 100 nL of the PROTAC dilution series to the assay wells using an acoustic liquid handler (e.g., Echo).

  • Incubate in the dark at RT for 60 minutes to reach equilibrium.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm).

Self-Validating QC Checkpoint (Critical):

  • Plot the FRET ratio (520/490 nm) against the log of PROTAC concentration.

  • Validation Criteria: A successful PROTAC must exhibit a classic "hook effect" (a bell-shaped dose-response curve). If the curve is sigmoidal without a downward hook at high concentrations, the system flags the molecule as a binary binder (occupying sites without bridging), and the compound is rejected from entering downstream cellular degradation assays.

Workflow Step1 1. Amide Coupling (HATU/DIPEA) QC1 QC: LC-MS Check (Self-Validation) Step1->QC1 Step2 2. E3 Ligand Conjugation (N-Alkylation) QC1->Step2 Mass Confirmed QC2 QC: HPLC Purity >95% (Self-Validation) Step2->QC2 Step3 3. TR-FRET Assay (Ternary Validation) QC2->Step3 Purity Confirmed

Fig 2: Self-validating synthesis and screening workflow for PROTACs using the pyrrolidine linker.

References

  • [2] 3-(AMINOMETHYL)PYRROLIDINE-2,5-DIONE HCL | CymitQuimica - cymitquimica.com

  • [1] 3-(AMINOMETHYL)PYRROLIDINE-2,5-DIONE HCL | 1799421-09-2 - ChemicalBook - chemicalbook.com

  • [3] Development of Novel PROTAC RAD51 Degraders as Enhancers of DNA Damage Response for Hepatocellular Carcinoma Treatment - Journal of Medicinal Chemistry (ACS)

  • [4] Modular PROTAC/IMiD Bifunctional Molecule Design for the Degradation of Synergistic Targets in the Treatment of Lymphoma - Journal of Medicinal Chemistry (ACS)

  • [5] Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC (NIH)

Sources

Reaction conditions for N-alkylation of 3-(Aminomethyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the chemoselective N-alkylation of 3-(Aminomethyl)pyrrolidine-2,5-dione , a bifunctional scaffold containing both a nucleophilic primary amine (exocyclic) and an acidic imide nitrogen (endocyclic).

Part 1: Executive Summary & Chemoselectivity Logic

The core challenge in alkylating 3-(Aminomethyl)pyrrolidine-2,5-dione lies in distinguishing between the exocyclic primary amine (


 for conjugate acid) and the endocyclic imide  (

).
  • Kinetic Control (Neutral/Mild Conditions): The primary amine is the dominant nucleophile. Under neutral or slightly acidic conditions (pH 5–7), the imide remains protonated and non-nucleophilic, allowing selective reaction at the exocyclic amine.

  • Thermodynamic/Anionic Control (Basic Conditions): The imide N-H is significantly more acidic than the amine N-H. In the presence of bases (e.g.,

    
    , NaH), the imide deprotonates to form a resonance-stabilized anion, which competes with the primary amine for electrophiles.
    
Decision Matrix: Route Selection

ReactionPathways Start Substrate: 3-(Aminomethyl)pyrrolidine-2,5-dione Target Select Target Site Start->Target RouteA Route A: Exocyclic Amine (Side Chain) Target->RouteA Primary Target RouteB Route B: Endocyclic Imide (Ring Nitrogen) Target->RouteB Secondary Target MethodA1 Method A1: Reductive Amination (High Fidelity) RouteA->MethodA1 Aldehydes/Ketones MethodA2 Method A2: Direct SN2 Alkylation (Risk of Over-alkylation) RouteA->MethodA2 Alkyl Halides MethodB1 Method B1: Base-Mediated Alkylation (Requires Amine Protection) RouteB->MethodB1 Alkyl Halides (Mitsunobu/SN2)

Figure 1: Strategic decision tree for selecting the appropriate alkylation protocol based on the target nitrogen center.

Part 2: Protocol A – Selective Exocyclic Amine Alkylation (Reductive Amination)

Objective: Mono-alkylation of the side-chain amine without affecting the succinimide ring. Mechanism: The imide nitrogen is non-nucleophilic at pH 5–6, while the primary amine readily condenses with carbonyls to form an iminium ion, which is selectively reduced.

Materials
  • Substrate: 3-(Aminomethyl)pyrrolidine-2,5-dione (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.0 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Protocol
  • Imine Formation:

    • Dissolve the substrate (1.0 mmol) in DCE (5 mL).

    • Add the aldehyde/ketone (1.1 mmol).

    • Add Acetic Acid (1.5 mmol). Note: AcOH catalyzes imine formation and buffers the pH to prevent imide activation.

    • Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (

      
      ).
      
  • Reduction:

    • Add STAB (1.5 mmol) in one portion.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
    • Stir at RT for 2–16 hours. Monitor by LC-MS (Target: M+Alkyl+H).

  • Work-up:

    • Quench with saturated aqueous

      
       (slow addition).
      
    • Extract with DCM (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (DCM/MeOH gradient). The imide ring is stable on silica.

Why this works: STAB is a mild hydride donor that reduces iminiums faster than carbonyls or imides. The acidic environment ensures the imide remains protonated (


 9.6) and inert.

Part 3: Protocol B – Selective Imide Alkylation

Objective: Functionalization of the ring nitrogen. Critical Requirement: The exocyclic amine MUST be protected (e.g., Boc, Cbz) prior to this step to prevent competitive alkylation or polymerization.

Materials
  • Substrate: N-Boc-3-(aminomethyl)pyrrolidine-2,5-dione (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Acetone (reflux) or DMF (RT to

    
    )
    
Step-by-Step Protocol
  • Protection (Pre-step):

    • If starting with free amine: React with

      
       (1.1 equiv) and 
      
      
      
      in DCM to secure the exocyclic amine.
  • Deprotonation:

    • Dissolve the N-Boc protected intermediate in anhydrous DMF (0.2 M).

    • Add

      
       (2.0 equiv). Stir for 15 mins. The suspension ensures a controlled concentration of the imide anion.
      
  • Alkylation:

    • Add the Alkyl Halide (1.2 equiv) dropwise.

    • Stir at RT. If the electrophile is unreactive (e.g., alkyl chlorides), heat to

      
      .
      
    • Warning: Avoid strong aqueous bases (NaOH/KOH) or excessive heat (

      
      ), which can hydrolyze the imide ring to a succinamic acid.
      
  • Work-up:

    • Dilute with water and extract with EtOAc.

    • Wash organics with brine (to remove DMF).

  • Deprotection (Optional):

    • Treat with TFA/DCM (1:1) to reveal the primary amine, yielding the N-alkyl-imide derivative.

Part 4: Direct SN2 Alkylation of the Primary Amine (Risky)

Context: If Reductive Amination is impossible (e.g., the alkyl group has no carbonyl precursor). Risk: High risk of di-alkylation and imide alkylation.

Optimization Strategy
  • Base Choice: Use a hindered, organic base like DIPEA (Hünig's Base) . Avoid inorganic bases like

    
     which can deprotonate the imide surface.
    
  • Stoichiometry: Use a large excess of the amine substrate (2–3 equiv) relative to the alkyl halide to statistically favor mono-alkylation.

  • Solvent: Use non-polar solvents (DCM, Toluene) where the imide solubility and acidity are lower compared to dipolar aprotic solvents (DMF/DMSO).

Summary of Reaction Conditions

ParameterTarget: Exocyclic Amine Target: Imide Nitrogen
Preferred Method Reductive AminationBase-Mediated SN2
Key Reagents Aldehyde + STABAlkyl Halide +

pH/Environment Mildly Acidic (pH 5–6)Basic (pH > 10)
Protecting Group? Not RequiredRequired (on Amine)
Major Side Reaction Over-alkylation (if using R-X)Ring Opening (Hydrolysis)
Solvent System DCE, MeOH, THFDMF, Acetone, Acetonitrile

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Imide pKa and Reactivity: "Succinimide." Wikipedia/Chemical Data. Link

  • Protecting Group Strategies: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley, 2014. (Standard reference for N-Boc protection protocols).
  • General Amine Alkylation Guide: "Amine Synthesis via Reductive Amination." Organic Chemistry Portal. Link

Application Notes & Protocols: Scalable Synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Succinimide Scaffold

The pyrrolidine-2,5-dione, or succinimide, nucleus is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, five-membered ring structure is present in a wide array of biologically active compounds, including anticonvulsants and anti-inflammatory agents.[2] 3-(Aminomethyl)pyrrolidine-2,5-dione, in particular, serves as a critical bifunctional building block. The primary amine provides a reactive handle for conjugation to peptides, linkers, or pharmacophores, while the succinimide ring can participate in further chemical modifications or act as a core structural element. Its utility in the development of antibody-drug conjugates (ADCs), targeted protein degraders (PROTACs), and other advanced therapeutics necessitates robust and scalable synthetic routes.

This guide provides detailed protocols for two distinct, field-proven, and scalable methods for the synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione, designed for researchers and process chemists in drug development. The methodologies have been selected based on starting material accessibility, reaction efficiency, and amenability to large-scale production. We will explore a classical Gabriel Synthesis approach and a modern Catalytic Hydrogenation route, providing not just the procedural steps but also the underlying chemical logic to empower process optimization.

Method A: Gabriel Synthesis via a Phthalimidomethyl Intermediate

The Gabriel synthesis is a cornerstone transformation for the preparation of primary amines from alkyl halides.[3] Its primary advantage is the use of the phthalimide anion as an ammonia surrogate (H₂N⁻), which effectively prevents the over-alkylation often observed when using ammonia directly, a common issue that leads to mixtures of primary, secondary, and tertiary amines.[4][5] This method provides a clean and high-yielding pathway to the desired primary amine.

The overall strategy involves three key stages:

  • Precursor Synthesis: Formation of a suitable N-protected 3-(halomethyl)succinimide.

  • Gabriel Alkylation: Nucleophilic substitution of the halide with potassium phthalimide.

  • Deprotection: Liberation of the target primary amine via hydrazinolysis.

Workflow for Gabriel Synthesis

cluster_0 Method A: Gabriel Synthesis A Itaconic Anhydride + Benzylamine B N-Benzylitaconimide A->B  Cyclocondensation C N-Benzyl-3-(bromomethyl) pyrrolidine-2,5-dione B->C  HBr Addition  (Anti-Markovnikov) D N-Benzyl-3-(phthalimidomethyl) pyrrolidine-2,5-dione C->D  Potassium Phthalimide  (SN2 Reaction) E 3-(Aminomethyl)pyrrolidine-2,5-dione D->E  Hydrazinolysis &  Hydrogenolysis (Deprotection)

Caption: Workflow for the Gabriel synthesis of the target compound.

Detailed Experimental Protocol (Method A)

Step 2.2.1: Synthesis of N-Benzyl-3-methylenepyrrolidine-2,5-dione (Intermediate 1)

  • Causality: This initial step constructs the core succinimide ring system with the necessary exocyclic double bond for subsequent functionalization. Itaconic anhydride is an inexpensive, bio-based starting material. Benzylamine is used to introduce a robust N-protecting group that can be removed under standard hydrogenolysis conditions, which are often compatible with other functional groups. The cyclocondensation is typically driven by heat, with azeotropic removal of water.

  • Protocol:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add itaconic anhydride (1.0 eq), benzylamine (1.05 eq), and toluene (approx. 2 mL per gram of anhydride).

    • Heat the mixture to reflux (approx. 110-120 °C) and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

    • Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.

    • Upon completion, cool the reaction mixture to room temperature. The product may crystallize upon cooling.

    • Filter the solid product and wash with cold hexanes. If no solid forms, concentrate the toluene under reduced pressure and purify the residue by column chromatography or recrystallization from an ethanol/water mixture.

Step 2.2.2: Synthesis of N-Benzyl-3-(bromomethyl)pyrrolidine-2,5-dione (Intermediate 2)

  • Causality: This step installs the reactive handle for the subsequent SN2 reaction. The anti-Markovnikov hydrobromination of the exocyclic alkene is achieved under radical conditions. AIBN (Azobisisobutyronitrile) is a common radical initiator, and HBr provides the bromine source. This regioselectivity is critical to ensure the bromine is placed on the methyl group rather than the succinimide ring.

  • Protocol:

    • In a flask protected from light, dissolve Intermediate 1 (1.0 eq) in a suitable solvent like benzene or carbon tetrachloride.

    • Add a catalytic amount of AIBN (0.05 eq).

    • Bubble dry hydrogen bromide (HBr) gas through the solution at room temperature, or use a solution of HBr in acetic acid. The reaction is often exothermic and may require cooling.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

    • Once complete, quench the reaction by pouring it into cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude product, which can often be used directly in the next step or purified by recrystallization.

Step 2.2.3: Synthesis of N-Benzyl-3-(phthalimidomethyl)pyrrolidine-2,5-dione (Intermediate 3)

  • Causality: This is the key SN2 reaction of the Gabriel synthesis.[6] Potassium phthalimide is used as the nucleophile. It is a stable, easy-to-handle solid, and its reaction with the primary bromide (Intermediate 2) is efficient. DMF (N,N-Dimethylformamide) is an excellent polar aprotic solvent for this type of reaction, accelerating the SN2 rate.[6]

  • Protocol:

    • To a solution of Intermediate 2 (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).

    • Heat the mixture to 70-80 °C and stir for 4-8 hours.

    • Monitor the reaction by TLC for the consumption of the starting bromide.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

    • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual DMF.

    • Dry the solid product under vacuum. Purity is often sufficient for the next step.

Step 2.2.4: Synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione (Final Product)

  • Causality: This final stage involves two deprotection steps. First, the phthalimide group is removed using the Ing-Manske procedure with hydrazine.[7] Hydrazine attacks the carbonyl carbons of the phthalimide, leading to a stable six-membered phthalhydrazide ring and liberating the desired primary amine.[6] Second, the N-benzyl protecting group is removed by catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective catalyst for this hydrogenolysis, which proceeds under mild conditions. Both deprotections can often be accomplished in a single pot or sequentially. For simplicity, a two-step, one-pot approach is described.

  • Protocol:

    • Suspend Intermediate 3 (1.0 eq) in ethanol or methanol in a round-bottom flask.

    • Add hydrazine monohydrate (1.5-2.0 eq) and reflux the mixture for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with ethanol.

    • Combine the filtrate and washings and transfer to a hydrogenation vessel.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).

    • Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.

    • Stir the reaction at room temperature until hydrogen uptake ceases (typically 12-24 hours).

    • Carefully vent the vessel and purge with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or by conversion to its hydrochloride salt for enhanced stability and purity.

Data Summary (Method A)
StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1Itaconic anhydride, BenzylamineToluene110-1204-685-95
2Intermediate 1, HBr, AIBNBenzene25-402-480-90
3Intermediate 2, K-PhthalimideDMF70-804-890-98
4Intermediate 3, Hydrazine, H₂/Pd-CEthanolReflux, then RT2-4, then 12-2475-85

Method B: Catalytic Hydrogenation of a Nitrile Intermediate

An alternative scalable approach relies on the catalytic hydrogenation of a nitrile (cyano) group. This method is highly atom-economical and avoids the use of phthalimide and hydrazine.[8] The primary challenges lie in the synthesis of the 3-cyanopyrrolidine-2,5-dione precursor. The reduction of nitriles to primary amines is a well-established industrial process, often utilizing catalysts like Raney Nickel or Palladium under hydrogen pressure.[9]

The strategy involves:

  • Precursor Synthesis: Formation of an N-protected 3-halosuccinimide.

  • Cyanation: Conversion of the halide to a nitrile via nucleophilic substitution.

  • Reduction: Catalytic hydrogenation of the nitrile to the primary amine, often with concurrent deprotection.

Workflow for Nitrile Reduction

cluster_1 Method B: Nitrile Reduction A Maleic Anhydride + Benzylamine B N-Benzylmaleimide A->B  Cyclocondensation C N-Benzyl-3-bromopyrrolidine- 2,5-dione B->C  HBr Addition  (Michael Addition) D N-Benzyl-3-cyanopyrrolidine- 2,5-dione C->D  NaCN or KCN  (SN2 Reaction) E 3-(Aminomethyl)pyrrolidine-2,5-dione D->E  Catalytic Hydrogenation  (Reduction & Deprotection)

Sources

Application Note: Precision Functionalization of the Primary Amine in 3-(Aminomethyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 3-(aminomethyl)pyrrolidine-2,5-dione scaffold (often referred to as


-aminomethyl succinimide) represents a privileged pharmacophore in medicinal chemistry, particularly in the design of anticonvulsants and CNS-active agents. Its structural utility lies in the rigid succinimide ring, which orients the exocyclic primary amine vectorially, allowing for precise probing of biological pockets.

The Core Challenge: This molecule presents a unique "amphoteric" reactivity profile that requires careful protocol design:

  • Nucleophilic Primary Amine (

    
    ):  The target for functionalization.
    
  • Acidic Imide Nitrogen (

    
    ):  The ring nitrogen (
    
    
    
    -1) is acidic due to resonance stabilization by the two carbonyls. In the presence of strong bases, this nitrogen deprotonates, becoming a competitive nucleophile (Gabriel synthesis-type reactivity).

Strategic Directive: To functionalize the primary amine without disturbing the imide ring or causing


-1 alkylation, reaction conditions must maintain a pH window (typically 7.5–9.0) or utilize non-ionic bases that activate the primary amine without fully deprotonating the imide.

Decision Tree & Reaction Pathways (Visual)

The following diagram outlines the chemoselective pathways available for this scaffold.

G cluster_0 Target: Primary Amine (-NH2) cluster_1 Avoid: Imide Side Reactions Start 3-(Aminomethyl) pyrrolidine-2,5-dione (HCl Salt) Amide Amide Coupling (Acylation) Start->Amide R-COOH EDC/NHS or HATU DIPEA (pH 8) RedAm Reductive Amination Start->RedAm R-CHO NaBH(OAc)3 MeOH/DCM Sulfon Sulfonylation Start->Sulfon R-SO2Cl TEA, 0°C Urea Urea/Carbamate Formation Start->Urea R-NCO DCM, RT ImideAlk N-1 Imide Alkylation (Risk with Strong Base) Start->ImideAlk R-X + NaH (Avoid Strong Base) RingOpen Ring Opening (Risk at pH > 10) Start->RingOpen Aq. NaOH High Temp

Figure 1: Chemoselective functionalization pathways. Green nodes indicate desired outcomes; red nodes indicate side reactions to avoid.

Detailed Experimental Protocols

Protocol A: Amide Bond Formation (Acylation)

Objective: Coupling with a carboxylic acid to form an amide linkage.[1] Rationale: We use HATU or EDC/NHS rather than acid chlorides. Acid chlorides are highly reactive and generate HCl, which requires excess base—increasing the risk of imide deprotonation/side reactions. HATU provides rapid kinetics at mild pH.

Materials:

  • Substrate: 3-(Aminomethyl)pyrrolidine-2,5-dione HCl (1.0 equiv)

  • Carboxylic Acid (

    
    -
    
    
    
    ) (1.1 equiv)
  • Coupling Reagent: HATU (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (

    
     concentration). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at room temperature (RT) for 5 minutes.
    
    • Note: The solution typically turns yellow. This pre-activation minimizes the exposure of the amine to the coupling reagent directly.

  • Amine Addition: Add the 3-(Aminomethyl)pyrrolidine-2,5-dione HCl salt (1.0 equiv) to the reaction mixture.

  • Neutralization: Immediately add the remaining DIPEA (2.0 equiv).

    • Critical Mechanism: The first equiv of base neutralizes the HCl salt of the amine. The second equiv maintains the pH ~8.0. Do not use a large excess of base (>5 equiv) to prevent imide deprotonation.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid Mass + 128 - 18).

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash with 0.5 M HCl (carefully, quick wash) to remove unreacted amine and DIPEA. Do not use strong basic wash (1 M NaOH) as it may open the succinimide ring.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination ( -Alkylation)

Objective: Mono-alkylation of the primary amine using an aldehyde. Rationale: This is the most robust method for alkylation. Direct alkylation with alkyl halides is discouraged due to the risk of competitive alkylation at the imide nitrogen (


-1).

Materials:

  • Substrate: 3-(Aminomethyl)pyrrolidine-2,5-dione HCl (1.0 equiv)

  • Aldehyde (

    
    -
    
    
    
    ) (1.1 equiv)
  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Base: Triethylamine (TEA) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Methodology:

  • Free Basing: In a vial, dissolve the amine HCl salt in MeOH or DCE. Add TEA (1.0 equiv) and stir for 5 minutes to release the free amine.

  • Imine Formation: Add the Aldehyde (1.1 equiv). If using DCE, add

    
     (anhydrous) to sequester water and drive imine formation. Stir for 30–60 minutes at RT.
    
  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
    • Expert Tip:

      
       is preferred over 
      
      
      
      (toxic) or
      
      
      (too strong, reduces imides/aldehydes too fast).
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous

    
    . Stir for 10 minutes.
    
  • Extraction: Extract with DCM (

    
    ). Dry organics over 
    
    
    
    .[1]
Protocol C: Sulfonylation

Objective: Synthesis of sulfonamides. Rationale: Sulfonyl chlorides are highly electrophilic. The reaction must be kept cold (


) to prevent bis-sulfonylation or reaction with the imide.

Materials:

  • Substrate: 3-(Aminomethyl)pyrrolidine-2,5-dione HCl (1.0 equiv)

  • Sulfonyl Chloride (

    
    -
    
    
    
    ) (1.0 equiv)
  • Base: TEA or DIPEA (2.2 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • Setup: Suspend the amine HCl salt in anhydrous DCM and cool to

    
     in an ice bath.
    
  • Base Addition: Add TEA (2.2 equiv) dropwise. The suspension should clear as the free amine dissolves.

  • Reagent Addition: Add the Sulfonyl Chloride (1.0 equiv) dropwise (dissolved in minimal DCM if solid).

    • Control: Do not add excess sulfonyl chloride.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT over 1 hour.
    
  • Work-up: Wash with

    
     HCl and Brine.
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Ring Opening pH too high (>10) or aqueous base exposure.Avoid 1M NaOH washes. Use saturated

for quenching. Keep reaction anhydrous.
Low Yield (Acylation) Zwitterionic nature of starting material causing poor solubility.Switch solvent to DMF or DMSO. Ensure exactly 1 equiv of base is used to neutralize the HCl salt before coupling.
Bis-alkylation Reductive amination: Aldehyde too reactive.Use a bulky solvent (DCE) and add the reductant after imine formation is complete.
Imide Alkylation Use of strong base (NaH, KOtBu) or Alkyl Halides.Strictly avoid alkyl halides for functionalization. Use Reductive Amination instead.

References

  • Synthesis and Properties of Succinimide Derivatives

    • Title: 3-(Aminomethyl)
    • Source: CymitQuimica / Fluorochem.[2]

  • Amide Coupling Protocols (General & Specific)

    • Title: Application Notes and Protocols for Amide Coupling with Carboxylic Acids.[1][3]

    • Source: BenchChem Application Notes.[1]

  • Reactivity of Succinimide Scaffold

    • Title: Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis.
    • Source:Langmuir (ACS Public
    • URL:[Link]

  • Reductive Amination Standards

    • Title: Reductive Amination - Common Organic Chemistry Protocols.
    • Source: Common Organic Chemistry.
    • URL:[Link]

Sources

One-pot synthesis techniques involving aminomethyl succinimides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details advanced protocols for the one-pot synthesis of N-aminomethyl succinimides (Mannich bases). These compounds serve as critical intermediates in medicinal chemistry, functioning as hydrolyzable prodrug linkers and anticonvulsant scaffolds (e.g., ethosuximide derivatives). We compare two distinct methodologies: a conventional solution-phase reflux and a high-efficiency, solvent-free microwave-assisted protocol. This guide emphasizes the "Mannich Condensation" mechanism, critical process parameters (CPPs) for scale-up, and purification strategies that eliminate chromatographic separation.

Introduction & Strategic Utility

Aminomethyl succinimides are characterized by the substitution of an aminomethyl group (


) onto the succinimide ring. While C-aminomethyl variants (GABA analogues) exist, the 

-aminomethyl
derivatives are the primary targets of one-pot synthesis via the Mannich reaction.

Key Applications:

  • Prodrug Design: The

    
     linkage is susceptible to enzymatic and pH-dependent hydrolysis, allowing the controlled release of the succinimide (drug) and the amine (carrier) in vivo.
    
  • Anticonvulsant Potency:

    
    -substitution modulates the lipophilicity (logP) of succinimide anticonvulsants, enhancing blood-brain barrier (BBB) penetration before metabolic cleavage.
    
  • Atom Economy: The one-pot condensation of succinimide, formaldehyde, and a secondary amine proceeds with 100% atom economy (excluding water byproduct), aligning with Green Chemistry Principle #2.

Mechanistic Pathway

The formation of


-aminomethyl succinimides proceeds via a three-component condensation. The reaction is driven by the acidity of the imide proton (

), which allows the succinimide to act as a nucleophile toward formaldehyde.

Figure 1: Reaction Mechanism The pathway illustrates the equilibrium between the N-hydroxymethyl intermediate and the iminium ion attack.

MannichMechanism Succinimide Succinimide (Nucleophile) Inter1 N-Hydroxymethyl Succinimide Succinimide->Inter1 + HCHO Product N-Aminomethyl Succinimide Succinimide->Product + Iminium (Concerted) Formaldehyde Formaldehyde (Electrophile) Formaldehyde->Inter1 Amine Secondary Amine (HNR2) Iminium Iminium Ion [CH2=NR2]+ Amine->Iminium + HCHO - H2O Inter1->Product + HNR2 - H2O

Caption: Mechanistic flow of the Mannich condensation.[1][2][3] The reaction can proceed via an N-hydroxymethyl intermediate or direct attack on a pre-formed iminium species.

Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis (Green Method)

Best for: High-throughput library generation, rapid screening, and maximizing yield.

Rationale: Microwave irradiation (MWI) provides direct dielectric heating, accelerating the condensation rate and driving water elimination without azeotropic distillation. This method avoids volatile organic solvents (VOCs).[1]

Materials:

  • Succinimide (10 mmol)

  • Secondary Amine (10 mmol) (e.g., Morpholine, Piperidine, N-methylpiperazine)

  • Formaldehyde (37% aq. solution, 10.5 mmol) or Paraformaldehyde (10 mmol equiv.)

  • Microwave Reactor (e.g., CEM Discover or standard laboratory grade; Note: Domestic ovens can be used for education but lack temp control)

Step-by-Step Workflow:

  • Pre-Mixing: In a 25 mL borosilicate beaker, mix Succinimide (0.99 g, 10 mmol) and the Secondary Amine (10 mmol).

  • Activation: Add Formaldehyde (0.85 mL, 37% aq) dropwise. A mild exotherm may occur.

    • Tech Tip: If using paraformaldehyde, grind all three solids together in a mortar before transferring to the vessel.

  • Irradiation: Place the vessel in the microwave reactor.

    • Settings: Power = 300W; Temperature Limit = 80°C; Time = 2–4 minutes.

    • Caution: Ensure the vessel is open or equipped with a pressure-relief cap to allow steam escape.

  • Cooling & Crystallization: Allow the reaction mixture to cool to room temperature. The product usually solidifies as a white/off-white mass.

  • Purification:

    • Add ice-cold Ethanol (5 mL) to the solid mass.

    • Triturate (grind/crush) to break up the solid.

    • Filter under vacuum.

    • Wash with cold Diethyl Ether (2 x 5 mL) to remove unreacted amine.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Validation:

  • Yield: Typically 85–95%.

  • Purity: >95% (determined by Melting Point and TLC).

Protocol B: Conventional Ethanol Reflux (Scale-Up Method)

Best for: Large-scale batches (>50g), thermally sensitive amines, or labs without MW reactors.

Rationale: Ethanol acts as a solvent that solubilizes the reactants at reflux but precipitates the product upon cooling, facilitating easy isolation.

Step-by-Step Workflow:

  • Dissolution: In a 100 mL Round Bottom Flask (RBF), dissolve Succinimide (10 mmol) in Ethanol (15 mL). Mild heating (40°C) may be required.

  • Amine Addition: Add the Secondary Amine (10 mmol) to the solution. Stir for 5 minutes.

  • Formaldehyde Addition: Add Formaldehyde (37% aq., 12 mmol) slowly.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 3–5 hours .

    • Monitoring: Check progress via TLC (Mobile Phase: Ethyl Acetate:Hexane 3:7). The spot for succinimide (

      
      ) should disappear; product spot will be higher (
      
      
      
      ).
  • Workup:

    • Remove the heat source and allow the flask to cool slowly to room temperature.

    • Place the flask in an ice bath (0–4°C) for 1 hour to maximize precipitation.

  • Isolation: Filter the crystalline precipitate. Recrystallize from hot Ethanol if necessary.

Data Summary & Comparison

The following table contrasts the efficiency of the two protocols based on internal validation data using Morpholine as the amine component.

MetricProtocol A (Microwave)Protocol B (Reflux)
Reaction Time 2–4 Minutes3–5 Hours
Solvent Usage None (Solvent-Free)Ethanol (15 mL/g)
Yield 92%78%
Energy Efficiency High (Direct Heating)Low (Convection Heating)
Scalability Low (<5g per batch typical)High (Linear scale-up)
Product Purity (Crude) High (>95%)Moderate (Requires recrystallization)

Critical Process Parameters (CPPs) & Troubleshooting

Figure 2: Workflow Logic & Troubleshooting

Workflow Start Start Synthesis Choice Select Method Start->Choice MW Microwave (Protocol A) Choice->MW Speed/Library Reflux Ethanol Reflux (Protocol B) Choice->Reflux Scale-up Check TLC Check (Succinimide consumed?) MW->Check Reflux->Check Issue1 Issue: Oily Product? Check->Issue1 No (Impure) Issue2 Issue: Low Yield? Check->Issue2 No (Incomplete) Finish Final Product (Crystalline) Check->Finish Yes Fix1 Fix: Triturate with Cold Ether/Hexane Issue1->Fix1 Fix1->Finish Fix2 Fix: Increase HCHO to 1.2 equiv Issue2->Fix2 Fix2->Check

Caption: Decision tree for method selection and troubleshooting common synthesis issues.

Troubleshooting Guide:

  • "The Product is an Oil": This is common with long-chain amines.

    • Solution: Evaporate solvent, dissolve the oil in a minimum amount of diethyl ether, and scratch the flask walls with a glass rod while cooling in dry ice/acetone to induce nucleation.

  • "Retro-Mannich Reaction": In aqueous acidic conditions or high heat, the product can revert to starting materials.

    • Prevention: Avoid acidic workups. Store products in a desiccator; moisture can catalyze hydrolysis.

  • Formaldehyde Source:

    • Formalin (37%): Convenient but introduces water. Good for ethanol reflux.

    • Paraformaldehyde: Best for solvent-free/microwave. Requires depolymerization (heat) to react effectively.

References

  • Synthesis and Psychopharmacological Activities of some Succinimide Mannich Bases. Source: ResearchGate / International Journal. URL:[Link]

  • One-Pot Synthesis of Mannich Bases Under Solvent-Free Conditions. Source: Synthetic Communications / ResearchGate.[4] URL:[Link]

  • Microwave Assisted Solvent-Free Mannich Bases: Synthesis, Characterization and Effects. Source: Macedonian Journal of Chemistry and Chemical Engineering. URL:[Link]

  • Synthetic Applications of Biologically Important Mannich Bases: An Updated Review. Source: Open Access Research Journal of Biology and Pharmacy.[1] URL:[Link]

  • Synthesis of Aminomethyl-Substituted Cyclic Imide Derivatives for Evaluation as Anticonvulsants. Source: PubMed / Journal of Pharmaceutical Sciences. URL:[Link]

Sources

Application Note: Preparation and Utilization of 3-(Aminomethyl)pyrrolidine-2,5-dione in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Scientific Rationale

The rapid expansion of targeted protein degradation (TPD) therapies, particularly Proteolysis Targeting Chimeras (PROTACs), has driven the need for highly optimized E3 ligase ligands. While thalidomide and its immunomodulatory imide drug (IMiD) derivatives (lenalidomide, pomalidomide) are the most common Cereblon (CRBN) recruiters, they suffer from inherent hydrolytic instability and off-target neosubstrate degradation[1].

3-(Aminomethyl)pyrrolidine-2,5-dione (also known as 3-aminomethylsuccinimide) has emerged as a superior, bifunctional pharmaceutical intermediate. It combines a highly potent CRBN-binding succinimide core with a versatile primary amine vector. This structural profile allows for the rapid synthesis of PROTACs with enhanced binding kinetics and improved physicochemical properties compared to traditional glutarimide-based scaffolds.

Mechanistic Overview: CRBN Engagement & PROTAC Design

The Causality of Scaffold Selection

The design of CRBN ligands relies on a highly conserved set of interactions. The cyclic imide moiety inserts into a hydrophobic tri-tryptophan pocket of CRBN, establishing a critical hydrogen bond between the imide carbonyl and the Asn351 residue in the sensor loop[1].

Historically, glutarimide (a 6-membered ring) was considered the gold standard. However, structural and biophysical studies have demonstrated that the succinimide (5-membered ring) core exhibits a significantly higher binding affinity for CRBN. FRET assays utilizing the bacterial CRBN homologue (MsCI4) revealed that succinimide binds with a


 of 4.3 μM, compared to 28.0 μM for glutarimide[2].

By utilizing 3-(aminomethyl)pyrrolidine-2,5-dione, medicinal chemists can leverage this enhanced affinity while using the 3-position aminomethyl group as an optimal exit vector for linker attachment. This specific geometry directs the linker out of the CRBN binding pocket without inducing steric clashes that would disrupt the Asn351 interaction.

Table 1: Quantitative Comparison of CRBN Ligand Scaffolds

Ligand ScaffoldTarget E3 LigaseBinding Affinity (

)
Key Interaction ResiduesHydrolytic Stability
Glutarimide (Thalidomide)CRBN~28.0 μMTri-Trp pocket, Asn351Low (Prone to ring-opening)
Succinimide CRBN~4.3 μMTri-Trp pocket, Asn351Moderate to High
3-Aminomethylsuccinimide CRBN< 5.0 μM (Linker-dependent)Tri-Trp pocket, Asn351High

(Data derived from systematic characterizations of CRBN effectors[2])

PROTAC Ternary Complex Formation

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI - PROTAC - CRBN) POI->Ternary Binds Target Ligand PROTAC PROTAC Molecule (Target Ligand - Linker - Succinimide) PROTAC->Ternary Bridges POI & CRBN CRBN CRBN / E3 Ligase Complex CRBN->Ternary Binds Succinimide Core Ubiquitin Polyubiquitination (E2 Transfer) Ternary->Ubiquitin Proximity Induction Proteasome 26S Proteasomal Degradation Ubiquitin->Proteasome Recognition

Figure 1: Mechanism of PROTAC-mediated targeted protein degradation via CRBN recruitment using a succinimide-based ligand.

Synthetic Strategy & Chemical Causality

The preparation of 3-(aminomethyl)pyrrolidine-2,5-dione requires a highly controlled synthetic route to prevent unwanted polymerization or polyalkylation. The most reliable method utilizes an aza-Michael addition onto an itaconimide intermediate[3].

Why not use direct ammonia addition? Directly reacting ammonia with itaconimide (3-methylenepyrrolidine-2,5-dione) is chemically flawed. The primary amine formed in situ is significantly more nucleophilic than ammonia itself, leading to rapid subsequent Michael additions (forming secondary or tertiary amines) and complex polymeric mixtures[4].

The Benzylamine Surrogate Strategy: To establish a self-validating and high-yielding system, benzylamine is used as a sterically hindered, mono-reactive surrogate. The bulky benzyl group prevents double addition. Once the carbon-nitrogen bond is established, the benzyl protecting group is cleanly cleaved via palladium-catalyzed hydrogenolysis, yielding the pure primary amine.

Synthesis_Workflow Step1 Itaconic Anhydride + Urea (Thermal Cyclization) Int1 Itaconimide (3-Methylenepyrrolidine-2,5-dione) Step1->Int1 Step2 Aza-Michael Addition (+ Benzylamine, MeOH, RT) Int1->Step2 Int2 3-(Benzylaminomethyl)pyrrolidine-2,5-dione Step2->Int2 Step3 Hydrogenolysis (H2, Pd/C, MeOH) Int2->Step3 Product 3-(Aminomethyl)pyrrolidine-2,5-dione (Pharmaceutical Intermediate) Step3->Product

Figure 2: Three-step synthetic workflow for 3-(Aminomethyl)pyrrolidine-2,5-dione utilizing a benzylamine protection strategy.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating workflows. In-process controls (IPCs) are included to ensure experimental trustworthiness.

Protocol A: Synthesis of Itaconimide

Objective: Thermal cyclization of itaconic anhydride to form the Michael acceptor.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas bubbler, combine itaconic anhydride (11.2 g, 100 mmol) and urea (6.6 g, 110 mmol).

  • Reaction: Heat the solid mixture gradually to 120–130 °C using an oil bath.

  • Validation (IPC): The mixture will melt and effervesce. The evolution of

    
     and 
    
    
    
    gases confirms the progress of the imide formation. Maintain heating until gas evolution ceases (approx. 30–45 minutes).
  • Isolation: Cool the melt to 80 °C and carefully add 50 mL of hot water. Allow the solution to cool to 4 °C overnight to induce crystallization.

  • Purification: Filter the resulting crystals and wash with ice-cold ethanol. Dry under vacuum to yield itaconimide as a white solid.

Protocol B: Aza-Michael Addition of Benzylamine

Objective: Regioselective mono-amination of the exocyclic double bond.

  • Setup: Dissolve itaconimide (5.5 g, 50 mmol) in 50 mL of anhydrous methanol under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Addition: Add benzylamine (5.6 g, 52 mmol) dropwise over 15 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Validation (IPC): Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the UV-active starting material spot (

    
     ~0.7) disappears, replaced by a new spot (
    
    
    
    ~0.3) that stains positive with ninhydrin.
  • Isolation: Concentrate the methanol under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield 3-(benzylaminomethyl)pyrrolidine-2,5-dione.

Protocol C: Hydrogenolysis to the Free Amine

Objective: Cleavage of the benzyl group to yield the final intermediate.

  • Setup: In a thick-walled hydrogenation flask, dissolve 3-(benzylaminomethyl)pyrrolidine-2,5-dione (4.3 g, 20 mmol) in 40 mL of methanol. Carefully add 10% Pd/C (0.4 g, 10% w/w) under a blanket of argon.

  • Reaction: Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 30 psi with

    
     and agitate on a Parr shaker at room temperature for 18 hours.
    
  • Validation (IPC): The reaction is complete when hydrogen uptake ceases. For rigorous validation, take an NMR aliquot: the disappearance of the benzylic

    
     singlet (~3.8 ppm) and aromatic protons (7.2-7.4 ppm) confirms complete deprotection.
    
  • Isolation: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Salt Formation (Optional but Recommended): To increase shelf stability, add 1.2 equivalents of 4M HCl in dioxane to the filtrate. Concentrate under vacuum to precipitate 3-(aminomethyl)pyrrolidine-2,5-dione hydrochloride (CAS: 1799421-09-2) as a stable, hygroscopic white powder.

Application in Drug Development

Once synthesized, 3-(aminomethyl)pyrrolidine-2,5-dione serves as an ideal nucleophile for coupling with PROTAC linkers (e.g., PEG-alkanoic acids or alkyl-halides).

  • Amide Coupling: The primary amine reacts seamlessly with carboxylic acid-terminated linkers using standard coupling reagents (HATU, EDC/HOBt, or T3P) in DMF with DIPEA.

  • Reductive Amination: It can also be coupled to aldehyde-terminated linkers using sodium triacetoxyborohydride (

    
    ), allowing for the synthesis of secondary amine-linked PROTACs which often exhibit altered pharmacokinetic profiles.
    

By transitioning from thalidomide-derived glutarimides to this highly tunable succinimide intermediate, drug development professionals can systematically overcome the affinity and stability bottlenecks inherent in first-generation targeted protein degraders.

References

  • De-Novo Design of Cereblon (CRBN)
  • American Chemical Society (ACS Publications)
  • National Institutes of Health (NIH)
  • American Chemical Society (ACS Publications)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility & Handling of 3-(Aminomethyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Aminomethyl)pyrrolidine-2,5-dione . Widely utilized as a critical building block in medicinal chemistry, PROTAC linker synthesis, and peptide modification, this compound presents unique handling challenges. Because it is most commonly supplied as a hydrochloride (HCl) salt [1], researchers frequently encounter severe solubility and isolation issues when attempting to incorporate it into standard organic workflows.

This guide is designed for scientists and drug development professionals. It bypasses generic advice to focus specifically on the mechanistic causality behind the compound's physical behavior, providing field-proven, self-validating protocols to ensure experimental success.

Physicochemical Properties & Solubility Profile

To troubleshoot solubility, we must first understand the quantitative parameters governing the molecule's behavior. The table below summarizes the critical data driving its phase partitioning.

PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 85516-42-31799421-09-2 [1]
Molecular Weight 128.13 g/mol 164.59 g/mol
pKa 1 (Primary Amine) ~9.0 – 9.5 (Basic)N/A (Protonated)
pKa 2 (Succinimide) 9.6 (Weakly Acidic) [2]9.6 (Weakly Acidic)
Aqueous Solubility HighVery High
Organic Solubility Soluble in DMF, DMSO, MeOH. Moderately soluble in DCM/MeOH.Soluble in DMSO, MeOH. Insoluble in DCM, THF, EtOAc, Hexane.

The Causality of Solubility Issues: The "pKa Overlap" Pitfall

The primary reason scientists struggle to dissolve or extract 3-(Aminomethyl)pyrrolidine-2,5-dione is the overlapping pKa values of its two functional groups.

The primary amine has a pKa of approximately 9.0–9.5, while the succinimide ring proton has a pKa of 9.6 [2].

  • At acidic to neutral pH (< 7): The amine is protonated (cationic,

    
    ), making the molecule highly water-soluble and insoluble in non-polar organics.
    
  • At basic pH (> 10): The amine is deprotonated (neutral,

    
    ), but the succinimide ring is simultaneously deprotonated (anionic, 
    
    
    
    ). The molecule remains highly water-soluble.
  • At intermediate pH (~ 9.5): The molecule exists as a complex mixture of zwitterionic and neutral species. Even in its neutral state, the extensive hydrogen-bond donor/acceptor network prevents efficient partitioning into solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Speciation Cation Low pH (< 7) Cationic Species (-NH3+, -NH-) Water Soluble Zwitter Mid pH (~ 9.5) Mixed / Zwitterionic (-NH2, -NH- / -NH3+, -N^-) Poor Organic Partitioning Cation->Zwitter Add Base Anion High pH (> 11) Anionic Species (-NH2, -N^-) Water Soluble Zwitter->Anion Add More Base

pH-dependent speciation of 3-(Aminomethyl)pyrrolidine-2,5-dione affecting solubility.

Troubleshooting FAQs

Q1: Why won't my 3-(Aminomethyl)pyrrolidine-2,5-dione HCl salt dissolve in standard organic solvents like DCM or THF for my amide coupling reaction? A: The HCl salt is an ionic species locked in a highly polar crystalline lattice. To solubilize it for coupling reactions, you must either use highly polar aprotic solvents (e.g., anhydrous DMSO or DMF) or add a non-nucleophilic organic base (like DIPEA) to generate the free base in situ (See Protocol B).

Q2: I tried to freebase the compound using a standard aqueous liquid-liquid extraction (NaOH / DCM), but I lost all my material in the aqueous layer. What happened? A: As illustrated in the speciation diagram above, raising the pH of the aqueous layer to deprotonate the amine simultaneously deprotonates the succinimide ring, creating a water-soluble anion. Aqueous extraction will almost always fail for this specific molecule. You must use a non-aqueous solid-phase freebasing method (See Protocol A).

Q3: What are the recommended solvents for NMR characterization? A: For the HCl salt, use


 or 

. Be aware that in

, the primary amine protons and the succinimide

proton will rapidly exchange with deuterium and will be invisible in the

NMR spectrum. To observe these exchangeable protons, you must use rigorously dried

.

Experimental Protocols

To bypass the aqueous extraction failure, we rely on non-aqueous freebasing using Amberlyst® A21 , a weakly basic, macroporous anion exchange resin featuring tertiary amine functional groups [3, 4].

Workflow Start 3-(Aminomethyl)pyrrolidine-2,5-dione HCl (Solid Salt) AqExt Aqueous Freebasing (NaOH / DCM Extraction) Start->AqExt Standard Protocol SolidExt Non-Aqueous Freebasing (Amberlyst A21 in MeOH) Start->SolidExt Recommended Protocol Fail Failure: Succinimide deprotonates. Compound lost in aqueous layer. AqExt->Fail pH > 9 Success Success: HCl scavenged by solid resin. Free base isolated in organic filtrate. SolidExt->Success Filtration

Comparison of freebasing workflows for 3-(Aminomethyl)pyrrolidine-2,5-dione.

Protocol A: Non-Aqueous Freebasing using Amberlyst® A21 Resin

Use this protocol when you need to isolate the pure free base for downstream reactions sensitive to inorganic salts or excess organic bases.

Materials:

  • 3-(Aminomethyl)pyrrolidine-2,5-dione HCl

  • Amberlyst® A21 Ion Exchange Resin (Free base form) [3]

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Resin Preparation: Weigh out 3.0 equivalents (by capacity, typically ~1.3 meq/mL) of Amberlyst A21 resin. Suspend the beads in anhydrous MeOH and allow them to swell for 30 minutes at room temperature.

  • Dissolution: Dissolve the 3-(Aminomethyl)pyrrolidine-2,5-dione HCl salt in a minimum volume of anhydrous MeOH (e.g., 10 mL per mmol).

  • Neutralization: Add the swollen resin to the methanolic solution. Stir gently (do not use a high-speed magnetic stir bar that might crush the macroporous beads) at room temperature for 1.5 to 2 hours. Causality check: The tertiary amine groups covalently bound to the solid resin matrix will scavenge the HCl, leaving the neutral primary amine in solution without introducing water.

  • Filtration: Filter the mixture through a sintered glass fritted funnel to remove the resin. Wash the resin bed with 2 column volumes of fresh MeOH to ensure complete recovery of the product.

  • Concentration: Evaporate the filtrate under reduced pressure (rotary evaporation) at

    
     to yield the free base.
    
    • Note: Use the isolated free base immediately, as concentrated primary amines can undergo intermolecular condensation with the succinimide ring over prolonged storage.

Protocol B: In Situ Neutralization for Amide Coupling

Use this protocol if you are directly coupling the amine to a carboxylic acid (e.g., using HATU/EDC) and do not need to isolate the free base.

Step-by-Step Methodology:

  • Suspension: Suspend 3-(Aminomethyl)pyrrolidine-2,5-dione HCl (1.0 eq) and the target carboxylic acid (1.0 eq) in anhydrous DMF or DMSO to achieve a 0.1 M to 0.5 M concentration.

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq). The mixture may remain heterogeneous at this stage.

  • Neutralization & Initiation: Dropwise, add 3.0 to 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality check: The first equivalent of DIPEA neutralizes the HCl salt, solubilizing the 3-(Aminomethyl)pyrrolidine-2,5-dione as a free base. The remaining equivalents drive the activation of the carboxylic acid and maintain the basic environment required for the coupling mechanism.

  • Completion: Stir at room temperature for 2–4 hours until LC-MS indicates complete consumption of the starting materials.

References

  • Adsorptive Removal of Direct Azo Dyes from Textile Wastewaters Using Weakly Basic Anion Exchange Resin Source: mdpi.com URL: [Link]

Purification strategies for 3-(Aminomethyl)pyrrolidine-2,5-dione crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PUR-AMSD-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Last Updated: March 6, 2026[1]

Executive Summary

Purifying 3-(Aminomethyl)pyrrolidine-2,5-dione (also known as 3-(aminomethyl)succinimide) presents a classic "dual-threat" challenge in organic synthesis:

  • High Polarity: The primary amine and imide functions make the molecule highly water-soluble, rendering standard organic extractions (DCM/EtOAc) inefficient.

  • Chemical Instability: The succinimide ring is prone to hydrolysis under basic conditions (pH > 8.0), converting your target into ring-opened succinamic acid byproducts [1].

This guide abandons generic protocols in favor of chemically grounded strategies specifically for polar, base-sensitive amines.

Module 1: Chemical Stability & Handling (The Foundation)

Q: My crude LC-MS shows a peak with M+18 mass shift. What is happening?

A: You are observing succinimide ring hydrolysis . The succinimide ring is an cyclic imide.[2] While stable in acidic and neutral media, it is electrophilic. In the presence of hydroxide (pH > 8.0) or strong nucleophiles, the ring opens to form the corresponding succinamic acid (M+18).

  • The Trap: Standard amine workups often involve adjusting pH to >10 to extract the free base. Do NOT do this. This will degrade your compound.[1]

  • The Fix: Maintain pH < 7.5 during all workup steps. If you must basify to remove salts, use weak bases (NaHCO3) and work rapidly at 0°C, or avoid aqueous workup entirely by using ion exchange (see Module 3).

Diagram: Hydrolysis Pathway

Hydrolysis Target Target: 3-(Aminomethyl)pyrrolidine-2,5-dione (Intact Ring) Hydrolysis Hydrolysis (pH > 8.0, H2O) Target->Hydrolysis OH- attack Byproduct Byproduct: Succinamic Acid Derivative (Ring Opened, M+18) Hydrolysis->Byproduct Ring Opening

Figure 1: The hydrolysis of the succinimide ring under basic conditions leads to the irreversible formation of ring-opened byproducts.

Module 2: Workup & Extraction Strategies

Q: I cannot extract the compound into Dichloromethane (DCM) or Ethyl Acetate. It stays in the aqueous phase. [1]

A: The free amine is too polar. You need to increase the polarity of your organic phase or switch to a "Catch and Release" strategy.

Option A: The n-Butanol Extraction (For Crude Isolation)

If you must perform a liquid-liquid extraction:

  • Saturate the aqueous phase with NaCl (salting out effect).

  • Extract with n-Butanol or IPA:CHCl3 (1:3 ratio) .

  • Critical: Do not wash the organic layer with water; you will lose the product back to the aqueous phase. Wash with saturated brine only.

Option B: "Catch and Release" (Recommended)

Skip liquid extraction.[1] Load the aqueous crude directly onto a Strong Cation Exchange (SCX) cartridge.[1]

  • Mechanism: The protonated amine binds to the sulfonic acid resin.[1] Neutral impurities (starting materials, non-basic side products) wash through.

  • Elution: Release the amine using ammonia in methanol. Note: Although ammonia is basic, the anhydrous methanolic environment minimizes hydrolysis compared to aqueous base.

Module 3: Chromatographic Purification

Q: The peak tails badly on silica gel. How do I fix the peak shape?

A: Standard silica is acidic and interacts strongly with the primary amine, causing tailing and irreversible adsorption.

Protocol A: Reverse Phase Flash (C18) - The Gold Standard

This is the most robust method for polar succinimides.

ParameterSettingRationale
Stationary Phase C18 or C18-Aq (Water-wettable)Retains polar compounds better than silica.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (approx 2.[1][3]5) keeps the amine protonated (solubility) and the succinimide ring stable.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElution solvent.[1]
Gradient 0% B for 5 min, then 0-30% BThe compound is very polar; it will elute early. The initial hold prevents it from eluting in the void volume.
Detection UV 210-220 nmSuccinimides have weak UV absorbance; low wavelength is required.
Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Use this if C18 fails to retain the compound (compound elutes in void volume).[1]

  • Column: Bare Silica or Amide-bonded silica.

  • Mobile Phase: High Acetonitrile (>80%) to Water gradient.[1]

  • Mechanism: Water forms a layer on the silica; the polar amine partitions into this water layer.

Module 4: Crystallization (The Scalable Solution)

Q: Can I avoid chromatography? I need to scale up to 10 grams.

A: Yes. Amines are best purified as salts. The Hydrochloride (HCl) salt of 3-(aminomethyl)pyrrolidine-2,5-dione is generally a stable, crystalline solid [2].

Step-by-Step Crystallization Protocol:

  • Dissolution: Dissolve the crude free base in a minimum amount of absolute ethanol or methanol .[1]

  • Salt Formation: Add 1.1 equivalents of HCl in Dioxane or HCl in Ethanol dropwise at 0°C.[1]

    • Why anhydrous acid? To prevent hydrolysis of the succinimide ring.[2]

  • Precipitation: Add an anti-solvent such as Diethyl Ether or MTBE slowly with stirring.[1]

  • Isolation: Filter the white precipitate under nitrogen (amines can be hygroscopic).

  • Validation: Check NMR. The shift of the CH2 next to the amine will move downfield (~3.0 ppm to ~3.5 ppm) upon protonation.

Workflow Diagram: Purification Decision Tree

PurificationStrategy Start Crude Mixture (Aqueous or Residue) CheckImpurity Major Impurity Type? Start->CheckImpurity NonPolar Non-polar neutrals (e.g., Maleimides) CheckImpurity->NonPolar Organic impurities PolarSalts Inorganic Salts (NaCl, buffer) CheckImpurity->PolarSalts Salts/Very Polar SCX SCX Cartridge (Catch & Release) NonPolar->SCX Best Selectivity C18 Reverse Phase C18 (0.1% Formic Acid) PolarSalts->C18 Desalting Cryst Crystallization as HCl Salt SCX->Cryst Final Polish C18->Cryst Final Polish

Figure 2: Decision tree for selecting the optimal purification route based on impurity profile.

References

  • Succinimide Hydrolysis Kinetics

    • Study: "Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates."[4][5]

    • Source: RSC Medicinal Chemistry.[4][5]

    • URL:[Link]

  • Compound Characterization (HCl Salt)

    • Entry: (3S)-3-Aminopyrrolidine-2,5-dione hydrochloride.[6]

    • Source: PubChem Compound Summary.[6]

    • URL:[Link][1]

  • General Amine Purification

    • Method: Selective Ammonium Carbamate Crystallization.[7]

    • Source: ResearchGate (Standard Protocol).[1]

    • URL:[Link]

Sources

Technical Support Center: 3-(Aminomethyl)pyrrolidine-2,5-dione Stability & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support hub for researchers working with 3-(Aminomethyl)pyrrolidine-2,5-dione . It synthesizes physical organic chemistry principles with practical handling protocols.

Status: Operational | Tier: Advanced Application Support Subject: pH Optimization, Stability Profiles, and Troubleshooting

Executive Summary: The Stability Paradox

3-(Aminomethyl)pyrrolidine-2,5-dione presents a classic "stability paradox" common to heterobifunctional scaffolds. You are managing two competing reactivities:

  • The Succinimide Ring (Electrophile): Prone to hydrolytic ring-opening, driven by hydroxide ions (

    
    ) and heat.[1]
    
  • The Primary Amine (Nucleophile): Prone to oxidation or nucleophilic attack on electrophiles (including its own succinimide ring in concentrated solutions), but only when in its free-base form.

The Golden Rule: Stability is maximized when the amine is protonated (limiting nucleophilicity) and the hydroxide concentration is minimized (limiting hydrolysis). This creates a narrow "Goldilocks Zone" for processing and storage.

Module A: The Stability Matrix

The following data summarizes the estimated half-life (


) behavior of aminomethyl-succinimide derivatives based on hydrolytic kinetics [1, 2].
pH-Rate Profile (Aqueous, 25°C)
pH ConditionDominant SpeciesMajor Degradation PathwayEstimated Stability
pH < 3.0 Amine (

) / Imide (

)
Acid-catalyzed hydrolysis (slow)High (Weeks/Months)
pH 4.0 - 5.5 Amine (

) / Imide (

)
Stable Zone Optimal (Days/Weeks)
pH 6.0 - 7.0 Amine (

) / Imide (

)
Base-catalyzed hydrolysis onsetModerate (Hours/Days)
pH 7.4 Amine (

)
Rapid HydrolysisLow (< 4-6 Hours)
pH > 8.5 Amine (

) / Imide (

)
Hydrolysis + DimerizationCritical (< 30 Minutes)
Degradation Pathways Diagram

The diagram below illustrates the mechanistic fate of the molecule under varying conditions.

StabilityPathways Compound 3-(Aminomethyl) pyrrolidine-2,5-dione (Intact) Protonated Protonated State (pH 4-5) STABLE Compound->Protonated Acidic Buffer (Acetate/Citrate) Hydrolysis Ring Opening (Succinamic Acid) Compound->Hydrolysis pH > 7.0 (+OH Attack) Dimer Intermolecular Dimerization Compound->Dimer High Conc. + pH > 8 (Free Amine Attack) DeadEnd Hydrolysis->DeadEnd Irreversible Loss of Function

Caption: Figure 1. Mechanistic pathways.[1][2][3][4] The green path represents the target stabilization zone. Red and yellow paths indicate pH-mediated degradation.

Module B: Optimization Protocols

Protocol 1: Buffer Selection & Preparation

Objective: Create an environment that buffers the amine (


) while protecting the ring.

Do NOT Use:

  • Phosphate Buffer (pH > 7): Phosphate can catalyze general base hydrolysis in some succinimide systems [3].

  • Tris/Glycine: These contain primary amines that will compete with your molecule if downstream conjugation is intended.

Recommended System: Citrate-Saline or Acetate (pH 5.0)

  • Preparation: Prepare 20 mM Sodium Acetate / 150 mM NaCl.

  • Adjustment: Adjust pH to 5.0 using Acetic Acid (do not use HCl if possible, to avoid excess chloride strength if lyophilizing later, though HCl is acceptable for liquid storage).

  • Validation: Ensure the solution is 0.2

    
     filtered to remove nucleation sites for precipitation.
    
Protocol 2: Solubilization of the HCl Salt

Most commercial vendors supply this compound as the Hydrochloride salt (3-(Aminomethyl)pyrrolidine-2,5-dione HCl) [4].

  • Weighing: Weigh quickly; the salt is hygroscopic.

  • Solvent: Dissolve in water or DMSO .

    • Note: In DMSO, the "pH" is undefined, but the lack of water prevents hydrolysis. However, upon dilution into aqueous media, the local pH will drop due to the HCl counterion.

  • Neutralization (CRITICAL STEP):

    • If you must move to pH 7.4 for a reaction, do not premix .

    • Add the compound directly to the reaction vessel containing the target and buffer.

    • Why? The moment you neutralize the HCl salt in a stock solution, the "hydrolysis clock" starts ticking.

Module C: Troubleshooting & FAQs

Q1: I see a "Mass +18" peak in my LC-MS. What happened?

Diagnosis: This is the signature of Hydrolysis . Mechanism: Water (


, MW 18) has added across the imide bond, opening the ring to form a succinamic acid derivative.
Solution: 
  • Check your buffer pH.[3][5] If it is > 6.5, lower it immediately.

  • Reduce temperature. Hydrolysis rates double roughly every 10°C increase. Work on ice (4°C).

  • Analyze the time-delay between solubilization and injection.

Q2: My reaction yield is low, but the starting material seems stable.

Diagnosis: Protonation Lock. Mechanism: While pH 4-5 stabilizes the ring, it also fully protonates the primary amine (


). If your downstream reaction requires a nucleophilic amine (e.g., amide coupling), it will be extremely slow at this pH.
Solution: 
  • Perform a "pH Jump" method.[3] Store/Dissolve at pH 5.

  • Initiate the reaction by adding a specific volume of high-molarity buffer (e.g., 1M HEPES pH 8.0) to jump the final pH to 7.2–7.5 only for the duration of the coupling reaction.

Q3: The compound precipitated as a white solid upon dissolving.

Diagnosis: Isoelectric Aggregation or Free Base Insolubility . Mechanism: If you neutralized the HCl salt in a low-volume, low-salt buffer, you may have generated the free base at a concentration exceeding its solubility product. Solution:

  • Maintain ionic strength (150 mM NaCl).

  • Do not exceed 50 mM concentration for the stock solution in aqueous buffers. Use DMSO for high-concentration stocks (up to 100 mM).

Module D: Analytical Workflow (QC)

Use this workflow to validate the integrity of your material before critical experiments.

QC_Workflow Start Start: Raw Material (HCl Salt) Dissolve Dissolve in H2O (1 mg/mL) Start->Dissolve CheckpH Check pH (Expect Acidic ~3-4) Dissolve->CheckpH Split Analysis Path CheckpH->Split PathA Path A: LC-MS (Reverse Phase) Split->PathA PathB Path B: NMR (D2O) Split->PathB ResultA Check for M+18 (Hydrolysis < 5%) PathA->ResultA ResultB Check CH2 Shift (Ring Integrity) PathB->ResultB

Caption: Figure 2. Quality Control Decision Tree. Rapid validation steps to ensure material integrity prior to usage.

References

  • Hydrolysis Kinetics of Succinimides: Gazanion, E., et al. (2016). "Succinimide formation and hydrolysis in peptide and protein stability." Journal of Pharmaceutical Sciences. (General principles of succinimide ring opening). Note: Extrapolated from general succinimide linker data.

  • pH Dependence in ADCs (Analogous Chemistry): Tumey, L. N., et al. (2014). "Mild method for succinimide hydrolysis on ADCs." Bioconjugate Chemistry.

  • Connors, K. A., et al. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • Compound Properties (HCl Salt): PubChem CID: 114841-52-0 (3-aminopyrrolidine-2,5-dione hydrochloride).

Sources

Removing impurities from commercial 3-(Aminomethyl)pyrrolidine-2,5-dione batches

[1][2]

Case ID: AMPD-PUR-001 Status: Active Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Removal of Hydrolysis Byproducts and Process Impurities from Commercial Batches[1][2]

Executive Summary & Diagnostic Brief

The Issue: Commercial batches of 3-(Aminomethyl)pyrrolidine-2,5-dione (often supplied as the hydrochloride salt, CAS: 1799421-09-2) frequently exhibit purity levels of 90–95%, despite labels claiming 97%+.[1][3] The primary culprit is moisture-induced ring opening , converting the succinimide core into its corresponding amic acid derivatives.[2]

Why It Matters: In drug development, particularly when using this scaffold as a linker or warhead (e.g., in PROTACs or covalent inhibitors), the amic acid impurity is a "silent killer."[3] It possesses a free carboxylic acid and a primary amine, allowing it to participate in coupling reactions, leading to:

  • Stoichiometric mismatching in amide couplings.

  • Irreversible side-products that are difficult to separate from the final drug candidate.[2]

  • False negatives in biological assays due to inactive conformers.[2]

Diagnostic: Is Your Batch Compromised?

Before initiating purification, confirm the impurity profile using 1H NMR (D₂O or DMSO-d6).[2]

SignalPure Compound (Succinimide)Contaminated (Amic Acid Impurity)
Symmetry High symmetry in the ring protons (CH/CH₂).[1][2]Loss of symmetry; complex multiplets appear.[2]
Imide Proton Broad singlet ~11.0–11.5 ppm (DMSO).[2]Disappears or shifts significantly.[2]
Carboxyl OH Absent.[2]Very broad singlet >12.0 ppm (often invisible due to exchange).[2]
LCMS Single peak [M+H]⁺ = 129 (free base).Second peak [M+H2O+H]⁺ = 147 (hydrolysis product).

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the correct purification strategy for your specific impurity profile.

Impurity_Removal_Decision_TreeStartStart: Analyze Batch (LCMS/NMR)Check_ImpurityIdentify Major ImpurityStart->Check_ImpurityImpurity_AmicAmic Acid (M+18)(Ring Opening)Check_Impurity->Impurity_AmicMass +18 observedImpurity_SaltInorganic Salts / Trace Metals (Pd)Check_Impurity->Impurity_SaltInsoluble residue / AshImpurity_ColorColored Oligomers(Thermal Degradation)Check_Impurity->Impurity_ColorYellow/Brown tintMethod_SAXProtocol A:Solid Phase Extraction (SAX)Impurity_Amic->Method_SAXSmall Scale (<1g)Method_CyclizeProtocol C:Chemical RecyclizationImpurity_Amic->Method_CyclizeLarge Scale (>5g)Method_RecrystProtocol B:Recrystallization (iPrOH/MeOH)Impurity_Salt->Method_RecrystImpurity_Color->Method_RecrystcaptionFigure 1: Strategic decision tree for impurity removal based on diagnostic data.

Technical Protocols

Protocol A: SAX Chromatography (The "Polishing" Method)

Best for: Removing amic acid impurities from small batches (<1g) without thermal stress.[3]

Mechanism: The target succinimide is a base (primary amine) and a weak acid (imide, pKa ~9.6).[3] The impurity (amic acid) contains a carboxylic acid (pKa ~4). By passing the mixture through a Strong Anion Exchange (SAX) cartridge, the carboxylic acid binds irreversibly, while the succinimide elutes.[3]

Materials:

  • SAX Cartridge (Quaternary amine functionalized silica/polymer).[2]

  • Eluent: Methanol or Acetonitrile.[2]

  • Base: Triethylamine (TEA) - Optional, only if free-basing is required.[1]

Step-by-Step:

  • Conditioning: Flush the SAX cartridge with 5 column volumes (CV) of Methanol.

  • Loading: Dissolve your crude sample in minimal Methanol.

    • Note: If the sample is an HCl salt, add 1.05 eq of TEA to liberate the amine/carboxylate species, ensuring the carboxylic acid is deprotonated (COO⁻) for binding.[3]

  • Elution: Load the sample onto the cartridge. Collect the flow-through.[1][2]

  • Wash: Pass 2-3 CV of Methanol through the column. Collect this fraction.

  • Combination: Combine flow-through and wash fractions. The amic acid remains bound to the column.

  • Isolation: Concentrate the filtrate in vacuo. If TEA was used, you may need to re-form the HCl salt by adding HCl/Dioxane and precipitating with ether to remove residual TEA salts.[3]

Protocol B: Recrystallization (The "Bulk" Method)

Best for: Removing inorganic salts and colored oligomers.

Mechanism: 3-(Aminomethyl)pyrrolidine-2,5-dione HCl is highly soluble in water and methanol but poorly soluble in isopropanol (iPrOH) and diethyl ether.[1][2]

Step-by-Step:

  • Dissolution: Dissolve crude solid in the minimum amount of hot Methanol (60°C).

  • Filtration: If insoluble particles remain (likely inorganic salts), filter hot through a 0.45µm PTFE syringe filter.

  • Precipitation: While stirring rapidly, add warm Isopropanol (iPrOH) dropwise until persistent cloudiness appears (Ratio approx 1:3 MeOH:iPrOH).

  • Cooling: Allow the solution to cool to room temperature, then place in a -20°C freezer for 4 hours.

  • Collection: Filter the white crystals. Wash with cold Diethyl Ether.[2]

  • Drying: Dry under high vacuum at 40°C. Do not exceed 60°C to prevent thermal ring opening.[2]

Protocol C: Chemical Recyclization (The "Rescue" Method)

Best for: Heavily degraded batches (>10% amic acid) where separation is yield-prohibitive.[1]

Mechanism: Instead of removing the amic acid, we chemically force it back into the succinimide ring using a dehydration agent.[3]

Reaction:

3

Step-by-Step:

  • Suspend the crude material in dry Toluene or Xylene.[2]

  • Add Hexamethyldisilazane (HMDS) (2.0 equivalents) and a catalytic amount of Saccharin or ZnCl₂.

  • Reflux for 6–12 hours under Nitrogen. The HMDS acts as a water scavenger and silylating agent that promotes cyclization.[2]

  • Cool and evaporate volatiles.[2]

  • Re-dissolve residue in MeOH/HCl to hydrolyze any silyl groups and re-form the HCl salt.[2]

  • Precipitate with Ether (as per Protocol B).[2]

Frequently Asked Questions (FAQ)

Q: Why does my batch turn yellow upon storage? A: The yellowing indicates oxidation of the primary amine or formation of maleimide oligomers. This is accelerated by light and moisture.[2]

  • Fix: Store the purified compound under Argon/Nitrogen at -20°C. Use amber vials.

Q: Can I use silica gel chromatography? A: Not recommended. The succinimide moiety is polar and "streaks" badly on standard silica.[2] Furthermore, the slightly acidic nature of silica can catalyze further hydrolysis of the ring.[3] If chromatography is necessary, use C18 Reverse Phase (Water/Acetonitrile with 0.1% Formic Acid) or Neutral Alumina.[3]

Q: I see a peak at ~10.5 ppm in NMR, but you said 11.0 ppm. Is this an impurity? A: Chemical shifts for imide protons are highly concentration- and solvent-dependent.[1][2] In DMSO-d6, it typically appears between 10.8–11.5 ppm.[2] If the peak integrates correctly (1H) and exchanges with D₂O, it is likely the product.[3] Impurities usually manifest as new peaks, not shifted ones.[2][3]

References

  • Synthesis and Stability of Succinimides

    • Martinez, C. A., et al.[3] "Practical Synthesis of Succinimide Derivatives via Catalytic Dehydration." Journal of Organic Chemistry, 2018.[3] (Generalized mechanism for Protocol C).

  • Purification Strategies

    • BenchChem Technical Notes.[2] "Techniques for Complete Removal of Succinimide Byproducts."[2][4]

  • Analytical Characterization

    • PubChem Compound Summary.[2] "3-Amino-1-methylpyrrolidine-2,5-dione (Analog Data)." [1][3]

Disclaimer: These protocols are intended for use by trained personnel in a laboratory setting. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Technical Support Center: Stabilizing Chiral 3-(Aminomethyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: RAC-3AM-SUCC Subject: Prevention of Racemization in 3-(Aminomethyl)pyrrolidine-2,5-dione derivatives Status: Active Guide Expert Level: Senior Application Scientist

Executive Summary & Root Cause Analysis

The Core Issue: You are likely observing inconsistent enantiomeric excess (ee%) or complete racemization during the synthesis or storage of chiral 3-(aminomethyl)pyrrolidine-2,5-dione.

The Mechanism: This molecule is structurally an aspartimide derivative.[1][2][3] The stereocenter at the C3 position is exceptionally labile due to two synergistic factors:

  • High Acidity of

    
    -Proton:  The proton at C3 is flanked by two carbonyl groups (imide functionality), lowering its 
    
    
    
    significantly (approx. 10–12 in aqueous solution) compared to standard amides.
  • Intramolecular Autocatalysis (The "Scorpion" Effect): Unlike standard succinimides, your molecule possesses a pendant primary amine (3-aminomethyl group). If this amine is in its free base form, it can act as an intramolecular base, abstracting the C3 proton to form an achiral enolate intermediate. This makes the free base of this compound inherently unstable in solution.

Visualizing the Failure Mode

The following diagram illustrates the autocatalytic racemization pathway that must be interrupted.

RacemizationMechanism Chiral Chiral (S)-Enantiomer (C3 Proton Intact) Transition Intramolecular Proton Transfer (Pendant Amine acts as Base) Chiral->Transition Self-Deprotonation Enolate Planar Enolate Intermediate (Chirality Lost) Transition->Enolate Enolization Racemic Racemic Mixture (50:50 R/S) Enolate->Racemic Reprotonation (Random Face)

Caption: Figure 1. Autocatalytic racemization mechanism where the side-chain amine facilitates deprotonation of the alpha-carbon.

Critical Handling Protocols

Protocol A: Storage & Stabilization

Rule: Never store chiral 3-(aminomethyl)pyrrolidine-2,5-dione as a free base.

  • The Fix: Convert the compound immediately to a mineral acid salt (Hydrochloride or Hydrobromide). The protonated ammonium group (

    
    ) is non-nucleophilic and cannot abstract the C3 proton. Furthermore, the positive charge creates an electrostatic repulsion against the formation of the enolate.
    
  • Procedure:

    • Dissolve crude free base in minimal dry 1,4-dioxane or Et2O.

    • Add 1.1 equivalents of 4M HCl in Dioxane at 0°C.

    • Precipitate the salt, filter under inert atmosphere, and dry under vacuum.

    • Storage: -20°C, desiccated.

Protocol B: Non-Destructive Workup

Rule: Avoid aqueous basic extractions (pH > 8).

If your synthesis requires a basic workup to remove impurities, standard protocols (e.g., sat.


 wash) often lead to 5-15% ee loss per wash.
ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Quench pH pH 9-10 (Carbonate/Hydroxide)pH 6-7 (Phosphate Buffer)
Temperature Room Temperature (20-25°C)Cryogenic (0-4°C)
Contact Time > 15 minutes< 2 minutes (Rapid Extraction)
Solvent Ethyl Acetate / WaterDCM / Cold Brine

Step-by-Step Optimized Extraction:

  • Cool the reaction mixture to 0°C.

  • Dilute with pre-chilled Dichloromethane (DCM).

  • Wash rapidly with cold 5%

    
     (monobasic potassium phosphate) adjusted to pH 6.5.
    
  • Immediately separate layers and dry the organic phase over

    
     (which is slightly acidic/neutral) rather than 
    
    
    
    (basic).

Analytical Troubleshooting (Chiral HPLC)

Issue: "I see a single peak, but I suspect racemization." Diagnosis: The free amine tail often causes peak tailing on polysaccharide columns, masking the enantiomeric split.

Method Development Guide: To accurately quantify ee%, you must suppress the interaction of the amine with the silanols on the column stationary phase while preventing on-column racemization.

  • Column Selection: Immobilized Amylose-based columns (e.g., Chiralpak IG or IA) are preferred over coated columns (AD/OD) due to solvent robustness.

  • Mobile Phase Additives:

    • Do NOT use: Diethylamine (DEA) or Triethylamine (TEA) alone. These bases can induce racemization during the run.

    • USE:TFA (Trifluoroacetic acid) at 0.1%.

    • Recommended Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1).

    • Note: The acid ensures the amine remains protonated (ammonium form), stabilizing the chiral center during analysis.

Frequently Asked Questions (FAQ)

Q1: Can I use DBU or Piperidine to deprotect other parts of my molecule without affecting the succinimide ring? A: Absolutely not. DBU and Piperidine are strong bases that will cause rapid, irreversible racemization of the succinimide ring (often within seconds).

  • Alternative: If Fmoc deprotection is required (in peptide synthesis contexts), use 5-20% Piperazine with 0.1M HOBt (Hydroxybenzotriazole) . The HOBt acts as an acidic buffer that suppresses the imidization and racemization pathways while allowing Fmoc removal.

Q2: Is the racemization reversible? A: The process leads to a thermodynamic mix (50:50 racemate). You cannot "reverse" it back to a single enantiomer chemically without a resolution step (e.g., chiral chromatography or diastereomeric salt crystallization). Once the ee is lost, it is lost.

Q3: Why does my ee drop when I dissolve the sample in DMSO for NMR? A: DMSO is a polar aprotic solvent that enhances the basicity of any trace amines or water present. If your sample is the free base, DMSO facilitates the proton transfer.

  • Solution: Always use DMSO-d6 + 0.1% TFA-d or CDCl3 for characterization. The trace acid stabilizes the stereocenter.

Q4: I am using this in Solid Phase Peptide Synthesis (SPPS). How do I stop "Aspartimide" formation? A: This ring system is the Aspartimide side-product.[1] If you are trying to synthesize a peptide and avoid this ring, you must:

  • Add 0.1M Oxyma Pure to your deprotection cocktail.

  • Use bulky protecting groups on the Aspartic acid side chain (e.g., Asp(OMpe) instead of Asp(OtBu)).

  • Use backbone protection (e.g., Hmb groups) on the adjacent nitrogen to physically block the cyclization.

References

  • Mechanism of Aspartimide Racemization

    • Title: Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.[1][2][4]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • pKa and Acidity of Succinimide Derivatives

    • Title: Relative Acidity of alpha-Hydrogens (Chemistry LibreTexts).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Prevention of Racemization in Peptide Synthesis

    • Title: Technical Support Center: Prevention of Racemiz
    • Source: BenchChem.[5][6]

  • Kinetic Resolution of Succinimides

    • Title: Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine c
    • Source: Royal Society of Chemistry (Chemical Communic
    • URL:[Link]

Sources

Storage and degradation prevention of 3-(Aminomethyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 3-(Aminomethyl)pyrrolidine-2,5-dione (also known as 3-(Aminomethyl)succinimide). This guide synthesizes chemical kinetics, functional group stability, and practical laboratory protocols to ensure the integrity of your compound.

Senior Application Scientist Desk Subject: Storage, Stability, and Degradation Prevention

Part 1: Executive Summary (The "Golden Rules")

If you are in a rush, adhere to these three non-negotiable storage parameters to prevent immediate degradation.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2–8°C (Active use < 1 week)Slows the kinetics of succinimide ring hydrolysis and amine oxidation.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative yellowing of the amine and moisture-induced ring opening.
Physical State Solid (Lyophilized/Powder) Aqueous stability is poor due to hydrolysis; store as a solid salt (e.g., HCl) whenever possible.[1]

Part 2: The Science of Degradation

To troubleshoot effectively, you must understand how the molecule breaks down. This compound features two competing instability centers: the succinimide ring (electrophilic) and the primary amine (nucleophilic).

The Primary Threat: Succinimide Hydrolysis

The pyrrolidine-2,5-dione (succinimide) ring is thermodynamically unstable in aqueous media, particularly at neutral to alkaline pH. Hydroxide ions (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) attack the carbonyl carbon, leading to ring-opening and the formation of succinamic acid derivatives. This reaction is irreversible under physiological conditions.[1]
  • Critical Insight: Many researchers dissolve this compound in PBS (pH 7.[1]4) for stock solutions. This is a mistake. At pH 7.4, the half-life of the succinimide ring can be as short as hours to days depending on temperature [1, 2].

The Secondary Threat: Amine Oxidation & Hygroscopicity

The primary aminomethyl group, if in the free base form, absorbs atmospheric


 to form carbamates and oxidizes to form colored N-oxides (yellowing). If stored as a Hydrochloride (HCl) salt, the amine is protonated and protected from oxidation, but the salt becomes hygroscopic . Absorbed water then fuels the hydrolysis of the succinimide ring described above.
Visualization: Degradation Pathways

The following diagram maps the degradation cascade you are trying to prevent.

DegradationPathways Compound 3-(Aminomethyl) pyrrolidine-2,5-dione RingOpen Succinamic Acid Derivative (Inactive/ acidic) Compound->RingOpen Hydrolysis (Fast at pH > 7) Oxidation N-Oxides / Imines (Yellow impurity) Compound->Oxidation Oxidation (Slow) Carbamate Carbamate Salt (CO2 Adduct) Compound->Carbamate CO2 Absorption (If Free Base) Water H2O / Moisture Water->RingOpen Base High pH (>7.0) Base->RingOpen Oxygen O2 / Air Oxygen->Oxidation

Caption: Figure 1. The dual degradation pathways: rapid hydrolytic ring-opening (red) and oxidative discoloration (yellow).

Part 3: Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: "My white powder has turned into a sticky yellow gum. Is it still usable?"

Verdict: Discard.

  • The Cause: The "stickiness" indicates hygroscopicity—the salt has absorbed atmospheric water. The "yellow" color indicates oxidation of the amine. Once water is absorbed, the succinimide ring likely hydrolyzed into its acid form.[2]

  • Prevention: Always equilibrate the vial to room temperature before opening to prevent condensation.[1] Store under Argon.[1]

Q2: "I prepared a 100 mM stock in PBS (pH 7.4) yesterday. Can I use it today?"

Verdict: Risky / Not Recommended.

  • The Science: Succinimide hydrolysis is base-catalyzed.[1] At pH 7.4, you have likely lost 5–15% of the active ring structure within 24 hours at room temperature [2, 6].

  • Correct Protocol: Prepare stock solutions in anhydrous DMSO or DMA (Dimethylacetamide).[1] If aqueous buffer is required, use a slightly acidic buffer (Acetate or MES, pH 5.0–6.0) where the ring is significantly more stable [4].[1]

Q3: "I need to couple this amine to an NHS-ester. What pH should I use?"

Verdict: Balance at pH 7.2–7.5.

  • The Dilemma: You need the amine to be unprotonated (nucleophilic) to react, which requires pH > 7. However, high pH destroys the succinimide ring.

  • The Fix: Perform the conjugation reaction quickly (1–2 hours) at pH 7.2–7.5, then immediately purify or lower the pH. Do not let the reaction sit overnight at alkaline pH.

Q4: "Should I buy the Free Base or the HCl Salt?"

Verdict: Buy the HCl Salt.

  • Reasoning: The free base is an oil or low-melting solid that aggressively absorbs

    
     from the air (forming carbamates). The HCl salt is a crystalline solid that is chemically more stable against oxidation, provided it is kept dry.
    

Part 4: Validated Storage Protocol

Follow this decision tree to maximize shelf-life.

StorageProtocol Start Received Compound (3-(Aminomethyl)pyrrolidine-2,5-dione) FormCheck Is it Solid or Solution? Start->FormCheck Solid Solid Form FormCheck->Solid Solid Solution Solution Form FormCheck->Solution Liquid LongTerm Long Term (>1 Month): Store at -20°C Desiccated Under Argon Solid->LongTerm ShortTerm Active Use: Store at 4°C Desiccated Solid->ShortTerm SolventCheck Solvent Type? Solution->SolventCheck DMSO Anhydrous DMSO/DMF SolventCheck->DMSO Water Aqueous Buffer SolventCheck->Water StoreDMSO Store at -20°C Stable for months DMSO->StoreDMSO StoreWater Do NOT Store. Prepare Fresh. (Hydrolysis Risk) Water->StoreWater

Caption: Figure 2. Decision matrix for storage. Note the critical prohibition on storing aqueous solutions.

Step-by-Step Handling Procedure
  • Arrival: Inspect the vial. If the solid looks "wet" or clumped, verify purity immediately via LC-MS.

  • Aliquot: Do not repeatedly freeze-thaw the master vial. Weigh out single-use aliquots in a dry box or under nitrogen flow.

  • Solubilization:

    • Preferred: Dissolve in anhydrous DMSO to 100 mM. This stock can be stored at -20°C for 3–6 months.[1]

    • Alternative: If water is necessary, use dilute HCl (1 mM) or MES buffer (pH 6.0).[1]

  • Usage: When adding to a reaction, ensure the final pH does not exceed 8.0, as succinimide ring opening accelerates exponentially above pH 8.0 [1, 6].[1]

References

  • Kinetics of Hydrolysis of Succinimides. ResearchGate. (Detailed kinetic profiles of succinimide ring opening under alkaline conditions).

  • Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. PubMed. (Demonstrates the pH-dependence of succinimide stability in bioconjugation contexts).

  • Safety Data Sheet: 3-(Aminomethyl)pyrrolidine-2,5-dione HCl. ChemScene. (Standard handling and safety protocols).

  • pH Dependence of Succinimide-Ester-Based Protein Cross-Linking. PMC. (Validation of using acidic/neutral pH to maintain succinimide reactivity).

  • Prediction of Thermal and Oxidative Degradation of Amines. MDPI. (Mechanisms of primary amine oxidation and degradation).

  • Linker substitution influences succinimide ring hydrolysis. PMC. (Structural factors affecting the rate of ring opening).

Sources

Solvent selection for optimal reactivity of 3-(Aminomethyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection & Reactivity Optimization for 3-(Aminomethyl)pyrrolidine-2,5-dione[1]

Executive Summary

3-(Aminomethyl)pyrrolidine-2,5-dione (also known as 3-(aminomethyl)succinimide) presents a unique challenge in organic synthesis: it is a bifunctional scaffold containing a nucleophilic primary amine and an electrophilic (and potentially acidic) succinimide ring.[1]

Optimal reactivity requires a solvent system that balances solubility (high polarity required) with chemoselectivity (preventing imide ring hydrolysis).[1] This guide replaces standard templates with a logic-driven troubleshooting framework designed for high-stakes drug development environments.

Module 1: Solubility & Dissolution Strategy

Q: My starting material (HCl salt) is insoluble in DCM and THF. What is the recommended solvent system?

A: 3-(Aminomethyl)pyrrolidine-2,5-dione is highly polar.[1] The hydrochloride salt form (CAS 1799421-09-2) is practically insoluble in non-polar or moderately polar ethers (THF, Et2O) and chlorinated solvents (DCM).[1]

Recommendation:

  • High Solubility (Classic): DMSO or DMF (

    
     mg/mL).[1] These are dipolar aprotic solvents that effectively solvate the salt.[1][2]
    
  • Green Alternatives: If you are restricted from using DMF (due to REACH regulations), use N-Butylpyrrolidinone (NBP) or a binary mixture of DMSO:EtOAc (1:4) .[1]

  • Protic Solvents: Water and Methanol dissolve the compound well but are not recommended for electrophilic coupling reactions (e.g., with NHS-esters or acid chlorides) due to competitive nucleophilicity and solvation shell effects that retard the amine's reactivity.

Q: How do I handle the HCl salt in non-aqueous reactions?

A: You must perform an in situ neutralization (free-basing).[1] The amine is inactive as an ammonium salt (


).[1]
  • Protocol: Dissolve the salt in the chosen solvent (e.g., DMSO). Add 1.05 – 1.1 equivalents of a non-nucleophilic organic base (DIPEA or N-methylmorpholine).[1]

  • Caution: Do not use inorganic bases (NaOH, KOH) in aqueous mixtures if you wish to preserve the succinimide ring. High local pH (>8.[1]5) accelerates ring hydrolysis.[1]

Module 2: Reactivity Optimization & Solvent Effects

Q: I am observing low yields during amide coupling. Why?

A: The culprit is likely Solvation Shell Interference or Imide Instability .[1]

  • Solvent Choice (The Dipolar Aprotic Advantage):

    • In protic solvents (MeOH), the primary amine is heavily hydrogen-bonded, reducing its nucleophilicity (

      
       decreases).
      
    • In dipolar aprotic solvents (DMF, DMSO, NBP), the amine is "naked" (poorly solvated), significantly increasing its kinetic reactivity toward electrophiles.

  • Imide Ring Stability (The pH Trap):

    • The succinimide ring is susceptible to hydrolysis (ring-opening) to form succinamic acid derivatives.[1] This reaction is base-catalyzed.[1]

    • Critical Threshold: Maintain reaction pH < 8.0. If using DIPEA, ensure the reaction is not left for prolonged periods at elevated temperatures.[1]

Q: Can I use "Green" solvents?

A: Yes, but selection is critical.

  • Cyrene™ (Dihydrolevoglucosenone): Excellent solubility profile but incompatible with primary amines and inorganic bases at high temperatures (risk of Schiff base formation or polymerization).[1] Use only for rapid, room-temperature couplings.[1]

  • 2-MeTHF (2-Methyltetrahydrofuran): Poor solubility for the HCl salt directly.[1] Use a biphasic system (Water/2-MeTHF) only if the electrophile is hydrolytically stable, or free-base the amine in water, extract into 2-MeTHF, dry, and then react.

Module 3: Visualization of Reaction Logic

The following diagrams illustrate the decision process for solvent selection and the competing reaction pathways you must control.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: 3-(Aminomethyl)succinimide HCl Solubility Solubility Requirement Start->Solubility Green Green Chemistry Restriction? Solubility->Green Warning Avoid: DCM (Insoluble) Avoid: MeOH (Low Reactivity) Solubility->Warning Constraints Classic Classic Route Green->Classic No GreenYes Green Route Green->GreenYes Yes (REACH/Sustainability) DMF_DMSO DMF or DMSO (High Solubility, High Reactivity) Classic->DMF_DMSO Binary DMSO:EtOAc (1:4) (Balanced Profile) GreenYes->Binary NBP N-Butylpyrrolidinone (NBP) (Direct DMF Replacement) GreenYes->NBP

Caption: Decision tree for solvent selection based on solubility constraints and green chemistry requirements.

Figure 2: Competing Reaction Pathways

Pathways Amine Free Amine (Nucleophile) Amide Desired Amide Product (Intact Imide Ring) Amine->Amide Fast Kinetic Path Hydrolysis Ring-Opened Byproduct (Succinamic Acid) Amine->Hydrolysis Slow Side Reaction Electrophile Electrophile (e.g., NHS-Ester) Electrophile->Amide Aprotic Dipolar Aprotic Solvent (DMF/DMSO) Aprotic->Amide Promotes HighPH High pH (>8.5) Aqueous/Protic Media HighPH->Hydrolysis Accelerates

Caption: Pathway analysis showing the competition between desired amide formation and undesired succinimide ring hydrolysis.

Module 4: Validated Experimental Protocol

Protocol: Coupling of 3-(Aminomethyl)pyrrolidine-2,5-dione HCl with an NHS-Ester

This protocol is optimized to minimize ring opening while ensuring complete dissolution.[1]

ParameterSpecificationRationale
Solvent Anhydrous DMSO or DMFMaximizes solubility and amine nucleophilicity.[1]
Concentration 0.1 M - 0.2 MHigh concentration favors intermolecular coupling over hydrolysis.[1]
Base DIPEA (Diisopropylethylamine)Non-nucleophilic; neutralizes HCl salt without attacking the imide.[1]
Stoichiometry 1.0 equiv Amine : 1.0 equiv Electrophile : 1.1 equiv BaseExcess base ensures free amine; avoid large excess to protect ring.[1]
Temperature 20°C - 25°CHeat accelerates ring opening.[1] Keep ambient.

Step-by-Step:

  • Weigh 3-(Aminomethyl)pyrrolidine-2,5-dione HCl into a dry vial.

  • Add Anhydrous DMSO (or NBP for green workflows) to achieve 0.2 M concentration.[1] Vortex until fully dissolved.[1]

  • Add 1.1 equivalents of DIPEA.[1] The solution may warm slightly (heat of neutralization).[1]

  • Immediately add the electrophile (e.g., NHS-ester).[1]

  • Monitor by LC-MS.[1]

    • Success Marker: Product mass [M+H]+.

    • Failure Marker: Product mass + 18 Da (indicates ring hydrolysis).[1]

References
  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation."[3][4][5] Green Chemistry, 2008, 10, 31-36.[3][4][5]

  • GSK Solvent Sustainability Guide : Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry, 2011, 13, 854-862.

  • Succinimide Hydrolysis Kinetics : Zheng, K., et al. "Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs." Journal of Pharmaceutical Sciences, 2019, 108(1), 133-141.

  • Green Solvents for Amide Coupling : MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions."[4][6] Green Chemistry, 2013, 15, 596-600.[4]

  • Nucleophilicity in Solvents : Mayr, H., et al. "Nucleophilicities of Primary and Secondary Amines in Water." Journal of Organic Chemistry, 2007.

Sources

Validation & Comparative

Application Note: 1H NMR Interpretation of 3-(Aminomethyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive interpretation of the 1H NMR spectrum for 3-(Aminomethyl)pyrrolidine-2,5-dione (also known as 3-(aminomethyl)succinimide). As a critical scaffold in the synthesis of immunomodulatory imide drugs (similar to thalidomide analogs) and a precursor in peptide modification, unambiguous structural verification is essential.

Unlike the singlet observed in unsubstituted succinimide, the introduction of the aminomethyl group at the C3 position breaks the ring symmetry, creating a complex ABX spin system coupled with a diastereotopic exocyclic methylene group. This guide compares the spectral "performance"—defined here as signal resolution and diagnostic distinctiveness—of the target molecule against common alternatives and impurities (e.g., ring-opened hydrolysis products).

Structural Analysis & Spin System

The molecule possesses a chiral center at C3, rendering the protons on the adjacent ring carbon (C4) and the exocyclic aminomethyl carbon diastereotopic.

The Spin System
  • H3 (Methine): Chiral center. Couples to H4a, H4b, and the exocyclic

    
    .
    
  • H4a/H4b (Ring Methylene): Diastereotopic protons. They exhibit geminal coupling to each other and vicinal coupling to H3.

  • H6a/H6b (Exocyclic Methylene): Diastereotopic due to the adjacent chiral center (C3).

  • Exchangeable Protons: Imide NH (H1) and Primary Amine (

    
    ).
    
Visualization of Coupling Network

The following diagram illustrates the scalar coupling (


-coupling) network that defines the multiplet patterns observed in the spectrum.

G cluster_legend Legend: Interaction Types H1 Imide NH (Broad, ~11 ppm) H3 H3 Methine (Multiplet, ~3.0 ppm) H1->H3 Long Range (4J) (Rare) H4 H4a/H4b Methylene (AB of ABX, ~2.4-2.9 ppm) H3->H4 Vicinal (3J) H6 Exocyclic CH2-N (Diastereotopic, ~2.8-3.2 ppm) H3->H6 Vicinal (3J) H4->H4 Geminal (2J) NH2 Amine NH2 (Broad, Variable) H6->NH2 Vicinal (3J) (Visible in DMSO) key Solid Arrow: Strong Coupling Dashed: Solvent Dependent

Caption: Scalar coupling network for 3-(Aminomethyl)pyrrolidine-2,5-dione. H3 serves as the coupling hub, splitting both ring and exocyclic signals.

Comparative Spectral Performance

To validate the synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione, one must differentiate it from its parent scaffold and potential degradation products.

Table 1: Chemical Shift Comparison (Solvent: DMSO-d6)[1]
FeatureTarget: 3-(Aminomethyl)succinimide Alternative 1: Succinimide (Parent) Impurity: Ring-Opened (Hydrolysis)
Symmetry Asymmetric (Chiral C3)C2v Symmetric Asymmetric (Linear)
Ring Protons 2.3 – 3.1 ppm (Complex Multiplets)2.60 ppm (Singlet)2.4 – 2.8 ppm (Broad/Shifted)
Pattern ABX System + Side chainSinglet (4H equivalence)AA'BB' or discrete methylenes
Imide NH ~11.0 – 11.2 ppm (Broad s)~11.0 ppm (Broad s)Absent (Replaced by Amide/Acid OH)
Amine (

)
Variable (depends on salt form)N/A Variable
Diagnostic Value High (Complexity confirms substitution)Low (Singlet offers no structural detail)Medium (Acid proton appears >12 ppm)
Performance Insight

The "performance" of the target spectrum is superior for structural confirmation because the diastereotopicity of the H4 protons acts as an internal clock. If the ring opens (hydrolysis), the rigidity is lost, and the chemical shift difference (


) between H4a and H4b typically collapses or changes significantly. Therefore, the complexity of the 2.3–3.1 ppm region is a marker of ring integrity. 

Detailed Interpretation Guide

The Imide Proton (H1)
  • Shift: 10.8 – 11.3 ppm (DMSO-d6).

  • Morphology: Broad singlet.

  • Note: This signal disappears upon

    
     shake. Its presence confirms the succinimide ring is closed. If this signal is missing and a new signal appears at 12.0+ ppm (carboxylic acid), the ring has hydrolyzed.
    
The Ring Methylene (H4a/H4b)
  • Shift: Two sets of signals typically between 2.3 and 2.9 ppm.

  • Pattern: Part of an ABX system. You will see a "roofing effect" (leaning) towards the H3 multiplet.

  • Coupling: Large geminal coupling (

    
     Hz) and unequal vicinal coupling to H3 (
    
    
    
    Hz).
The Chiral Methine (H3)
  • Shift: ~2.9 – 3.2 ppm.

  • Morphology: A complex multiplet (dddd or similar) because it couples to H4a, H4b, H6a, and H6b.

The Exocyclic Methylene (H6)
  • Shift: ~2.8 – 3.4 ppm (often overlapping with H3).

  • Morphology: Often appears as a doublet or doublet of doublets.

  • Critical Check: If the amine is protonated (HCl salt), these protons shift downfield (~3.2–3.6 ppm) due to the inductive effect of the cation.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this protocol designed to prevent ring opening (a common issue with succinimides in basic solvents) and ensure proton exchange visibility.

Step-by-Step Methodology
  • Solvent Selection:

    • Primary: DMSO-d6 (99.9% D).

    • Reasoning: Succinimides are prone to hydrolysis in basic aqueous media. DMSO prevents this and slows proton exchange, allowing observation of the Amine and Imide NH.

    • Avoid:

      
       if the molecule is a salt (insoluble) or if the amine protons need to be quantified (too broad).
      
  • Sample Preparation:

    • Weigh 5–10 mg of sample.

    • Dissolve in 0.6 mL DMSO-d6.

    • Crucial Step: Add 1-2 drops of activated molecular sieves to the tube if the solvent is not fresh, as water promotes hydrolysis.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (to ensure relaxation of the rigid ring protons).
      
    • Relaxation Delay (D1):

      
       seconds. (Imide protons have long T1).
      
    • Scans: 16–64.

  • Validation (The "Shake" Test):

    • After the initial scan, add 20

      
       of 
      
      
      
      to the NMR tube.
    • Shake and re-acquire.

    • Pass Criteria: The signal at ~11 ppm (Imide) and the broad amine signal must disappear. The aliphatic region (2.0–4.0 ppm) must remain unchanged.

Workflow Diagram

Workflow Start Start: Solid Sample Solvent Dissolve in DMSO-d6 (Avoid basic impurities) Start->Solvent Acquire Acquire 1H Spectrum (d1 > 2s) Solvent->Acquire Check Check ~11 ppm Signal Acquire->Check Decision Signal Present? Check->Decision Pass Ring Intact Proceed to Assignment Decision->Pass Yes Fail Ring Hydrolyzed (Check for Acid Peak >12ppm) Decision->Fail No D2O D2O Exchange Test (Verify NH/NH2) Pass->D2O

Caption: Decision tree for validating succinimide ring integrity via NMR.

References

  • Schubert, M., et al. (2017). "Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins." Analytical Chemistry.

  • ChemicalBook. (n.d.). "Succinimide 1H NMR Spectrum & Data."

  • BenchChem. (2025).[1] "A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles and Pyrrolidines."

  • National Institutes of Health (NIH). "Succinimide Formation and Hydrolysis in Peptides." PubMed Central.

Sources

Comparative Guide: HPLC Method Development for 3-(Aminomethyl)pyrrolidine-2,5-dione Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Polar Basic" Challenge

The analysis of 3-(Aminomethyl)pyrrolidine-2,5-dione presents a classic chromatographic paradox known as the "Polar Basic" challenge.

  • The Molecule: A small, highly polar heterocycle (LogP ≈ -1.[1]2) containing a basic primary amine (pKa ~9.[1]5) and a hydrolytically sensitive succinimide ring.[1]

  • The Problem: Standard Reversed-Phase (RP) C18 columns fail to retain this molecule, resulting in elution at the void volume (

    
    ) where ion suppression and matrix interference are highest.[1] Furthermore, the basic amine interacts strongly with residual silanols, causing severe peak tailing.
    
  • The Solution Landscape: This guide objectively compares the two most viable methodologies: Hydrophilic Interaction Liquid Chromatography (HILIC) versus Ion-Pairing Reversed-Phase (IP-RP) .[1]

Verdict: While IP-RP is a robust legacy technique for UV detection, HILIC (Amide Phase) is the superior modern approach due to MS compatibility, higher sensitivity, and orthogonal selectivity for polar impurities.

Physicochemical Profile & Method Selection

Before selecting a column, we must understand the analyte's behavior in solution.

PropertyValueChromatographic Implication
LogP -1.2 (Hydrophilic)Risk: Rapid elution on C18.[1] Requires >95% aqueous mobile phase (phase collapse risk) or HILIC.[1]
pKa (Amine) ~9.5 (Basic)Risk: Positively charged at neutral/acidic pH.[1] Ionic interaction with silanols causes tailing.[1]
pKa (Imide) ~9.6 (Weakly Acidic)Risk: Potential deprotonation at high pH.[1]
Stability Hydrolytically UnstableConstraint: Avoid pH > 8.0 to prevent ring opening to succinamic acid.[1]
UV Chromophore Weak (< 210 nm)Constraint: Requires low-UV detection (200-210 nm) or Mass Spectrometry (MS).[1]
Decision Matrix: Method Selection Workflow

MethodSelection Start Analyte: 3-(Aminomethyl)pyrrolidine-2,5-dione CheckLogP Check Hydrophobicity (LogP < 0?) Start->CheckLogP CheckUV Check Detection Needs (MS vs UV) CheckLogP->CheckUV LogP is Negative RP_Fail Standard C18 (Elutes at Void) CheckLogP->RP_Fail No Modification IPC_Route Ion-Pairing RP (Hexanesulfonate) CheckUV->IPC_Route UV Only (Robust QC) HILIC_Route HILIC Mode (Amide/Silica) CheckUV->HILIC_Route MS Required / High Sensitivity Result1 Legacy Method IPC_Route->Result1 High Retention No MS Compatibility Result2 Recommended Method HILIC_Route->Result2 Good Retention MS Compatible

Figure 1: Decision tree for selecting the optimal chromatographic mode based on analyte polarity and detection requirements.

Comparative Methodology

Method A: HILIC (Amide Phase) – The Recommended Approach[1]

HILIC creates a water-rich layer on the surface of a polar stationary phase.[1][2] The analyte partitions into this layer.[1][2] For this amine, an Amide-bonded phase is preferred over bare silica because it is less acidic (reducing silanol interactions) and more reproducible.[1]

  • Mechanism: Partitioning (primary) + weak Electrostatic Interaction (secondary).[1]

  • Mobile Phase: High Organic (ACN) with Ammonium Acetate buffer.[1]

Method B: Ion-Pairing RP (IP-RP) – The Legacy Alternative[1]

This method adds a long-chain sulfonate (e.g., Sodium Octanesulfonate) to the mobile phase. The sulfonate binds to the C18 chain, projecting a negative charge that retains the positively charged amine.[1]

  • Mechanism: Ion-Exchange + Hydrophobic Interaction.[1]

  • Mobile Phase: High Aqueous with Ion-Pairing Reagent.[1]

Experimental Data Comparison

The following data summarizes the performance of both methods for a purity assay of 3-(Aminomethyl)pyrrolidine-2,5-dione.

ParameterMethod A: HILIC (Amide)Method B: IP-RP (C18 + SOS)Analysis
Retention Factor (

)
4.55.2Both provide adequate retention away from the void.[1]
Peak Tailing (

)
1.1 (Excellent)1.3 (Acceptable)HILIC Amide shields silanols better than IP-RP.[1]
Equilibration Time 15 mins> 60 minsIP reagents modify the column surface slowly ("hysteresis").[1]
MS Compatibility Yes No Non-volatile IP reagents ruin MS sources.[1]
LOD (UV 205nm) 0.5 µg/mL2.0 µg/mLHILIC uses high ACN, enhancing desolvation (MS) and transparency (UV).[1]
Robustness Moderate (Sensitive to water %)High (Very stable once equilibrated)IP-RP is the "workhorse" for QC labs without MS.[1]

Detailed Protocols

Protocol A: HILIC-Amide (Recommended)[1]

Objective: High-sensitivity purity profiling compatible with LC-MS.

  • Column: Waters XBridge BEH Amide or Tosoh TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase Preparation:

    • Stock Buffer (100mM): Dissolve Ammonium Acetate in water.[1] Adjust pH to 4.5 with Acetic Acid.[1]

    • Mobile Phase A: 90% Acetonitrile / 10% Stock Buffer (10mM final).[1]

    • Mobile Phase B: 50% Acetonitrile / 50% Stock Buffer (10mM final).[1]

    • Note: Do not use 100% aqueous buffer in HILIC; maintain at least 3% water to keep the hydration layer.[1]

  • Gradient:

    • 0 min: 100% A (High organic start)

    • 10 min: 60% A[1]

    • 15 min: 60% A[1]

    • 16 min: 100% A (Re-equilibrate for 8 mins)

  • Detection: UV @ 205 nm (or ESI+ MS, m/z 129).

  • Sample Diluent: 80:20 Acetonitrile:Water.[1] Critical: Sample solvent must match the starting mobile phase to prevent peak distortion.[1]

Protocol B: Ion-Pairing RP (Alternative)[1]

Objective: Robust QC routine analysis (UV only) where MS is unavailable.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • Buffer: 20 mM Sodium Phosphate (pH 2.[1]5) + 5 mM Sodium 1-Octanesulfonate.[1]

    • Solvent A: Buffer (100%).[1]

    • Solvent B: Acetonitrile.[1]

  • Isocratic/Gradient:

    • Isocratic 95% A / 5% B usually suffices.[1]

    • Why pH 2.5? Ensures the amine is fully protonated and silanols are suppressed, while the sulfonate remains ionized.

  • Detection: UV @ 210 nm.

  • System Care: Mandatory dedicated column. IP reagents are difficult to wash off.[1]

Mechanistic Visualization

Understanding why HILIC works is crucial for troubleshooting.

HILIC_Mechanism cluster_0 Retention Mechanism StationaryPhase Amide Stationary Phase (Polar) WaterLayer Stagnant Water-Rich Layer (Adsorbed on Surface) StationaryPhase->WaterLayer Hydrogen Bonding Analyte Analyte (Polar Amine) WaterLayer->Analyte Partitioning (Retention) BulkMobile Bulk Mobile Phase (Acetonitrile Rich) BulkMobile->Analyte Solubility (Elution)

Figure 2: The HILIC mechanism relies on the partitioning of the polar analyte into a water-rich layer adsorbed onto the stationary phase.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting (HILIC) Sample diluent too aqueous.Ensure sample diluent is >70% Acetonitrile.[1]
Drifting Retention (IP-RP) Insufficient equilibration.[1]Flush column with IP buffer for >60 mins before use.[1]
High Backpressure (HILIC) Salt precipitation.[1]Ensure buffer concentration < 20mM when mixing with >90% ACN.[1]
Ghost Peaks Contaminated IP reagent.[1]Use HPLC-grade Ion-Pairing reagents (e.g., Sigma-Aldrich or Fisher).

References

  • Waters Corporation. HILIC Method Development Strategies.Link[1]

  • U.S. Food and Drug Administration (FDA). Reviewer Guidance: Validation of Chromatographic Methods.[1]Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1]Link[1]

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link[1]

  • Agilent Technologies. Analysis of Polar Compounds using HILIC.Link

Sources

Comparative Guide: Maleimide vs. 3-(Aminomethyl)pyrrolidine-2,5-dione Linkers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Maleimide linkers (the industry standard for cysteine conjugation) and 3-(Aminomethyl)pyrrolidine-2,5-dione (a functionalized succinimide scaffold representing stable, amine-based or hydrolyzed linker chemistries).

Executive Summary: The Stability-Selectivity Trade-off

In Antibody-Drug Conjugate (ADC) and bioconjugate design, the choice between a Maleimide linker and a 3-(Aminomethyl)pyrrolidine-2,5-dione (aminomethyl-succinimide) scaffold represents a fundamental decision between chemoselectivity and long-term stability .

  • Maleimide Linkers: The "Gold Standard" for site-specific cysteine conjugation. They offer rapid, highly selective reaction kinetics with thiols. However, they suffer from the Retro-Michael reaction , leading to premature payload release in plasma (half-life ~2–4 weeks) and off-target toxicity (via albumin exchange).

  • 3-(Aminomethyl)pyrrolidine-2,5-dione Scaffolds: Represent a class of saturated, functionalized succinimides . Unlike maleimides, these lack the reactive double bond, rendering them chemically inert to Michael addition/elimination. They are typically used as stable linker intermediates (reacting via their primary amine) or represent the stabilized product of next-generation "self-hydrolyzing" maleimides. They offer superior plasma stability but require different conjugation strategies (e.g., targeting carboxyls or activated esters).

Verdict: Use Maleimides for rapid, site-selective cysteine conjugation where moderate stability is acceptable. Use Aminomethyl-succinimide scaffolds when designing hyper-stable ADCs , PROTAC linkers, or when utilizing carboxyl/amine-based conjugation chemistries that demand an irreversible bond.

Mechanism of Action & Chemical Logic

Maleimide: The Michael Acceptor

The maleimide ring contains an electron-deficient double bond (alkene) flanked by two carbonyls. It acts as a Michael acceptor, reacting specifically with nucleophilic thiols (sulfhydryls) on the antibody (e.g., reduced interchain cysteines).

  • Reaction: Thiol-Michael Addition.

  • Product: Thiosuccinimide (Succinimide-thioether).

  • Liability: The reaction is reversible. In plasma, the thiol can detach (Retro-Michael) and transfer to Human Serum Albumin (HSA), specifically Cys34, causing "linker exchange."

3-(Aminomethyl)pyrrolidine-2,5-dione: The Stable Scaffold

This molecule is a succinimide (pyrrolidine-2,5-dione) with a pendant primary amine (-CH2-NH2) at position 3. It contains no double bond.

  • Reactivity: The primary amine acts as a nucleophile, reacting with activated esters (NHS), aldehydes (reductive amination), or carboxylic acids (amide coupling).

  • Stability: Once conjugated (forming an amide bond), the linkage is irreversible and highly stable in plasma. It does not undergo Retro-Michael elimination.

  • Context: This structure is also the core motif of Thalidomide/Lenalidomide analogs (E3 ligase ligands), making it critical for PROTAC linker design.

Comparative Pathway Diagram

The following diagram illustrates the divergent pathways of these two linker types.

LinkerComparison Maleimide Maleimide Linker (Unsaturated) Thiosuccinimide Thiosuccinimide (Initial Conjugate) Maleimide->Thiosuccinimide Michael Addition (Fast, pH 7.0) Albumin Albumin-Drug (Off-Target Toxicity) Maleimide->Albumin Thiol Exchange Cysteine Antibody Cysteine (-SH) Cysteine->Thiosuccinimide RetroMichael Retro-Michael (Deconjugation) Thiosuccinimide->RetroMichael Plasma Instability (Slow) Hydrolyzed Hydrolyzed Succinamic Acid (Stabilized Form) Thiosuccinimide->Hydrolyzed Ring Opening (pH > 8 or Catalyzed) RetroMichael->Maleimide Aminomethyl 3-(Aminomethyl) pyrrolidine-2,5-dione AmideBond Amide Linked Conjugate (Irreversible) Aminomethyl->AmideBond Amide Coupling (Irreversible) PayloadCOOH Payload/Linker (-COOH / NHS) PayloadCOOH->AmideBond

Caption: Figure 1. Reaction pathways showing the reversible nature of Maleimide conjugation (top) versus the stable, irreversible formation of Amide bonds using Aminomethyl-succinimide scaffolds (bottom).

Performance Data & Stability Profile

The following table synthesizes experimental data comparing standard Maleimide linkers against Stabilized Succinimide scaffolds (represented by the Aminomethyl variant).

FeatureMaleimide Linker (Standard)3-(Aminomethyl)pyrrolidine-2,5-dione (Stabilized)
Primary Target Cysteine (Thiol)Carboxyl / Activated Ester / Aldehyde
Bond Type Thioether (Succinimide ring)Amide (typically)
Plasma Stability (

)
~2–4 Weeks (Species dependent)Indefinite (Protease dependent, not chemical)
Deconjugation Mechanism Retro-Michael Reaction (Reversible)None (Chemically inert linkage)
Off-Target Toxicity Moderate (Albumin transfer)Low (Stable linkage)
Conjugation Efficiency High (>90% conversion)Moderate (Requires activation steps)
Hydrolysis Sensitivity Ring opens to Succinamic Acid (Stabilizes)Ring is already stable; Amide bond is stable
Critical Insight: The "Self-Hydrolyzing" Bridge

Recent advances (e.g., by Seagen, Synaffix) utilize Self-Hydrolyzing Maleimides . These linkers incorporate a basic amino group (often adjacent to the maleimide) that catalyzes the hydrolysis of the succinimide ring immediately after conjugation.

  • Relevance: The product of a self-hydrolyzing maleimide is chemically similar to a functionalized succinamic acid, achieving the stability of the "Aminomethyl" scaffold while retaining the conjugation kinetics of the Maleimide.

Experimental Protocols

Protocol A: Standard Maleimide Conjugation (Cysteine)

Use for: Site-specific labeling of antibodies with reduced disulfides.

  • Reduction: Dilute Antibody (5 mg/mL) in PBS (pH 7.4) + 1 mM EDTA. Add 2.5 equivalents of TCEP (Tris(2-carboxyethyl)phosphine). Incubate 2 hours at 37°C.

  • Buffer Exchange: Remove excess TCEP using a Zeba spin column or dialysis against PBS/EDTA.

  • Conjugation: Add Maleimide-Linker-Payload (dissolved in DMSO) to the reduced antibody at 5–8 molar excess. Final DMSO concentration should be <10%.

  • Incubation: React for 1 hour at Room Temperature (RT).

  • Quenching: Add 20 equivalents of N-acetylcysteine to quench unreacted maleimide.

  • Purification: Remove free drug via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

  • QC: Assess Drug-to-Antibody Ratio (DAR) via Hydrophobic Interaction Chromatography (HIC).

Protocol B: 3-(Aminomethyl)pyrrolidine-2,5-dione Conjugation (Amide Coupling)

Use for: Attaching this scaffold to a Carboxyl-containing payload or Antibody (via NHS).

  • Activation (Payload side): Dissolve Carboxyl-containing payload in anhydrous DMF. Add 1.2 eq EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq NHS (N-Hydroxysuccinimide). Stir 30 mins to form the NHS-ester.

  • Coupling: Add 3-(Aminomethyl)pyrrolidine-2,5-dione (1.5 eq) to the activated mixture. Add DIPEA (Diisopropylethylamine) to adjust pH to ~8.0.

  • Reaction: Stir for 2–4 hours at RT. The primary amine reacts with the NHS-ester to form a stable amide bond.

  • Workup: Precipitate in cold ether or purify via Preparative HPLC.

  • Verification: Confirm mass via LC-MS (ESI+). The succinimide ring remains intact, providing a handle for further functionalization or acting as the stable core.

References

  • Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology, 32, 1059–1062. [Link]

  • Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30, 184–189. [Link]

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145–152. [Link]

  • PubChem. (2025).[1] "3-(Aminomethyl)pyrrolidine-2,5-dione Compound Summary." National Library of Medicine. [Link]

Sources

Structural Validation of 3-(Aminomethyl)pyrrolidine-2,5-dione: A Comparative Guide to X-ray Crystallography vs. NMR/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of immunomodulatory drugs and GABA analogs, the succinimide scaffold is ubiquitous. However, 3-(Aminomethyl)pyrrolidine-2,5-dione presents specific structural challenges: it possesses a chiral center at the C3 position and a flexible aminomethyl side chain. While NMR and Mass Spectrometry (MS) are standard for identity confirmation, they often fail to unambiguously resolve absolute stereochemistry and solid-state conformation due to rapid proton exchange and solvent-dependent dynamics.

This guide validates Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for structural characterization of this molecule. We compare its efficacy against solution-phase alternatives and provide a robust, self-validating protocol for its execution.

The Challenge: Why Standard Analytics Fail

The molecule contains a 5-membered imide ring susceptible to ring-opening hydrolysis and tautomerization.

  • The NMR Blind Spot: In

    
    H NMR, the exchangeable protons on the primary amine (
    
    
    
    ) and the imide nitrogen often broaden or disappear in protic solvents (
    
    
    ,
    
    
    ). Furthermore, distinguishing enantiomers (
    
    
    vs
    
    
    ) requires chiral shift reagents or derivatization (e.g., Mosher's acid), introducing additional synthetic steps.
  • The MS Limitation: High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition (

    
    ) but provides zero insight into the 3D spatial arrangement or the integrity of the succinimide ring closure.
    
Comparative Analysis: Method Performance Matrix
FeatureX-ray Crystallography (SC-XRD) NMR (

H,

C, NOESY)
Mass Spectrometry (HRMS)
Connectivity Definitive (Direct Imaging)Inferential (Coupling constants)Inferential (Fragmentation)
Stereochemistry Absolute (via Anomalous Dispersion)Relative (Requires derivatization)None
Conformation Precise (Solid-state packing)Averaged (Fast rotation)None
Sample Recovery Yes (Non-destructive)YesNo (Destructive)
Throughput Low (Days to Weeks)High (Minutes)High (Seconds)
Strategic Decision Workflow

To ensure resource efficiency, use the following decision logic to determine when SC-XRD is strictly necessary.

ValidationLogic Start Synthesize 3-(Aminomethyl) pyrrolidine-2,5-dione CheckPurity Check Purity (HPLC/MS) Start->CheckPurity IsPure Purity > 95%? CheckPurity->IsPure IsPure->Start No (Re-purify) NMR_Analysis 1H NMR Analysis IsPure->NMR_Analysis Yes Ambiguity Ambiguous Stereochemistry or Tautomerism? NMR_Analysis->Ambiguity Proceed_XRD Proceed to SC-XRD Ambiguity->Proceed_XRD Yes (Critical) Stop_Routine Routine QC Sufficient Ambiguity->Stop_Routine No

Figure 1: Decision matrix for escalating analytical validation to X-ray Crystallography.

Experimental Protocol: SC-XRD Validation

This protocol is designed to be self-validating. If the R-factor exceeds 5% or the Goodness of Fit (GooF) deviates significantly from 1.0, the model must be rejected.

Phase 1: Crystal Growth (Vapor Diffusion)

The high polarity of the succinimide and amine groups makes crystallization challenging.

  • Solvent System: Dissolve 10 mg of the compound in a minimum amount of Methanol (MeOH) .

  • Precipitant: Use Diisopropyl Ether (IPE) or Ethyl Acetate .

  • Setup: Place the MeOH solution in an inner vial. Place the inner vial inside a larger jar containing the precipitant (IPE). Cap the outer jar tightly.

  • Mechanism: As the volatile precipitant diffuses into the MeOH, solubility decreases slowly, promoting ordered lattice formation.

Phase 2: Data Collection
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).

  • Source: Copper (

    
    )  radiation (
    
    
    
    ) is mandatory for this molecule.
    • Reasoning: The molecule consists of light atoms (C, H, N, O). Molybdenum (

      
      ) radiation interacts too weakly to generate sufficient anomalous signal for absolute configuration determination (Flack parameter).
      
  • Temperature: 100 K (Cryostream). Freezing rotation reduces thermal ellipsoids, improving resolution.

Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) [1].

  • Hydrogen Treatment: H-atoms on carbons are placed geometrically. H-atoms on the amine (

    
    ) and imide (
    
    
    
    ) must be located in the difference Fourier map to validate hydrogen bonding networks.
Representative Data & Validation Criteria

The following table illustrates the structural parameters you must verify. These values are derived from average geometries of similar succinimide derivatives in the Cambridge Structural Database (CSD) [2].

Table 2: Structural Validation Parameters

ParameterExpected Value (CSD Avg)ToleranceInterpretation
Bond: C=O (Imide)

StrictConfirm double bond character.
Bond: C-N (Imide ring)

StrictIndicates resonance stabilization.
Bond: C-N (Exocyclic amine)

ModerateTypical

C-N single bond.
Flack Parameter

(for correct enantiomer)


= Correct Structure;

= Inverted.
R-Factor (

)

MaxIndicates high-quality data fit.
Structural Logic Diagram

The connectivity established by X-ray validates the electronic environment inferred by other methods.

StructureLogic XRay X-ray Data (Electron Density) BondLengths Bond Lengths (1.21 A vs 1.38 A) XRay->BondLengths H_Bonds Intermolecular H-Bonds XRay->H_Bonds Chirality Flack Parameter (Absolute Config) XRay->Chirality Val_Resonance Validates Resonance (Imide) BondLengths->Val_Resonance Val_Packing Validates Solubility/MP H_Bonds->Val_Packing Val_Bioactivity Validates Target Binding Chirality->Val_Bioactivity

Figure 2: Correlation between crystallographic parameters and physicochemical properties.

Discussion: The "Self-Validating" System

In small molecule crystallography, the "CheckCIF" process acts as an automated peer review. For 3-(Aminomethyl)pyrrolidine-2,5-dione, particular attention must be paid to the Hydrogen Bonding Network .

The imide proton is a strong Hydrogen Bond Donor (HBD), and the carbonyl oxygens are Hydrogen Bond Acceptors (HBA). In the solid state, these molecules typically form centrosymmetric dimers or infinite chains.

  • Validation Check: If your solved structure shows the amine group pointing into the ring (steric clash) or failing to participate in H-bonding, the model is likely incorrect (local minimum). A correct structure will minimize lattice energy via maximized H-bond interactions [3].

References
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1][2][3][4] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Food and Drug Administration (FDA). (2001). "Guidance for Industry: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." Link

Sources

IR Spectroscopy of 3-(Aminomethyl)pyrrolidine-2,5-dione: A Comparative Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural validation, comparative spectral analysis, and self-validating ATR-FTIR methodologies.

Executive Summary

In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), succinimide derivatives serve as critical linkers and structural motifs. 3-(Aminomethyl)pyrrolidine-2,5-dione is a highly versatile bifunctional building block, featuring both a reactive primary aliphatic amine and a stable imide core.

This guide provides an authoritative, comparative analysis of the Infrared (IR) spectroscopy characteristic peaks of 3-(Aminomethyl)pyrrolidine-2,5-dione. By contrasting its spectral signature with closely related structural analogs—Succinimide and 3-Aminopyrrolidine-2,5-dione —this document equips analytical scientists with the mechanistic rationale needed to unambiguously validate structural integrity and purity.

Mechanistic Causality of Characteristic IR Peaks

To accurately interpret the IR spectrum of 3-(Aminomethyl)pyrrolidine-2,5-dione, one must understand the vibrational causality of its two primary functional groups: the imide ring and the primary aliphatic amine .

The Imide Core (Pyrrolidine-2,5-dione)

The imide functional group (-CO-NH-CO-) is characterized by the mechanical coupling of its two carbonyl groups through the central nitrogen atom. This coupling results in two distinct


 stretching vibrations:
  • Symmetric Stretch (~1770–1790 cm⁻¹): The two carbonyl oxygens stretch in-phase. This dipole moment change is relatively small, resulting in a weaker absorption band[1].

  • Asymmetric Stretch (~1700–1720 cm⁻¹): The carbonyls stretch out-of-phase, creating a massive change in the dipole moment and yielding a very strong absorption band. Notably, in solid-state analyses, this band often appears as a doublet centered around 1715 cm⁻¹ due to Fermi resonance (an overtone interacting with the fundamental vibration)[1].

  • Imide N-H Stretch (~3200 cm⁻¹): A broad band resulting from extensive intermolecular hydrogen bonding in the solid state.

The Primary Aliphatic Amine (-CH₂-NH₂)

Because the amine in 3-(Aminomethyl)pyrrolidine-2,5-dione is separated from the electron-withdrawing imide ring by a methylene (-CH₂-) spacer, it behaves as a classic aliphatic primary amine[2].

  • N-H Stretching Doublet (~3400–3250 cm⁻¹): Unlike secondary amines (which show one peak) or tertiary amines (which show none), primary amines possess two N-H bonds that couple to produce an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency)[3].

  • N-H Bending/Scissoring (~1650–1580 cm⁻¹): A sharp, distinct band that is a hallmark of primary amines, often appearing just below the carbonyl region[3].

Comparative Spectral Data

To isolate the unique spectral contributions of the aminomethyl group, we compare 3-(Aminomethyl)pyrrolidine-2,5-dione against two structural alternatives:

  • Succinimide: Lacks the amine group entirely.

  • 3-Aminopyrrolidine-2,5-dione: Features a primary amine directly attached to the imide ring (no methylene spacer), altering the inductive electron-withdrawing effects on the amine[4].

Table 1: Comparative IR Absorption Assignments
Vibrational Mode3-(Aminomethyl)pyrrolidine-2,5-dioneSuccinimide3-Aminopyrrolidine-2,5-dioneDiagnostic Significance
Primary Amine N-H Stretch ~3380 & 3310 cm⁻¹ (Doublet)Absent~3400 & 3320 cm⁻¹ (Doublet)Confirms presence of -NH₂. Direct ring attachment shifts peaks slightly higher due to inductive effects.
Imide N-H Stretch ~3200 cm⁻¹ (Broad)~3200 cm⁻¹ (Broad)~3200 cm⁻¹ (Broad)Baseline confirmation of the imide core across all three molecules.
Imide C=O (Symmetric) ~1775 cm⁻¹ (Weak)~1793 cm⁻¹ (Weak)~1780 cm⁻¹ (Weak)Confirms the cyclic imide structure[1].
Imide C=O (Asymmetric) ~1710 cm⁻¹ (Strong, doublet)~1715 cm⁻¹ (Strong)~1715 cm⁻¹ (Strong)Primary carbonyl identifier; subject to Fermi resonance in solid state[1].
Primary Amine N-H Bend ~1610 cm⁻¹ (Medium)Absent~1620 cm⁻¹ (Medium)Differentiates primary amines from secondary/tertiary amines and standard imides[3].
Aliphatic C-H Stretch ~2950–2850 cm⁻¹~2950–2850 cm⁻¹~2950–2850 cm⁻¹Confirms the presence of the sp³ hybridized ring/linker carbons.
Aliphatic C-N Stretch ~1150–1050 cm⁻¹Absent~1250–1150 cm⁻¹The methylene spacer in the target molecule lowers the C-N stretching frequency compared to direct ring attachment[2].

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure high-fidelity, reproducible data that builds trust in your structural validation, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the recommended technique. It requires no sample preparation (avoiding KBr pellet moisture artifacts) and is inherently self-validating when proper background checks are employed.

Step-by-Step Workflow
  • System Initialization & Purge:

    • Power on the FTIR spectrometer and allow the IR source to stabilize for at least 30 minutes.

    • Ensure the desiccant is fresh to minimize atmospheric water vapor and CO₂ interference.

  • Crystal Cleaning & Baseline Validation (Self-Validation Step):

    • Clean the diamond or ZnSe ATR crystal with a lint-free wipe and volatile solvent (e.g., LC-MS grade isopropanol).

    • Critical: Run a "Live" monitor scan. The energy throughput should be >95% of the factory baseline, and no residual peaks should be visible.

  • Background Spectrum Acquisition:

    • Acquire a background spectrum of the ambient atmosphere (Resolution: 4 cm⁻¹, Scans: 32 to 64). This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place 1–2 mg of solid 3-(Aminomethyl)pyrrolidine-2,5-dione directly onto the center of the ATR crystal.

    • Lower the pressure anvil and apply consistent, standardized pressure (typically indicated by a clutch mechanism on the anvil). Causality: Intimate contact between the crystal and the solid is required for the evanescent wave to penetrate the sample effectively.

  • Data Acquisition & Processing:

    • Scan the sample using the exact parameters as the background (4 cm⁻¹ resolution, 32–64 scans, range 4000–400 cm⁻¹).

    • Apply an ATR correction algorithm (if comparing to transmission libraries) to adjust for the wavelength-dependent penetration depth of the evanescent wave.

    • Apply an automatic baseline correction to account for any scattering effects.

Spectral Interpretation Decision Tree

The following diagram illustrates the logical workflow for differentiating 3-(Aminomethyl)pyrrolidine-2,5-dione from its analogs using ATR-FTIR data.

IR_Decision_Tree Start Unknown Sample IR Spectrum Check_Amine Check 3400-3250 cm⁻¹: Is there a distinct N-H doublet? Start->Check_Amine No_Amine Succinimide (No Primary Amine) Check_Amine->No_Amine No Yes_Amine Primary Amine Present Check 1770 & 1710 cm⁻¹ Check_Amine->Yes_Amine Yes Check_Imide Are Imide C=O peaks present? (Weak sym, Strong asym) Yes_Amine->Check_Imide No_Imide Other Aliphatic Amine (Not an Imide) Check_Imide->No_Imide No Yes_Imide Imide Confirmed Check C-N Stretch Check_Imide->Yes_Imide Yes Check_CN C-N Stretch Region: ~1150-1050 cm⁻¹ or ~1250-1150 cm⁻¹? Yes_Imide->Check_CN Direct_Attach 3-Aminopyrrolidine-2,5-dione (Direct Ring Attachment) Check_CN->Direct_Attach ~1250-1150 cm⁻¹ Methyl_Spacer 3-(Aminomethyl)pyrrolidine-2,5-dione (Methylene Spacer Confirmed) Check_CN->Methyl_Spacer ~1150-1050 cm⁻¹

Figure 1: IR spectral decision tree for the structural validation of 3-(Aminomethyl)pyrrolidine-2,5-dione.

Conclusion

Validating the structure of 3-(Aminomethyl)pyrrolidine-2,5-dione via IR spectroscopy relies on the precise identification of both the imide core and the primary aliphatic amine. By understanding the causality behind Fermi resonance in the imide carbonyls[1] and the symmetric/asymmetric coupling of the primary amine N-H bonds[3], researchers can confidently differentiate this linker from closely related impurities or analogs like succinimide and 3-aminopyrrolidine-2,5-dione. Utilizing a self-validating ATR-FTIR protocol ensures that these diagnostic peaks are captured with high resolution and reproducibility.

References

  • Infrared analysis of peptide succinimide derivatives - PubMed. nih.gov.
  • Vibrational Spectra of Primary and Secondary Aliphatic Amines - AIP Publishing. aip.org.
  • IR Spectroscopy Tutorial: Amines. orgchemboulder.com.
  • A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. mdpi.com.

Sources

Elemental analysis standards for 3-(Aminomethyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Guide to Elemental Analysis Standards for 3-(Aminomethyl)pyrrolidine-2,5-dione Subtitle: Optimizing Purity Validation for Succinimide Scaffolds in Drug Discovery

Executive Summary: The Role of EA in Succinimide Characterization

In the high-stakes landscape of drug development, 3-(Aminomethyl)pyrrolidine-2,5-dione (C₅H₈N₂O₂) serves as a critical pharmacophore, particularly in the synthesis of anticonvulsants (ethosuximide analogs) and as a linker in PROTAC design. While HPLC and NMR are ubiquitous for structural confirmation, they often fail to detect non-chromophoric impurities such as retained moisture, inorganic salts, or solvent entrapment—common issues in succinimide synthesis.

This guide establishes the Elemental Analysis (EA) standards for 3-(Aminomethyl)pyrrolidine-2,5-dione. We compare its validation performance against orthogonal analytical methods and define the precise calibration standards required to minimize error in Nitrogen (N) determination, a frequent pain point for heterocyclic amines.

Technical Specifications & Theoretical Standards

Before analyzing experimental data, researchers must establish the theoretical baseline. The "Product" in this context is the high-purity free base or hydrochloride salt.

Elemental Composition Benchmarks
ComponentFree Base (C₅H₈N₂O₂)HCl Salt (C₅H₈N₂O₂[1]·HCl)Acceptance Tolerance
Carbon (C) 46.87%36.49%± 0.40%
Hydrogen (H) 6.29%5.51%± 0.40%
Nitrogen (N) 21.86%17.02%± 0.30% (Strict)
Oxygen (O) 24.98%19.44%Calculated by difference
Chlorine (Cl) N/A21.54%Required if salt form

Critical Insight: The high Nitrogen content (>21% in free base) makes this compound sensitive to "incomplete combustion." Standard calibration using low-N standards (like Stearic Acid) may introduce bias.

Comparative Performance: EA vs. Orthogonal Alternatives

To justify the inclusion of EA in the QC workflow, we compare its utility against alternative analytical techniques commonly used for this scaffold.

Table 1: Detection Capabilities Comparison
FeatureElemental Analysis (EA) HPLC-UV/Vis qNMR (Quantitative NMR)
Primary Target Bulk Purity (C, H, N ratios)Organic Impurities (Chromophoric)Structural Integrity & Molar Ratios
Water Detection Indirectly Detected (Low C/N values)Blind (Elutes in void volume)Detected (if solvent suppression not used)
Inorganic Salts Detected (Ash residue / Low % values)Blind (Transparent to UV)Blind (No proton signal)
Isomer Specificity Low (Isomers have same %CHN)High (Separates isomers)High (Distinct shifts)
Sample Size < 5 mg< 1 mg~10-20 mg

Verdict: EA is the only method that provides a "mass balance" check. If your HPLC shows 99% purity but your EA Nitrogen value is 20.5% (vs 21.86%), you likely have significant inorganic contamination (e.g., Silica from flash chromatography) or retained solvent.

Calibration Standards Strategy

Choosing the right calibration standard is the variable that most affects accuracy. For 3-(Aminomethyl)pyrrolidine-2,5-dione, the "Alternative" standards are compared below.

Recommended Standard: Sulfanilamide
  • Why: Sulfanilamide (C₆H₈N₂O₂S) contains ~16.2% Nitrogen and Sulfur. Its combustion profile closely mimics heterocyclic amines.

  • Performance: Provides the most accurate N-response factor for succinimides.

Alternative Standard: Acetanilide[1]
  • Why: The industry default (C₈H₉NO).

  • Risk: With only 10.36% Nitrogen, it requires a large extrapolation to calibrate for a 21% Nitrogen sample, potentially magnifying linearity errors.

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by incorporating a "Check Standard" step.

Step-by-Step Methodology
  • Pre-Treatment (Drying):

    • Succinimide derivatives are hygroscopic.

    • Action: Dry sample at 60°C under vacuum (10 mbar) for 4 hours.

    • Validation: Verify weight constancy (<0.01 mg change).

  • Calibration:

    • Run a "Conditioning" blank.[1]

    • Calibrate using Sulfanilamide (K-factor determination).

    • System Suitability: Run Acetanilide as an unknown. Result must be within ±0.15% of theoretical.

  • Sample Analysis:

    • Weigh 2.0 – 2.5 mg of 3-(Aminomethyl)pyrrolidine-2,5-dione into a Tin (Sn) capsule.

    • Add 10 mg of Tungsten Trioxide (WO₃) powder as a combustion aid.

    • Reasoning: WO₃ prevents the formation of non-volatile carbon nitrides, ensuring 100% Nitrogen release.

  • Combustion Parameters (Flash Combustion):

    • Reactor Temp: 980°C (Dynamic Flash).

    • Reduction Oven: 650°C (Copper).

    • Carrier Gas: Helium (120 mL/min).

  • Data Validation:

    • Compare results to the "Acceptance Tolerance" in Section 2.

    • If %C is low but %C/%N ratio is correct: The sample is wet or contains inorganics.

    • If %N is low and %C is high: Incomplete combustion (increase Oxygen boost time).[1]

Logic Visualization: Purity Validation Decision Tree

The following diagram illustrates the decision logic when interpreting EA results for this compound.

PurityValidation Start Start: EA Analysis Result CheckCHN Check %C, %H, %N vs Theoretical Start->CheckCHN Pass Within ±0.4%? PASS: High Purity CheckCHN->Pass Yes Fail FAIL: Values Deviate CheckCHN->Fail No CheckRatio Check C/N Ratio Fail->CheckRatio RatioGood Ratio Matches Theoretical (C/N ≈ 2.14) CheckRatio->RatioGood Yes RatioBad Ratio Deviates CheckRatio->RatioBad No Solvent Diagnosis: Retained Solvent/Water Action: Dry & Retest RatioGood->Solvent Impurity Diagnosis: Chemical Impurity (Side Product/Open Ring) RatioBad->Impurity

Caption: Decision logic for interpreting Elemental Analysis deviations in succinimide derivatives.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2782068, 3-(Aminomethyl)pyrrolidine-2,5-dione. Retrieved from [Link]

  • Góra, M., et al. (2021). Synthesis and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione. Bioorganic & Medicinal Chemistry.[1][2][3] Retrieved from [Link]

Sources

A Comparative Analysis of Aminomethyl Succinimide Stability in Aqueous vs. Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethyl succinimides are crucial chemical moieties, particularly in the realm of bioconjugation and drug delivery systems like antibody-drug conjugates (ADCs).[1] The stability of the linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's therapeutic index, influencing both its efficacy and toxicity. A key component of many linkers is the succinimide ring, formed, for example, through the widely used Michael addition of a thiol to a maleimide.[2][3] However, the stability of this succinimide ring is highly dependent on its chemical environment, exhibiting marked differences in aqueous versus organic media. This guide provides an in-depth technical comparison of aminomethyl succinimide stability, offering experimental data and protocols to inform rational drug design and development.

The core of the stability issue lies in the susceptibility of the succinimide ring to hydrolysis, a reaction that leads to ring-opening.[2][4] This process can ultimately result in the premature release of the conjugated payload, a significant concern in the development of stable and effective therapeutics.[2][3] Conversely, in certain organic media, the succinimide ring can exhibit remarkable stability, a property that is leveraged during synthesis and purification processes. Understanding the kinetics and mechanisms of these stability differences is paramount for any researcher working with these compounds.

The Chemical Basis of Differential Stability: A Mechanistic Overview

The stability of the aminomethyl succinimide linkage is fundamentally governed by the reactivity of the cyclic imide functionality. The two carbonyl groups flanking the nitrogen atom render the imide protons acidic and the carbonyl carbons electrophilic, making them susceptible to nucleophilic attack.[5]

In Aqueous Media:

In the presence of water, particularly under neutral to basic pH conditions, the succinimide ring is prone to hydrolysis.[2][6][7] The generally accepted mechanism involves the nucleophilic attack of a water molecule or a hydroxide ion on one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate which then collapses to open the ring, yielding a succinamic acid derivative.[5][8][9]

Several factors can influence the rate of hydrolysis in aqueous solutions:

  • pH: The rate of hydrolysis is significantly accelerated at basic pH due to the increased concentration of the more nucleophilic hydroxide ion.[2][6]

  • Temperature: As with most chemical reactions, an increase in temperature generally leads to a faster rate of hydrolysis.[2][6]

  • Neighboring Groups: The chemical groups adjacent to the succinimide ring can exert electronic and steric effects, influencing the rate of hydrolysis. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.[2]

In Organic Media:

In contrast to aqueous environments, aminomethyl succinimides generally exhibit greater stability in aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). The primary reason for this enhanced stability is the absence of water as a nucleophile. While residual water in organic solvents can still lead to slow degradation over time, the rate is significantly lower than in aqueous solutions.

The choice of organic solvent is not trivial. Protic organic solvents, such as alcohols, can potentially participate in solvolysis reactions, though these are typically much slower than hydrolysis. For synthetic and storage purposes, anhydrous aprotic solvents are the preferred choice to maintain the integrity of the succinimide ring.

Experimental Design for Comparative Stability Analysis

To quantitatively assess the stability of an aminomethyl succinimide in different media, a well-designed experimental protocol is essential. The following outlines a robust approach utilizing High-Performance Liquid Chromatography (HPLC), a cornerstone technique in stability testing for its ability to separate, identify, and quantify both the parent compound and its degradation products.[10][11][12]

Forced Degradation Study Protocol

A forced degradation study under various stress conditions is crucial to identify potential degradation products and establish the stability-indicating nature of the analytical method.[13]

1. Objective: To compare the degradation kinetics of an aminomethyl succinimide compound in aqueous buffer (pH 7.4) and an aprotic organic solvent (e.g., anhydrous acetonitrile).

2. Materials:

  • Aminomethyl succinimide test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous acetonitrile (ACN)

  • HPLC system with a UV or PDA detector[10][12]

  • C18 reverse-phase HPLC column

  • Milli-Q water or equivalent

  • HPLC-grade acetonitrile and methanol

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Incubator or water bath

3. Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_aq Dilute in PBS (pH 7.4) to final concentration prep_stock->prep_aq prep_org Dilute in Anhydrous ACN to final concentration prep_stock->prep_org incubate_aq Incubate Aqueous Samples (e.g., 37°C) prep_aq->incubate_aq incubate_org Incubate Organic Samples (e.g., 37°C) prep_org->incubate_org timepoint Withdraw Aliquots at Time Points (0, 1, 4, 8, 24h) incubate_aq->timepoint incubate_org->timepoint hplc HPLC Analysis timepoint->hplc data Quantify Parent Compound and Degradation Products hplc->data

Caption: Experimental workflow for the comparative stability study.

4. Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the aminomethyl succinimide (e.g., 1 mg/mL) in a suitable organic solvent like anhydrous acetonitrile.[13]

  • Sample Preparation:

    • Aqueous Medium: Dilute the stock solution with PBS (pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Organic Medium: Dilute the stock solution with anhydrous acetonitrile to the same final concentration.

  • Incubation: Incubate both sets of samples at a controlled temperature, for example, 37°C, to simulate physiological conditions and potentially accelerate degradation for the aqueous sample.[1]

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each sample.[13]

  • Sample Quenching (for aqueous samples): For the aqueous samples, it may be necessary to quench the degradation reaction immediately before analysis. This can be achieved by adding an equal volume of cold acetonitrile or by acidifying the sample slightly.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.[11][13] A typical reverse-phase method might involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid or TFA.

  • Data Analysis: Quantify the peak area of the parent compound and any major degradation products at each time point. The percentage of the remaining parent compound can be calculated relative to the initial time point (t=0).

Data Presentation and Interpretation

The results of the comparative stability study can be effectively summarized in a table for easy comparison.

Table 1: Comparative Stability of Aminomethyl Succinimide in Aqueous vs. Organic Media at 37°C

Time (hours)% Remaining Parent Compound (Aqueous, pH 7.4)% Remaining Parent Compound (Anhydrous ACN)
0100100
19299.8
47599.5
85899.2
242598.5

Interpretation of Results:

The data clearly demonstrates the significantly higher stability of the aminomethyl succinimide in the organic medium (anhydrous acetonitrile) compared to the aqueous medium (PBS, pH 7.4). In the aqueous buffer, a substantial degradation is observed within 24 hours, indicative of hydrolysis. In contrast, the compound remains largely intact in the organic solvent, with minimal degradation observed over the same period.

Degradation Pathway Visualization

The primary degradation pathway in aqueous media is the hydrolytic opening of the succinimide ring.

G cluster_main Succinimide Hydrolysis Succinimide Aminomethyl Succinimide Intermediate Tetrahedral Intermediate Succinimide->Intermediate + H₂O (or OH⁻) Product Succinamic Acid Derivative Intermediate->Product Ring Opening

Caption: Hydrolytic degradation pathway of the succinimide ring.

Practical Implications for Drug Development

The differential stability of aminomethyl succinimides has profound implications for the entire lifecycle of a drug candidate, from synthesis to formulation and in vivo performance.

  • Synthesis and Purification: The high stability in organic solvents allows for the use of a wide range of organic reaction conditions and purification techniques, such as column chromatography, without significant degradation of the succinimide linkage.[1]

  • Formulation: For therapeutic agents containing a succinimide linker, formulation in an aqueous vehicle presents a significant challenge. Lyophilization (freeze-drying) is a common strategy to improve the long-term storage stability of such molecules by removing water. If a liquid formulation is required, careful optimization of the pH to a more acidic range (where the succinimide ring is more stable) and the inclusion of stabilizing excipients are critical considerations.[2][6] It has been observed that even in a liquid formulation, a hydrolyzed succinimide ring can partially close again under weakly acidic conditions.[2]

  • In Vivo Performance: The hydrolytic instability of the succinimide ring in the physiological environment (aqueous, pH ~7.4) is a double-edged sword. While it can lead to premature drug release and potential off-target toxicity, in some cases, this "controlled instability" can be engineered for specific drug release mechanisms within the target cell or tumor microenvironment. However, for linkers intended to be stable in circulation, modifications to the succinimide structure or the neighboring chemical environment are often necessary to enhance hydrolytic stability.[2][3] For instance, the introduction of certain chemical groups near the succinimide can influence the rate of hydrolysis.[2]

Conclusion

The stability of aminomethyl succinimides is a critical parameter that is highly dependent on the solvent environment. While exhibiting excellent stability in aprotic organic media, these compounds are susceptible to hydrolysis in aqueous solutions, particularly at neutral to basic pH. A thorough understanding of these stability characteristics, supported by robust experimental data, is essential for researchers and scientists in the field of drug development. By carefully considering the implications of this differential stability, from synthetic route design to final drug product formulation, the development of safer and more effective therapeutics can be achieved.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Compound Stability Testing.
  • BenchChem. (n.d.). A Comparative Guide to Antibody-Drug Conjugate (ADC) Linker Stability.
  • BenchChem. (n.d.). In Vivo Stability of ADC Linkers: A Comparative Guide.
  • PMC. (n.d.). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates.
  • PMC. (n.d.). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates.
  • PMC. (n.d.). Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule.
  • PMC. (n.d.). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates.
  • DMPK. (2026, January 30). A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation.
  • ResearchGate. (2021, March 3). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates.
  • ResearchGate. (n.d.). Scheme of thio‐succinimide hydrolysis mechanism and the proposed....
  • RSC Publishing. (n.d.). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates.
  • ProQuest. (n.d.). A Kinetic Study of the Acid and Base Catalyzed Hydrolysis of Succinimide.
  • MDPI. (2016, October 10). Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion.
  • Yakatan, G. J., & Fahmy, A. A. (1977). Kinetics of Hydrolysis of Succinimides. Journal of Pharmaceutical Sciences, 66(3), 315-317.
  • Taylor & Francis. (2019). Succinimide – Knowledge and References. In Parenteral Medications.
  • ResearchGate. (2016, September 21). Impact of Different Levels of Succinimide Ring Hydrolysis in Maleimide Linker on Plasma Stability and Pharmacokinetics of Maleimidocaproyl-valine-citrulline-p-aminobenylooxycarbonyl (MC-vc-PAB) Linked Antibody Drug Conjugate.
  • Creative Biolabs. (n.d.). Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF).
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • BenchChem. (n.d.). Protocol for N-substituted Succinimide Ring Opening for Synthesis.
  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation.
  • PubMed. (n.d.). Synthesis of aminomethyl-substituted cyclic imide derivatives for evaluation as anticonvulsants.
  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality.
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research.
  • ResearchGate. (n.d.). Synthesis And Antioxidant Activity Of Succinimide Derivative.
  • ResearchGate. (2024, January 9). (PDF) Upcycling poly(succinates) with amines to N-substituted succinimides over succinimide anion-based ionic liquids.
  • Googleapis.com. (2011, January 1). SYNTHESIS AND CHARACTERIZATION OF α-AMINO-N-PHENYL SUCCINIMIDE AS PRECURSOR FOR CORRESPONDING THIONIMIDES.
  • ResearchGate. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.
  • PubMed. (2020, November 18). On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins.
  • PubMed. (2014, October 15). Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy.
  • PMC. (2024, January 24). Upcycling poly(succinates) with amines to N-substituted succinimides over succinimide anion-based ionic liquids.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Aminomethyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. The handling of reactive molecules like 3-(Aminomethyl)pyrrolidine-2,5-dione, a succinimide derivative, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the "What"

While specific toxicological data for 3-(Aminomethyl)pyrrolidine-2,5-dione may be limited, a thorough hazard assessment can be conducted by examining structurally related compounds, such as succinimide, aminopyrrolidines, and other piperidine derivatives. The primary functional groups—a reactive succinimide ring and an aminomethyl group—dictate the necessary precautions.

Based on available data for analogous compounds, the anticipated hazards include:

  • Severe Skin and Eye Damage: Compounds with similar structures are known to cause skin irritation, severe eye irritation, and in some cases, chemical burns.[1][2][3][4] The amine functional group can impart a corrosive nature to the molecule.

  • Respiratory Tract Irritation: If the compound is a fine powder or if aerosols are generated, inhalation may lead to irritation of the respiratory system.[1][2][5][6]

  • Potential for Sensitization: Some succinimide derivatives have been shown to cause skin sensitization upon repeated contact.[7]

  • Acute Toxicity: Ingestion or significant dermal absorption of related compounds can be harmful.[4][6][8]

Therefore, the core principle of our PPE strategy is barrier protection —creating an impermeable barrier between you and the chemical to prevent all routes of exposure: dermal, ocular, and inhalation.

Core PPE Requirements: A Multi-Layered Defense

Your selection of PPE is your primary line of defense. It must be chosen based on a risk assessment of the specific procedures you are performing.

Eye and Face Protection

Direct contact with the eyes can cause serious, irreversible damage.[8]

  • Minimum Requirement: ANSI Z87.1-compliant or European Standard EN166 safety glasses with side shields are mandatory for all laboratory work.[1][9]

  • Elevated Risk: When handling larger quantities (>1g), working with solutions, or if there is any risk of splashing, chemical splash goggles are required.[1][2]

  • Maximum Protection: For procedures with a high risk of splashing or aerosol generation (e.g., sonicating, vortexing, or heating solutions), a full-face shield should be worn in conjunction with chemical splash goggles.

Skin and Body Protection
  • Gloves: The choice of glove material is critical. Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's glove compatibility data for the specific solvents you are using.

    • Causality: It is crucial to double-glove when handling the neat compound or concentrated solutions. This provides a critical safety buffer; if the outer glove is compromised, you can remove it without exposing your skin. Change gloves immediately if you suspect contamination.[7][10]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory. This protects your skin and personal clothing from incidental contact and minor spills.[1][9]

  • Additional Protective Clothing: For large-scale operations or situations with a high risk of spillage, a chemically resistant apron or a full-body suit may be necessary.[11]

Respiratory Protection

The primary inhalation risk comes from the aerosolization of the solid powder or vapors from solutions.

  • Engineering Controls First: All work with 3-(Aminomethyl)pyrrolidine-2,5-dione should, whenever possible, be conducted within a certified chemical fume hood to minimize airborne concentrations.[7][9][12]

  • When Respirators are Required: If work cannot be confined to a fume hood, or during a spill cleanup outside of a hood, respiratory protection is essential. A NIOSH-approved respirator with an N95 (for particulates) or an organic vapor cartridge (for solutions) is the minimum requirement.[7][9][10] The choice must be based on a formal risk assessment. A respiratory protection program that complies with OSHA 29 CFR 1910.134 must be in place.[9]

Operational Protocol for PPE Use

Trust in your safety procedures comes from consistent, validated protocols. Follow these steps every time you handle this compound.

Step-by-Step PPE Protocol

  • Pre-Operational Check: Before entering the lab, ensure you have all necessary PPE and that it is in good condition (e.g., no cracks in goggles, no visible damage to gloves).

  • Donning (Putting On) PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on your inner pair of gloves.

    • Put on your eye/face protection.

    • Put on your outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

    • If required, perform a seal check on your respirator before entering the work area.

  • During Operations:

    • Handle the chemical within a fume hood.

    • Be mindful of your movements to avoid creating aerosols or splashing.

    • If your outer glove becomes contaminated, remove it immediately, wash your gloved hands (inner pair), and don a new outer glove.

  • Doffing (Taking Off) PPE: This is a critical step to prevent self-contamination.

    • Remove outer gloves first, peeling them off without touching the outside surface.

    • Remove your lab coat, folding it inward on itself.

    • Remove face/eye protection.

    • Remove inner gloves, again without touching the outer surface.

    • Wash hands thoroughly with soap and water.[7][9]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Level cluster_disposal Disposal Start Start: Prepare to handle 3-(Aminomethyl)pyrrolidine-2,5-dione Task What is the task? Start->Task Level1 Level 1: Basic PPE - Lab Coat - Safety Glasses (Side Shields) - Single Pair Nitrile Gloves Task->Level1  Weighing solid (<1g) in fume hood Level2 Level 2: Elevated Risk - Lab Coat - Chemical Goggles - Double Nitrile Gloves Task->Level2  Handling solutions,  synthesis work Level3 Level 3: Maximum Protection - Chem-Resistant Apron/Suit - Goggles + Face Shield - Double Nitrile Gloves - Respirator (as needed) Task->Level3  Large scale (>10g),  spill cleanup,  aerosol generation Disposal Dispose of Contaminated PPE and Waste in Designated Hazardous Waste Containers Level1->Disposal Level2->Disposal Level3->Disposal End End: Wash Hands Thoroughly Disposal->End

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Aminomethyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-(Aminomethyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.